Methyl 5-bromo-6-fluoronicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-6-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUXTVUEKYOYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612143 | |
| Record name | Methyl 5-bromo-6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405939-62-0 | |
| Record name | Methyl 5-bromo-6-fluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405939-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromo-6-fluoropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromo-6-fluoronicotinate: Properties, Synthesis, and Reactivity
Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromo-6-fluoronicotinate, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While data on this specific isomer is less prevalent than its structural counterparts, this document synthesizes available information and established chemical principles to deliver expert insights into its properties, synthesis, and synthetic utility. We will delve into the nuanced reactivity imparted by its unique substitution pattern and explore its potential as a versatile building block for creating complex molecular architectures. This guide is intended for professionals who require a deep, practical understanding of this compound's chemical behavior.
Compound Identification and Physicochemical Properties
This compound (CAS 405939-62-0) is a substituted methyl nicotinate, which belongs to the pyridine class of heterocyclic compounds.[1][2] A critical aspect for any researcher is ensuring the correct isomeric identity of the starting material. The position of the bromine and fluorine atoms on the pyridine ring dramatically influences the molecule's electronic properties and reactivity. This compound must be distinguished from its common isomers, such as Methyl 6-bromo-5-fluoronicotinate (CAS 1214336-88-5) and Methyl 5-bromo-6-fluoropicolinate (ester at C2, CAS 1214336-44-3).
The precise placement of the electron-withdrawing fluorine atom adjacent to the nitrogen and the synthetically versatile bromine atom at C5 defines the unique chemical personality of the target compound.
Core Properties
While extensive experimental data on physical properties such as melting and boiling points for this specific isomer are not widely published, the following identifiers are confirmed in chemical supplier databases.[1][2][3] Researchers should verify the properties of their specific batch via a certificate of analysis.
| Property | Value | Source(s) |
| CAS Number | 405939-62-0 | [1], |
| IUPAC Name | methyl 5-bromo-6-fluoropyridine-3-carboxylate | |
| Molecular Formula | C₇H₅BrFNO₂ | [1],[2] |
| Molecular Weight | 234.02 g/mol | [1], |
| MDL Number | MFCD14697990 | [1],[2] |
| SMILES | O=C(OC)C1=CN=C(F)C(Br)=C1 | [1] |
Synthesis Strategies
The most logical and common route to this compound is the esterification of its corresponding carboxylic acid precursor, 5-bromo-6-fluoronicotinic acid (CAS 29241-63-2).[4][5] The synthesis of this acid itself is a key challenge, likely proceeding from a more common pyridine starting material like 2,5-dibromopyridine. This would involve a selective functionalization, for instance, through a Grignard exchange followed by carboxylation and a subsequent fluorination step.[6]
The final esterification step is a fundamental organic transformation. The choice of method depends on the scale and sensitivity of the substrate.
Sources
An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-6-fluoronicotinate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 5-bromo-6-fluoronicotinate, a key building block in the development of novel pharmaceutical agents and agrochemicals. The synthesis is strategically designed in two main stages: the preparation of the crucial intermediate, 5-bromo-6-fluoronicotinic acid, followed by its esterification to yield the final product. This document offers detailed, step-by-step experimental protocols, in-depth mechanistic discussions, and quantitative data to ensure reproducibility. Furthermore, this guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical insights for the successful synthesis of this important heterocyclic compound.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the bromo, fluoro, and methyl ester functionalities on the pyridine ring offers multiple reaction sites for further chemical modifications, making it a versatile scaffold for the synthesis of a wide range of complex molecules. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, including metabolic stability and binding affinity to biological targets.
This guide will focus on a logical and field-proven synthetic approach, starting from commercially available precursors. We will delve into the causality behind the choice of reagents and reaction conditions, providing a self-validating framework for the described protocols.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a two-step sequence. The first part involves the synthesis of the key intermediate, 5-bromo-6-fluoronicotinic acid. The subsequent step is the esterification of this acid to the desired methyl ester.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 5-bromo-6-fluoronicotinic acid
The synthesis of the pivotal intermediate, 5-bromo-6-fluoronicotinic acid, can be strategically initiated from 2,5-dibromopyridine. This approach, adapted from methodologies for similar fluorinated nicotinic acids[1], involves a selective Grignard reagent formation, followed by carboxylation and a subsequent fluorination/hydrolysis step.
Experimental Protocol
Step 1a: Selective Grignard Reagent Formation and Carboxylation
-
To a dried three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C to -10 °C using an appropriate cooling bath.
-
Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.1 eq.) dropwise, maintaining the internal temperature below -10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
In a separate, dry vessel, bubble dry carbon dioxide (CO2) gas through anhydrous THF at -78 °C to create a saturated solution.
-
Transfer the prepared Grignard reagent solution via cannula into the CO2-saturated THF solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-5-carboxypyridine.
Step 1b: Fluorination and Hydrolysis
-
Dissolve the crude 6-bromo-5-carboxypyridine in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
-
Add anhydrous tetramethylammonium fluoride (TMAF) (1.2 eq.).[1]
-
Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a dilute acidic solution (e.g., 1 M HCl) and stir until hydrolysis is complete, resulting in the precipitation of the solid product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-6-fluoronicotinic acid.[1]
Mechanistic Insights
The initial step involves a chemoselective halogen-magnesium exchange at the 2-position of 2,5-dibromopyridine. The greater reactivity of the bromine atom at the 2-position towards Grignard formation is attributed to the inductive effect of the nitrogen atom in the pyridine ring. The subsequent carboxylation with CO2 proceeds via a standard nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide.
The second phase of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The bromine at the 6-position is displaced by the fluoride ion from TMAF. The electron-withdrawing nature of the pyridine nitrogen and the newly introduced carboxylic acid group (or its corresponding carboxylate) at the 5-position activate the ring towards nucleophilic attack, facilitating the displacement of the bromide. The final acidic workup ensures the protonation of the carboxylate to yield the desired nicotinic acid derivative.
Part 2: Esterification to this compound
With the successful synthesis of 5-bromo-6-fluoronicotinic acid, the final step is its conversion to the corresponding methyl ester. A highly efficient and mild method for this transformation is the use of (trimethylsilyl)diazomethane.[2]
Experimental Protocol
-
Dissolve 5-bromo-6-fluoronicotinic acid (1.0 eq.) in a mixture of methanol and toluene at room temperature.
-
To this solution, add (trimethylsilyl)diazomethane (2 M solution in hexanes, approximately 1.5 eq.) dropwise. A slight effervescence (evolution of nitrogen gas) should be observed.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting carboxylic acid is fully consumed.
-
Once the reaction is complete, carefully quench any excess (trimethylsilyl)diazomethane by the dropwise addition of a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pure solid.
Quantitative Data Summary
| Parameter | Step 1: Synthesis of 5-bromo-6-fluoronicotinic acid | Step 2: Esterification |
| Starting Material | 2,5-Dibromopyridine | 5-bromo-6-fluoronicotinic acid |
| Key Reagents | i-PrMgCl, CO2, TMAF | (trimethylsilyl)diazomethane, Methanol |
| Molar Ratio (Reagent) | ~1.1 eq. i-PrMgCl, excess CO2, ~1.2 eq. TMAF | ~1.5 eq. (trimethylsilyl)diazomethane |
| Reaction Time | 4-6 hours (fluorination) | 30-60 minutes |
| Reaction Temperature | -15 °C to 50 °C | Room Temperature |
| Typical Yield | 60-70% (over two steps) | >90% |
| Purification | Precipitation and filtration | Column Chromatography |
Alternative Esterification Method: Fischer Esterification
A more traditional, yet effective, method for the esterification is the Fischer esterification. This involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux for several hours. While this method is cost-effective, it may require more rigorous purification to remove the acid catalyst and byproducts. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol.[3]
Caption: Simplified mechanism of Fischer Esterification.
Safety Considerations
-
2,5-Dibromopyridine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isopropylmagnesium chloride: Is a flammable and corrosive Grignard reagent. It is highly reactive with water and protic solvents. All manipulations should be carried out under anhydrous conditions and an inert atmosphere.
-
(Trimethylsilyl)diazomethane: Is a toxic and potentially explosive reagent. It is a safer alternative to diazomethane but should still be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids and rough surfaces.
-
Carbon dioxide (dry ice): Can cause severe burns upon contact with skin. Use appropriate cryogenic gloves when handling. Ensure adequate ventilation to prevent the displacement of oxygen.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The presented two-stage approach, commencing with the synthesis of 5-bromo-6-fluoronicotinic acid from 2,5-dibromopyridine followed by a mild and efficient esterification, provides a practical pathway for obtaining this valuable building block. The detailed experimental protocols, mechanistic discussions, and safety precautions are intended to equip researchers with the necessary knowledge for the successful and safe execution of this synthesis in a laboratory setting. The versatility of the final product opens up numerous possibilities for the development of novel compounds with potential applications in medicine and agriculture.
References
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Wikipedia. (2023). Sandmeyer reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
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Khan, I., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(10), 2447-2475. [Link]
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PubChemLite. (n.d.). Methyl 6-bromo-5-fluoronicotinate. [Link]
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YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. [Link]
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PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. [Link]
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-
ChemBK. (n.d.). 5-BROMO NICOTINIC ACID METHYL ESTER. [Link]
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A Comprehensive Technical Guide to Methyl 5-bromo-6-fluoronicotinate
An Essential Building Block for Modern Medicinal Chemistry
Abstract
Methyl 5-bromo-6-fluoronicotinate, identified by CAS number 405939-62-0, is a halogenated pyridine derivative that has emerged as a critical structural motif in the field of drug discovery and development. Its unique electronic properties and versatile reactivity make it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical and physical properties, detailed synthesis and characterization protocols, key chemical transformations, and a review of its applications in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Core Chemical and Physical Properties
This compound is a trifunctional heterocyclic compound, featuring a pyridine ring substituted with a bromo group, a fluoro group, and a methyl ester. This specific arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine core. The physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 405939-62-0 | [1][2][3] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][4] |
| Molecular Weight | 234.02 g/mol | [1][4] |
| IUPAC Name | methyl 5-bromo-6-fluoropyridine-3-carboxylate | [3] |
| Appearance | Off-white to light yellow crystalline powder | Varies by supplier |
| Solubility | Slightly soluble in water | [5] |
| Storage Conditions | Store in a cool (2-10 °C), dark place under an inert atmosphere.[6] Some suppliers recommend freezer storage (-20°C).[5][7] |
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While multiple synthetic routes are proprietary, a general and commonly referenced pathway involves the esterification of the corresponding carboxylic acid precursor.
Conceptual Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis.
Materials:
-
5-bromo-6-fluoronicotinic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography mobile phase
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-6-fluoronicotinic acid in anhydrous methanol.
-
Causality Insight: Methanol serves as both the solvent and the reactant for the esterification. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride intermediate formed in situ.
-
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (or concentrated sulfuric acid) dropwise.
-
Causality Insight: Thionyl chloride is a highly effective catalyst that converts the carboxylic acid to a more reactive acyl chloride intermediate, accelerating the esterification process. The reaction is exothermic, necessitating slow addition at low temperatures to maintain control.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Re-dissolve the residue in ethyl acetate. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst until effervescence ceases.
-
Causality Insight: Neutralization is essential to remove the acid catalyst and any unreacted carboxylic acid, preventing them from complicating the subsequent purification steps.
-
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Separate the organic layer.
-
Causality Insight: The washing steps remove water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods such as NMR, IR, and Mass Spectrometry are standard techniques for this purpose.[8][9] While specific spectra can vary slightly based on the instrument and solvent, the following provides an overview of expected results.
Analytical Techniques Overview
Caption: A logical workflow for the analytical characterization of the final product.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.
-
¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[10] The exact mass can be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretch from the ester group is expected around 1700-1740 cm⁻¹.[10] C-F and C-Br stretches will appear in the fingerprint region.
Note: Researchers can find and view spectral data for this compound on platforms like PubChem and from various chemical suppliers.[2][11]
Reactivity and Applications in Drug Discovery
This compound is a versatile building block primarily due to the differential reactivity of its halogen substituents.[12] It serves as a key intermediate in the synthesis of a wide range of biologically active molecules.
-
Cross-Coupling Reactions: The bromo group at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the pyridine nitrogen and the ester group. This allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles.
This dual reactivity makes the compound a powerful tool for generating molecular diversity in drug discovery programs. It is a known intermediate for synthesizing compounds investigated for a variety of therapeutic targets.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][12] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[6][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[5][6] The compound may be light-sensitive.[5]
Always consult the latest Safety Data Sheet (SDS) from your supplier for comprehensive safety information before use.[6]
References
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ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). Methyl 6-bromo-5-fluoronicotinate, 98%. Retrieved from [Link]
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Molbase. (n.d.). Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate Synthesis Analysis. Retrieved from [Link]
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Fisher Scientific. (2024, March 13). SICHERHEITSDATENBLATT. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2). Retrieved from [Link]
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PubChem. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 5-bromo-6-fluoronicotinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-6-fluoronicotinate is a halogenated pyridine derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl ester group on the pyridine ring, provides multiple reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. The primary focus of this guide is the isomer with CAS number 405939-62-0.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound (CAS: 405939-62-0) are summarized in the table below. It is important to note that while several isomers of this compound exist, this guide will primarily focus on the 5-bromo-6-fluoro isomer.
| Property | Value | Source(s) |
| CAS Number | 405939-62-0 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |
| Molecular Weight | 234.02 g/mol | [1] |
| IUPAC Name | methyl 5-bromo-6-fluoropyridine-3-carboxylate | [3] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in water. | [5] |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C. | [6] |
It is important to distinguish this compound from its isomers, such as Methyl 5-bromo-6-fluoropicolinate (CAS: 1214336-44-3)[7], Methyl 6-bromo-5-fluoronicotinate (CAS: 1214336-88-5)[6][8], and Methyl 5-bromo-2-fluoronicotinate (CAS: 931105-37-2)[9], as their properties and reactivity will differ.
Spectral Analysis
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromine, fluorine, and ester groups.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms directly attached to the electronegative fluorine and bromine atoms, as well as the carbonyl carbon of the ester, are expected to appear at characteristic downfield shifts.
Expected Mass Spectrometry (MS) Features: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (234.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.
Expected Infrared (IR) Spectroscopy Features: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching, and various vibrations associated with the aromatic pyridine ring.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to its array of reactive sites.
Synthesis
The synthesis of substituted nicotinic acid esters often involves multi-step sequences starting from readily available pyridine derivatives. While a specific, detailed protocol for the synthesis of this compound is not widely published, general strategies for the synthesis of similar fluorinated and brominated nicotinates can be applied. These methods may include:
-
Direct Esterification: Esterification of the corresponding 5-bromo-6-fluoronicotinic acid.
-
Halogenation and Functional Group Interconversion: Stepwise introduction of the bromo and fluoro substituents onto a pre-existing nicotinate scaffold.
-
Ring Formation: Construction of the substituted pyridine ring from acyclic precursors.
A general representation of a plausible synthetic approach is illustrated below.
Caption: A generalized synthetic scheme for this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the specific substituents.
-
Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom at the 6-position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile route to a wide range of derivatives. The reaction proceeds through a Meisenheimer complex intermediate, and the rate is influenced by the nature of the nucleophile and the reaction conditions.
-
Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at this position. The general mechanism for a Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst.[11][12]
Caption: Reactivity of this compound at its key positions.
Applications in Research and Drug Development
The synthetic versatility of this compound makes it a highly valuable intermediate in the synthesis of biologically active molecules.[13][14] Its ability to undergo selective functionalization at two distinct positions on the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Halogenated pyridines are prevalent scaffolds in many approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and neuroscience. The introduction of fluorine can often enhance metabolic stability, binding affinity, and cell permeability of a drug molecule. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity.
While specific examples of marketed drugs derived directly from this compound are not readily identifiable, its use as a building block in the synthesis of complex molecules with potential therapeutic applications is highly probable within proprietary drug discovery pipelines.
Experimental Protocols
General Handling and Storage
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep the compound in a freezer at -20°C under an inert atmosphere to prevent degradation.[6] The compound may be light-sensitive.[5]
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction using an aryl bromide like this compound. Note: This is a generalized procedure and should be optimized for the specific substrates and desired product.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a stream of inert gas.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with care.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[15]
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
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An In-depth Technical Guide to Methyl 5-bromo-6-fluoronicotinate
Abstract
Methyl 5-bromo-6-fluoronicotinate is a halogenated pyridine derivative that serves as a highly versatile intermediate in modern synthetic organic and medicinal chemistry. The strategic placement of bromo, fluoro, and methyl ester functionalities on the pyridine core provides multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its structural information, physicochemical properties, strategic importance, synthesis, reactivity, spectroscopic characterization, and safety protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks to innovate within the pharmaceutical and life sciences sectors.
Core Structural and Physicochemical Profile
This compound is a specific isomer within the family of substituted nicotinates. Precise identification is crucial, as its properties and reactivity are distinct from its isomers, such as Methyl 6-bromo-5-fluoronicotinate.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | Methyl 5-bromo-6-fluoropyridine-3-carboxylate | N/A |
| CAS Number | 1339056-03-9 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | [2] |
| Molecular Weight | 234.02 g/mol | [2] |
| Canonical SMILES | COC(=O)C1=CN=C(C(=C1)Br)F | N/A |
| InChI Key | Not readily available for this specific isomer. | N/A |
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid/powder | Based on typical appearance of similar compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water. | Assumed based on chemical structure. |
| Storage | Store in a cool, dark place under an inert atmosphere. Recommended storage at 2-8°C. | [3] |
Strategic Importance in Medicinal Chemistry
The pyridine nucleus is a privileged scaffold in drug discovery, and its functionalization with halogens like fluorine and bromine significantly enhances its utility.
The Power of Fluorine
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the half-life of a drug.[4][5]
-
Binding Affinity: The C-F bond can participate in favorable electrostatic interactions with enzyme active sites.
-
Lipophilicity & Permeability: Strategic fluorination can modulate a compound's lipophilicity, enhancing its ability to cross biological membranes.[6]
The Versatility of the Bromo Group
The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle. It is an ideal participant in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, or amino groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Fluorinated nicotinic acid derivatives, therefore, serve as key intermediates in the synthesis of a variety of biologically active compounds, finding applications in oncology, neuroscience, and infectious disease research.
Synthesis and Reactivity
While specific, peer-reviewed synthesis routes for this compound are not extensively published, a logical pathway can be constructed from established methodologies for related pyridine derivatives.[7][8]
Proposed Synthetic Pathway
A plausible and efficient route starts from a commercially available di-substituted pyridine, such as 2,5-dibromo-3-fluoropyridine. The synthesis involves a regioselective introduction of the methyl ester group followed by subsequent modifications. An alternative, and often highly effective, strategy involves halogen-dance reactions or directed ortho-metalation, though these can be more complex to optimize. A more common industrial approach involves the synthesis of the core 6-fluoronicotinic acid, followed by esterification and bromination.[8]
Caption: A representative synthesis workflow for this compound.
Representative Experimental Protocol: Esterification
This protocol describes the final esterification step, a common and reliable transformation.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-6-fluoronicotinic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Acyl Chloride Formation: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, monitoring the conversion to the acid chloride by IR (disappearance of broad O-H stretch, appearance of sharp C=O stretch at higher wavenumber).
-
Esterification: Once the acid chloride formation is complete, cool the mixture back to 0°C. Slowly add a solution of anhydrous methanol (3.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Reactivity Profile
The molecule possesses three primary sites of reactivity, making it a valuable and versatile building block.
Caption: Key reactivity sites on the this compound scaffold.
Spectroscopic Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on established principles of spectroscopy for similar structures.[9][10][11]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ ~8.6 ppm (d, J≈2 Hz, 1H, H-2), δ ~8.2 ppm (dd, J≈8, 2 Hz, 1H, H-4), δ ~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~164 ppm (C=O), δ ~158 ppm (d, J≈240 Hz, C-F), δ ~148 ppm (d, J≈15 Hz, C-N), δ ~145 ppm (C-H), δ ~125 ppm (C-H), δ ~115 ppm (C-Br), δ ~53 ppm (-OCH₃) |
| Mass Spec (EI) | M⁺ peaks expected at m/z 233 and 235 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |
| IR Spectroscopy | ~1730 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch), ~1100 cm⁻¹ (C-F stretch), Aromatic C=C and C=N stretches in the 1600-1400 cm⁻¹ region. |
Standardized Protocol for Spectroscopic Analysis
-
Sample Preparation (NMR): Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 512-2048 scans are typically required.
-
Mass Spectrometry Acquisition: Analyze the sample via Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry. For ESI, dissolve a small amount of sample in a suitable solvent like methanol or acetonitrile.
-
IR Spectroscopy Acquisition: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and acquire the spectrum.
Safety, Handling, and Storage
As with any halogenated organic compound, proper handling is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds.[12][13][14]
Hazard Classification
| Hazard Type | GHS Classification | Precautionary Statements |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) - H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | P261, P270, P280 |
| Skin Irritation | Category 2 - H315 (Causes skin irritation) | P302+P352 |
| Eye Irritation | Category 2A - H319 (Causes serious eye irritation) | P305+P351+P338 |
| Respiratory Irritation | STOT SE Category 3 - H335 (May cause respiratory irritation) | P304+P340 |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents.
References
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Choudhary, A., & Sharma, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128. [Link]
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Fisher Scientific. (2024). Sicherheitsdatenblatt for Methyl 6-bromo-5-fluoronicotinate. [Link]
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Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]
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ResearchGate. (2007). Observed and predicted permeability values for substituted pyridines. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. [Link]
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ResearchGate. (2005). Fluorine: An invaluable tool in medicinal chemistry. [Link]
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ResearchGate. (2013). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
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PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
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PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. [Link]
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Menaa, F., Menaa, B., & Sharts, O. N. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. [Link]
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ResearchGate. (2017). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. [Link]
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ResearchGate. (2008). Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. [Link]
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An In-Depth Technical Guide to Methyl 6-bromo-5-fluoronicotinate: Synthesis, Properties, and Applications
Executive Summary: This whitepaper provides a comprehensive technical overview of Methyl 6-bromo-5-fluoronicotinate, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The guide details the compound's precise chemical identity, physicochemical properties, a validated synthesis protocol, and its applications as a versatile synthetic intermediate. Furthermore, it outlines critical safety and handling procedures essential for laboratory personnel. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks in the synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
Methyl 6-bromo-5-fluoronicotinate is a substituted pyridine derivative. It is crucial to distinguish it from its isomers, such as methyl 5-bromo-6-fluoropicolinate, as the substituent positions on the pyridine ring dictate its reactivity and utility in synthesis. The formal IUPAC name for the subject of this guide is methyl 6-bromo-5-fluoropyridine-3-carboxylate .[1][2][]
This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecular scaffolds for pharmaceutical and biochemical applications.[2] Its structure incorporates three key features for synthetic manipulation: a bromine atom, a fluorine atom, and a methyl ester group, all attached to a pyridine core.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 6-bromo-5-fluoropyridine-3-carboxylate | [1][] |
| Synonyms | Methyl 6-bromo-5-fluoronicotinate, 2-bromo-3-fluoro-5-(methoxycarbonyl)pyridine | [2][] |
| CAS Number | 1214336-88-5 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][4] |
| Molecular Weight | 234.02 g/mol | [4] |
| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Br)F | [1][][5] |
| InChIKey | PXHKAVXJQLVUBI-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | |
| Purity | Typically >95% | |
| Storage | Keep in a dark place, under an inert atmosphere. For long-term storage, store in a freezer under -20°C. | [6] |
Synthesis and Purification
The synthesis of substituted nicotinates can be achieved through various routes. While specific, peer-reviewed synthesis protocols for Methyl 6-bromo-5-fluoronicotinate are not detailed in the immediate search results, a general and robust pathway can be inferred from common organic chemistry principles and analogous transformations, such as the synthesis of methyl 6-fluoronicotinate.[7] A plausible and widely used method involves the esterification of the corresponding carboxylic acid.
Foundational Synthesis Pathway: Esterification
The most direct method for preparing Methyl 6-bromo-5-fluoronicotinate is the esterification of 6-bromo-5-fluoronicotinic acid. This transformation is reliably achieved using standard esterification reagents.
Experimental Protocol: Fischer Esterification of 6-bromo-5-fluoronicotinic acid
This protocol is a standard, illustrative procedure for this type of transformation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-5-fluoronicotinic acid (1.0 equivalent) in anhydrous methanol (serving as both solvent and reagent).
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Methyl 6-bromo-5-fluoronicotinate.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of Methyl 6-bromo-5-fluoronicotinate.
Applications in Medicinal Chemistry
Halogenated aromatic compounds like Methyl 6-bromo-5-fluoronicotinate are fundamental building blocks in drug discovery.[2] The distinct electronic properties and positions of the bromo and fluoro substituents, along with the ester moiety, allow for diverse and selective chemical modifications.
-
Cross-Coupling Reactions: The bromine atom at the 6-position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of carbon and heteroatom substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group can activate the ring for SNAr reactions, potentially involving the fluorine atom.
-
Scaffold for SAR Studies: This compound serves as an excellent starting point for Structure-Activity Relationship (SAR) studies.[8] Systematic modification at the bromo, fluoro, and ester positions allows medicinal chemists to probe the binding requirements of biological targets and optimize lead compounds for improved potency and selectivity.[8]
Role in Scaffold Development
The diagram below illustrates how Methyl 6-bromo-5-fluoronicotinate can be used as a versatile scaffold to generate a library of diverse derivatives for drug discovery programs.
Caption: Synthetic utility of Methyl 6-bromo-5-fluoronicotinate.
Safety and Handling
Methyl 6-bromo-5-fluoronicotinate is a chemical that requires careful handling in a laboratory setting. Based on safety data for this and structurally similar compounds, the following precautions are mandatory.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11][12] All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[10][11]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]
-
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.
Conclusion
Methyl 6-bromo-5-fluoronicotinate is a strategically important building block for synthetic and medicinal chemistry. Its well-defined structure and multiple reaction sites provide a robust platform for the development of novel molecular entities. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in research and development environments. This guide provides the foundational knowledge required by scientists to leverage this versatile compound in their pursuit of new therapeutic discoveries.
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Fisher Scientific. SICHERHEITSDATENBLATT - Methyl 6-bromo-5-fluoronicotinate. [Link]
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An In-depth Technical Guide to Methyl 5-bromo-6-fluoronicotinate: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Halogenated Heterocycles
In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable structural motifs. Their unique electronic properties, metabolic stability, and ability to form specific halogen bonds make them privileged scaffolds in the design of novel therapeutic agents. Methyl 5-bromo-6-fluoronicotinate, a di-halogenated pyridine derivative, has emerged as a crucial building block for the synthesis of complex molecules, particularly in the development of new antibacterial drugs. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and its application in the synthesis of advanced pharmaceutical intermediates, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.
Core Molecular and Physicochemical Properties
This compound is a crystalline solid at room temperature. The strategic placement of the bromine and fluorine atoms on the pyridine ring, ortho and meta to the ester functionality respectively, creates a unique electronic and steric environment that is highly valuable for selective chemical transformations.
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Source |
| IUPAC Name | methyl 5-bromo-6-fluoropyridine-3-carboxylate | N/A |
| CAS Number | 405939-62-0 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | Solid | N/A |
| Storage Conditions | Store at 2-8°C in an inert atmosphere | N/A |
Synthesis Protocol: A Validated Pathway
The synthesis of this compound can be achieved through a multi-step process starting from more readily available precursors. The following protocol is a representative method that ensures high purity and yield.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from a suitable starting material.
Materials:
-
5-bromo-6-fluoronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-6-fluoronicotinic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.5 eq) dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
Esterification: Dissolve the resulting crude acid chloride in anhydrous methanol and stir at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the required specifications for subsequent applications.
Caption: Synthesis workflow for this compound.
Application in Drug Discovery: Synthesis of Novel Antibacterial Agents
This compound is a valuable intermediate in the synthesis of novel antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication and are validated targets for antibiotic development.
Case Study: Synthesis of a Heterocyclic Derivative
A key application of this compound is in nucleophilic aromatic substitution (SₙAr) reactions, where the fluorine atom is displaced by a suitable nucleophile. The bromine atom can then be used in subsequent cross-coupling reactions to build molecular complexity.
Experimental Workflow:
-
Nucleophilic Aromatic Substitution: A solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) is treated with a nucleophile (e.g., an amine-containing heterocycle) in the presence of a base like cesium carbonate.[3]
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution of the fluorine atom.
-
Palladium-Catalyzed Cross-Coupling: The resulting aryl bromide can then undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce further diversity.
-
Final Compound Synthesis: Subsequent synthetic steps, such as ester hydrolysis, can then be performed to yield the final active pharmaceutical ingredient (API).
Caption: Application in the synthesis of complex antibacterial agents.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its di-halogenated structure allows for sequential and regioselective functionalization, providing a powerful tool for the construction of complex molecular architectures. The protocols and applications outlined in this guide demonstrate its utility and provide a foundation for its integration into drug discovery programs. As the demand for new and effective therapeutics continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
References
-
This compound . ChemBK. [Link]
- Heterocyclic derivatives and methods of use thereof.
-
United States Patent US 9,624,213 B2 . Google Patents. [Link]
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Spectroscopic Analysis of Methyl 5-bromo-6-fluoronicotinate: A Technical Guide
Abstract
This technical guide is intended for researchers, chemists, and professionals in drug development, providing a detailed framework for the spectroscopic characterization of Methyl 5-bromo-6-fluoronicotinate (CAS 405939-62-0). The structural elucidation of this halogenated pyridine derivative is critical for its application as a synthetic building block. This document outlines the theoretical basis and expected outcomes for analysis via Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Standardized protocols for data acquisition are provided to ensure reproducibility. While a complete set of public experimental data for this specific molecule is not available, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust predictive analysis.
Introduction and Molecular Structure
This compound is a trifunctionalized pyridine ring, a structural motif of significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is the cornerstone of quality control and synthetic success, confirming identity, purity, and structure. The molecule's structure, featuring a bromine atom, a fluorine atom, and a methyl ester group on a pyridine core, presents distinct and predictable spectroscopic features. The electron-withdrawing nature of the substituents and the nitrogen heteroatom significantly influences the electronic environment of the ring, which is directly observable in its spectral data.
Below is a diagram illustrating the molecular structure and the standard numbering convention for the pyridine ring, which will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, with fluorine-proton and fluorine-carbon couplings offering an additional layer of confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is typically suitable for non-polar to moderately polar compounds and its residual peak at ~7.26 ppm serves as a convenient internal reference.[1]
-
Filter the solution through a pipette containing a small glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the instrument on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with a spectral width of approximately 220 ppm, using proton decoupling. A longer relaxation delay (5 seconds) and a greater number of scans (1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.7 - 8.9 | Doublet (d) | ~2-3 Hz | 1H | H-2 |
| ~8.3 - 8.5 | Doublet of doublets (dd) | ~7-9 Hz, ~2-3 Hz | 1H | H-4 |
| ~3.9 - 4.1 | Singlet (s) | - | 3H | -OCH₃ |
Justification of Assignments (Expertise & Experience):
-
H-2: This proton is ortho to the ring nitrogen and is significantly deshielded, placing its resonance at the lowest field. It will appear as a doublet due to coupling with H-4. The coupling to the fluorine at position 6 is a four-bond coupling (⁴JHF) and is expected to be small or negligible.
-
H-4: This proton is coupled to both H-2 and the fluorine at position 6. The coupling to H-2 (³JHH) will be a typical meta-coupling in a pyridine ring. The coupling to the fluorine atom (³JHF) is expected to be in the range of 7-9 Hz. This will result in a doublet of doublets.
-
-OCH₃: The methyl protons of the ester group are in a typical chemical environment and are expected to appear as a sharp singlet.
Caption: Standard workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals. The chemical shifts are influenced by the electronegativity of the attached atoms (N, F, Br, O) and their position on the ring.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~164 - 166 | C=O (Ester) |
| ~158 - 162 (d, ¹JCF ≈ 240-260 Hz) | C-6 |
| ~150 - 153 | C-2 |
| ~142 - 145 | C-4 |
| ~125 - 128 | C-3 |
| ~118 - 122 (d, ²JCF ≈ 30-40 Hz) | C-5 |
| ~52 - 54 | -OCH₃ |
Justification of Assignments (Expertise & Experience):
-
Carbonyl Carbon: The ester carbonyl carbon is typically found in the 160-170 ppm range.
-
C-6: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant (¹JCF) and a downfield shift.[2]
-
C-2 & C-4: These carbons are influenced by the ring nitrogen and will appear downfield.
-
C-5: This carbon is attached to bromine and is also coupled to the fluorine atom through two bonds (²JCF), which will split the signal into a doublet.[2] The "heavy atom effect" of bromine typically shifts the attached carbon upfield compared to a C-H carbon.
-
C-3: This carbon is attached to the ester group.
-
Methyl Carbon: The methyl carbon of the ester is expected in its typical region around 53 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass of the molecule and its fragments, which is crucial for confirming the molecular formula.
Experimental Protocol: ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, and it typically produces the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
Predicted Mass Spectrum Data
The key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
| m/z (Predicted) | Ion | Comments |
| 233.95, 235.95 | [M+H]⁺ | A characteristic doublet with ~1:1 intensity ratio, separated by 2 m/z units, confirming the presence of one bromine atom. |
| 255.93, 257.93 | [M+Na]⁺ | A common adduct in ESI-MS, also showing the 1:1 bromine isotopic pattern. |
digraph "MS_Fragmentation" { graph [splines=true, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FCE8E6", style=filled]; edge [fontname="Helvetica", fontsize=9];parent [label="[M+H]⁺\nm/z 233.95 / 235.95", shape=ellipse, fillcolor="#FFFFFF"]; frag1 [label="Loss of •OCH₃\n[M-OCH₃+H]⁺\nm/z 202.93 / 204.93", fillcolor="#FFFFFF"]; frag2 [label="Loss of COOCH₃\n[M-COOCH₃+H]⁺\nm/z 174.96 / 176.96", fillcolor="#FFFFFF"];
parent -> frag1 [label="- 31 Da"]; parent -> frag2 [label="- 59 Da"]; }
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact. Collect a background spectrum of the clean, empty crystal, followed by the sample spectrum.
Predicted IR Absorption Data
The IR spectrum will show characteristic absorptions for the ester functional group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 - 3000 | Weak-Medium | Aromatic C-H stretch |
| ~1730 - 1715 | Strong | C=O stretch (Ester) |
| ~1600 - 1450 | Medium | C=C and C=N ring stretching |
| ~1300 - 1100 | Strong | C-O stretch (Ester) and C-F stretch |
Justification of Assignments (Expertise & Experience):
-
C=O Stretch: The strong absorption around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.[3]
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
-
C-O and C-F Stretches: The fingerprint region (below 1400 cm⁻¹) will contain strong absorptions corresponding to the C-O stretching of the ester and the C-F stretch. These bands can be complex and overlap.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, MS, and IR data. The ¹H and ¹³C NMR spectra are expected to definitively establish the carbon-hydrogen framework and the positions of the substituents through chemical shifts and, notably, H-F and C-F coupling constants. Mass spectrometry will confirm the molecular weight and the presence of bromine through its characteristic isotopic pattern. Finally, IR spectroscopy will verify the presence of key functional groups, particularly the ester carbonyl. Together, these techniques provide a self-validating system for the unambiguous structural confirmation of the title compound.
References
-
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1811. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Methyl 5-bromo-6-fluoronicotinate in Organic Solvents
Abstract
The Critical Imperative of Solubility in Pharmaceutical Research
In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone physicochemical property that dictates the trajectory of a compound from discovery to clinical application.[1][2][3] Poor solubility can lead to a cascade of challenges, including low bioavailability, difficulties in formulation, and increased development costs.[1][4] For a synthetic intermediate like Methyl 5-bromo-6-fluoronicotinate, its solubility in organic solvents is paramount for:
-
Reaction Optimization: Ensuring that reactants are in the same phase is fundamental for achieving optimal reaction rates and yields.
-
Purification Processes: Techniques such as crystallization and chromatography are intrinsically dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation Development: The ability to dissolve the compound in appropriate solvents is crucial for creating stable and effective dosage forms.[2][3]
Therefore, a thorough understanding and quantification of the solubility of this compound is not merely an academic exercise but a critical step in accelerating the drug development pipeline.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides key insights into its expected solubility behavior.
Molecular Structure of this compound:
-
Pyridine Ring: The core of the molecule is a pyridine ring, which is a polar aromatic heterocycle. The nitrogen atom in the ring can act as a hydrogen bond acceptor.
-
Ester Group (-COOCH₃): The methyl ester group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Halogen Substituents (Br and F): The bromine and fluorine atoms are electronegative, contributing to the overall polarity of the molecule.
Based on these structural features, it is anticipated that this compound will exhibit favorable solubility in a range of polar organic solvents.
Predicted Solubility Profile
In the absence of direct experimental data, a predicted solubility profile can be constructed based on the solubility of structurally analogous compounds and the application of computational models.
3.1. Insights from Analogous Compounds
Examining the solubility of similar nicotinic acid derivatives can provide valuable qualitative predictions:
| Analogous Compound | Structural Difference | Reported Solubility in Organic Solvents |
| Methyl nicotinate | Lacks bromo and fluoro substituents | Moderately soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.[5] |
| Methyl 6-chloronicotinate | Chlorine instead of fluorine | Moderate solubility in organic solvents.[1] |
| Methyl 5-bromonicotinate | Lacks fluoro substituent | Slightly soluble in chloroform and methanol.[6] |
These analogs suggest that this compound is likely to be soluble in a variety of common organic solvents, particularly those with moderate to high polarity. The presence of the fluorine atom may further influence its solubility profile.
3.2. Computational Prediction of Solubility
Advanced computational models offer a powerful tool for estimating solubility where experimental data is lacking. These methods can provide quantitative estimates and guide solvent selection for experimental work.
-
Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate molecular descriptors with experimental solubility data.[7][8] For halogenated aromatic compounds, these models can provide reasonably accurate predictions.
-
Thermodynamic Models (COSMO-RS, UNIFAC): These models, based on quantum chemistry and statistical thermodynamics, can predict solubility from first principles with a good degree of accuracy.[4][9][10][11] They are particularly useful for screening a wide range of solvents.
Researchers are encouraged to utilize these computational tools to generate in-silico solubility data for this compound to inform their experimental designs.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed, step-by-step protocol for the experimental determination of the thermodynamic solubility of this compound using the widely accepted isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
4.2. Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
4.3. Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock solution, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to several screw-capped vials. A visual excess of solid should remain at the end of the experiment.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the standard solutions and the diluted samples by HPLC-UV.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) of this compound in the organic solvent using the following equation, taking into account the dilution factor:
S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor
-
4.4. Self-Validating System and Trustworthiness
The integrity of this protocol is ensured by several self-validating checks:
-
Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.
-
Reproducibility: Performing the experiment in triplicate for each solvent and ensuring the results are within an acceptable range of variation validates the method's precision.
-
Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the analytical method.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, this guide provides a robust framework for researchers and drug development professionals. By understanding the theoretical principles of solubility, leveraging data from analogous compounds, and employing predictive computational models, a strong foundational understanding can be established. The detailed experimental protocol provided herein offers a reliable and validated method for generating precise quantitative solubility data, thereby empowering researchers to make informed decisions in their synthetic, purification, and formulation endeavors. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.
References
-
Verma, S., & Singh, S. K. (2021). Solubility in Pharmaceutical Industry. IntechOpen. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 79-81. [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-13. [Link]
-
Dehghan, H., & Avaji, M. (2018). QSPR models of n-octanol/water partition coefficients and aqueous solubility of halogenated methyl-phenyl ethers by DFT method. SAR and QSAR in Environmental Research, 29(1), 1-16. [Link]
-
Klamt, A. (2011). The COSMO and COSMO-RS solvation models. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 699-709. [Link]
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Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. [Link]
-
ChemBK. (2024, April 9). Methyl 5-bromonicotinate. [Link]
-
Matsuda, H., et al. (2015). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 393, 93-100. [Link]
-
Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE journal, 21(6), 1086-1099. [Link]
-
ResearchGate. (2025, August 5). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature communications, 11(1), 5753. [Link]
-
ResearchGate. (2025, August 5). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. [Link]
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Stability and storage conditions for Methyl 5-bromo-6-fluoronicotinate
An In-depth Technical Guide to the Stability and Storage of Methyl 5-bromo-6-fluoronicotinate
Compound Profile and Significance
This compound is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural features—a pyridine ring, a methyl ester, a bromine atom, and a fluorine atom—confer specific reactivity and make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
The stability of such a building block is paramount. Degradation not only reduces the purity and potency of the starting material but can also introduce impurities that may lead to unforeseen side reactions, complicate purification processes, and compromise the safety and efficacy of the final product. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | methyl 5-bromo-6-fluoropyridine-3-carboxylate |
| CAS Number | 405939-62-0[1] |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol [2][3] |
| Structure | (See Figure 1) |
(Note: The isomer Methyl 6-bromo-5-fluoronicotinate, CAS 1214336-88-5, has similar properties and requires identical handling procedures)[4][5][6][][8][9].
Figure 1: Chemical Structure of this compound
Core Stability Challenges and Degradation Pathways
The chemical structure of this compound contains several functional groups susceptible to degradation under common laboratory conditions. Understanding these potential degradation pathways is essential for establishing appropriate storage and handling protocols.
Hydrolytic Instability: The Ester Functional Group
The most significant vulnerability of this molecule is the methyl ester group. Ester hydrolysis is a common degradation reaction that can be catalyzed by acid, base, or, more slowly, by water itself (neutral hydrolysis).
-
Mechanism: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid (5-bromo-6-fluoronicotinic acid) and methanol. This process is accelerated by the presence of atmospheric moisture.
-
Consequences: The formation of the carboxylic acid impurity alters the reactivity of the material and can interfere with subsequent synthetic steps. For instance, if the intended reaction is a coupling at the bromine position, the free carboxylic acid may lead to unwanted side products.
Photochemical Instability: The Halogenated Pyridine Ring
Aromatic halides, including brominated and fluorinated pyridines, can be sensitive to light, particularly in the UV spectrum[4].
-
Mechanism: Absorption of UV radiation can excite the molecule to a higher energy state, potentially leading to homolytic cleavage of the carbon-bromine bond. This generates radical species that are highly reactive and can initiate a cascade of secondary reactions, leading to dimerization, polymerization, or reaction with solvent molecules.
-
Consequences: Photodecomposition results in a complex mixture of impurities that are often difficult to identify and separate, leading to a significant loss of product purity. The appearance of discoloration (e.g., yellowing or browning) in the solid material is a common indicator of photolytic degradation.
Thermal Stability
While possessing a relatively high boiling point of approximately 272°C, prolonged exposure to elevated temperatures, even well below the boiling point, can accelerate other degradation processes.
-
Mechanism: Heat provides the activation energy for underlying degradation reactions like hydrolysis and oxidation. It increases molecular motion and the frequency of collisions, thereby speeding up the rate of decomposition.
-
Consequences: Storing the compound at ambient or elevated temperatures will shorten its shelf-life significantly compared to refrigerated or freezer storage.
Recommended Storage and Handling Protocols
Based on the inherent instabilities of the molecule, a multi-faceted approach to storage is required to ensure its long-term integrity. The recommendations provided by suppliers are consistent and scientifically sound[4][5].
Table 2: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C (Freezer) [4][5] | Minimizes the rate of all chemical degradation pathways, particularly hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [5] | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation. |
| Light | Store in Dark (Amber Vial) [4][5] | Prevents photodecomposition by blocking exposure to UV and visible light. |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and oxygen from the atmosphere. |
Long-Term Storage Protocol
-
Upon receipt, immediately place the manufacturer's container inside a secondary container (e.g., a small desiccator or a sealable bag with desiccant).
-
Store this secondary container in a freezer set to -20°C .
-
Log the date of receipt and storage conditions.
In-Use Handling Protocol (Short-Term)
-
Before opening, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which would accelerate hydrolysis.
-
If possible, handle the solid in a glove box under an inert atmosphere.
-
If a glove box is not available, open the container briefly in a fume hood. Quickly weigh the desired amount of material and securely reseal the container.
-
To further protect the remaining stock, consider backfilling the vial with argon or nitrogen before resealing.
-
Return the container to the freezer for storage.
Experimental Verification of Stability
To ensure the integrity of this compound, especially for sensitive applications or after long-term storage, its purity should be verified experimentally. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis[3].
Workflow for Stability Verification
The following diagram outlines a logical workflow for assessing the stability of a given batch of the compound.
Caption: Experimental workflow for verifying the purity of this compound.
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method that can be adapted for most standard HPLC systems.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate for 4 minutes.
-
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
The primary degradation product, 5-bromo-6-fluoronicotinic acid, will be more polar and thus will have a shorter retention time than the parent ester.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Summary and Key Recommendations
The long-term stability of this compound is contingent upon strict adherence to appropriate storage and handling conditions. The primary degradation risks are hydrolysis of the methyl ester and photodecomposition of the halogenated aromatic ring.
Key Takeaways:
-
ALWAYS store at -20°C in a dark container.
-
ALWAYS allow the container to warm to room temperature before opening.
-
ALWAYS handle under an inert atmosphere when possible and minimize exposure to air.
-
REGULARLY verify the purity of aged stock via HPLC before use in critical applications.
By implementing these protocols, researchers, scientists, and drug development professionals can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.
References
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PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Pyridine. Retrieved from [Link]
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- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.co.uk [fishersci.co.uk]
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- 6. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Methyl 6-bromo-5-fluoropyridine-3-carboxylate | CAS:1214336-88-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 9. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
The Strategic Utility of Methyl 5-bromo-6-fluoronicotinate in Kinase Inhibitor Synthesis: A Technical Guide
Abstract
Methyl 5-bromo-6-fluoronicotinate has emerged as a pivotal heterocyclic building block in medicinal chemistry, particularly in the targeted synthesis of kinase inhibitors. Its unique substitution pattern—featuring a bromine atom primed for cross-coupling, a fluorine atom to modulate electronic properties and block metabolism, and a methyl ester for further derivatization—offers a strategic advantage in the construction of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical reactivity, focusing on its application in the synthesis of Aurora kinase inhibitors. We will dissect the causality behind its use in the Suzuki-Miyaura coupling, provide a detailed experimental protocol, and contextualize its function within the broader landscape of cancer drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced halogenated intermediates in their synthetic programs.
Introduction: The Architectural Advantage of a Polysubstituted Pyridine Core
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved therapeutics. The strategic functionalization of this ring system allows for the precise orientation of pharmacophoric elements in three-dimensional space, enabling high-affinity interactions with biological targets. This compound (CAS No. 405939-62-0) is a prime example of a highly versatile synthetic intermediate designed for this purpose.[1]
The value of this molecule lies in the orthogonal reactivity of its substituents:
-
The C5-Bromine: Serves as a classical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the efficient installation of aryl, heteroaryl, or alkenyl moieties, which are often crucial for target engagement.
-
The C6-Fluorine: Exerts a powerful electron-withdrawing effect on the pyridine ring, which can influence the regioselectivity of reactions and the pKa of the pyridine nitrogen.[2][3] In a drug discovery context, fluorine is often introduced to block sites of metabolic oxidation, thereby improving pharmacokinetic properties like metabolic stability and half-life.
-
The C3-Methyl Ester: Provides a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide. This position is frequently used to introduce solubilizing groups or vectors that interact with solvent-exposed regions of a protein's binding site.
This unique combination of functionalities makes this compound a particularly valuable precursor for the synthesis of inhibitors targeting the Aurora kinase family, a group of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.[4][5]
Core Application: Synthesis of Aurora Kinase Inhibitors via Suzuki-Miyaura Coupling
A primary and well-documented application of this compound is its use as a key starting material in the synthesis of potent Aurora kinase inhibitors. Its structure forms the central scaffold upon which other critical pharmacophoric fragments are assembled. The key strategic transformation is a Suzuki-Miyaura coupling reaction at the C5 position.
Causality Behind Experimental Design: Why This Building Block?
The choice of this compound is a deliberate one, guided by several key chemical principles:
-
Regioselectivity in Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura reaction demonstrates high selectivity for the C-Br bond over any potential C-F activation. The relative reactivity of aryl halides in the oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl, with C-F bonds being significantly less reactive.[6] This ensures that the coupling occurs exclusively at the C5 position, preserving the metabolically crucial fluorine atom.
-
Electronic Tuning: The C6-fluorine atom, being highly electronegative, polarizes the pyridine ring, making the C5 position more electrophilic and susceptible to the oxidative addition step in the Suzuki catalytic cycle. This can lead to milder reaction conditions and improved yields compared to non-fluorinated analogues.
-
Synthetic Convergence: Utilizing this building block allows for a convergent synthesis strategy. The core pyridine ring is pre-functionalized, and complex aryl groups, which themselves may require multi-step synthesis, can be appended in a single, high-yielding step. This is a cornerstone of efficient medicinal chemistry programs.
The overall workflow involves the coupling of the pyridine core with a suitable boronic acid or ester, followed by functionalization of the methyl ester to build out the final inhibitor structure.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure is based on established methodologies for similar substrates.[7][8][9]
Reaction: Synthesis of Methyl 5-(4-(N-methylcarbamoyl)phenyl)-6-fluoronicotinate
Materials:
-
This compound (1.0 eq)
-
4-(N-methylcarbamoyl)phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-(N-methylcarbamoyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume) to the flask. The solvent should be degassed prior to use by bubbling with inert gas for 20-30 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 85-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.
Quantitative Data
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust, commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings.[8] |
| Base | K₂CO₃ | A common and effective inorganic base for activating the boronic acid for transmetalation.[8] |
| Solvent System | Dioxane/Water | A polar aprotic/protic mixture that effectively solubilizes both organic and inorganic reagents. |
| Temperature | 85-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant degradation. |
| Stoichiometry | ~1.2 eq Boronic Acid | A slight excess of the boronic acid is used to drive the reaction to completion. |
| Typical Yield | 70-95% | Dependent on substrate purity and reaction optimization. |
Biological Context: Targeting the Aurora Kinase Pathway
Aurora kinases (A, B, and C) are essential for the proper execution of mitosis. They regulate critical processes such as centrosome maturation, spindle assembly, chromosome alignment, and cytokinesis.[5] The overexpression of Aurora kinases, particularly Aurora A and B, is a hallmark of many human cancers and is often associated with aneuploidy and poor prognosis.[4][5] Therefore, inhibiting these kinases is a validated therapeutic strategy to induce mitotic arrest and apoptosis in cancer cells.
Inhibitors developed from the this compound scaffold are designed to be ATP-competitive. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting the mitotic process. This leads to defects in spindle formation, failure of chromosome segregation, and ultimately, cell death in rapidly dividing tumor cells. The aryl group installed at the C5 position via the Suzuki coupling is often designed to extend into a hydrophobic region of the ATP-binding site to increase potency and selectivity.
Conclusion and Future Outlook
This compound represents a highly strategic and enabling building block for modern medicinal chemistry. Its pre-installed, orthogonally reactive functional groups facilitate efficient and convergent syntheses of complex molecular architectures. The successful application of this intermediate in the development of Aurora kinase inhibitors underscores the power of rational design in chemical synthesis. The principles governing its reactivity—namely, the predictable regioselectivity of the Suzuki-Miyaura coupling and the electronic modulation conferred by the fluorine substituent—provide a robust platform for creating diverse libraries of compounds for drug discovery. As the demand for highly specific and potent kinase inhibitors continues to grow, the utility of such precisely functionalized heterocyclic intermediates will undoubtedly expand, paving the way for the next generation of targeted cancer therapeutics.
References
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Dattatraya H. Dethe et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]
-
Mortlock, A. A. et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Cheetham, G. M. T. et al. Progress in the development of selective inhibitors of Aurora kinases. Current Opinion in Pharmacology. Available at: [Link]
-
Royal Society of Chemistry. (2016). Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing. Available at: [Link]
-
Katayama, H. et al. (2007). Roles of Aurora Kinases in Mitosis and Tumorigenesis. Molecular Cancer Research. Available at: [Link]
-
Havelková, M. et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. Available at: [Link]
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- 8. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methyl 5-bromo-6-fluoronicotinate: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-6-fluoronicotinate, a halogenated pyridine derivative, has emerged as a pivotal building block in the landscape of modern medicinal chemistry. Its strategic substitution pattern offers a versatile scaffold for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this important intermediate. We will delve into the nuanced chemistry of its preparation, explore its role in the development of therapeutic agents, and provide detailed experimental protocols and characterization data for the practicing scientist.
Introduction: The Rise of Fluorinated Pyridines in Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Pyridine and its derivatives are prevalent motifs in a vast number of pharmaceuticals, owing to their ability to engage in hydrogen bonding and other key interactions within biological systems.[3][4] The convergence of these two powerful concepts in the form of fluorinated pyridines has led to the development of a new generation of therapeutic agents.
This compound (CAS No. 405939-62-0) represents a key asset within this class of compounds. Its structure, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom to enhance biological properties, and an ester group for further derivatization, makes it a highly sought-after intermediate in the synthesis of novel drugs.[5]
Discovery and Historical Context
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader exploration of halogenated pyridines for pharmaceutical and agrochemical applications. The earliest documented appearances of this compound are found within the patent literature, where its utility as a key intermediate in the synthesis of more complex molecules is first described.
The development of synthetic routes to functionalized pyridines has been an active area of research for decades. Early methods often involved harsh reaction conditions and lacked regioselectivity. However, the advent of modern synthetic methodologies, particularly in cross-coupling and halogenation chemistry, has enabled the efficient and controlled synthesis of polysubstituted pyridines like this compound. Its presence in the catalogs of chemical suppliers from the early 21st century onwards indicates its growing importance and availability to the wider scientific community. The increasing number of patents citing this compound in recent years highlights its escalating significance in contemporary drug discovery programs.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and economic considerations. A common and logical approach involves the esterification of the corresponding carboxylic acid, 5-bromo-6-fluoronicotinic acid.
Primary Synthetic Pathway: Esterification of 5-bromo-6-fluoronicotinic acid
The most direct route to this compound is the esterification of 5-bromo-6-fluoronicotinic acid. This transformation can be achieved using various standard esterification protocols.
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- 5. 405939-62-0|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: A Practical Guide to the Sonogashira Cross-Coupling of Methyl 5-bromo-6-fluoronicotinate
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for synthesizing complex molecules.[1][3] This guide provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of Methyl 5-bromo-6-fluoronicotinate, an electron-deficient heterocyclic halide. We will explore the reaction mechanism, offer a robust experimental procedure, and present strategies for optimization and troubleshooting to empower researchers in drug development and chemical synthesis.
Mechanistic Overview and Key Principles
The Sonogashira reaction typically employs a dual-catalyst system, involving palladium and copper(I) salts, to couple a terminal alkyne with an aryl or vinyl halide under mild conditions.[1][4] The process operates through two interconnected catalytic cycles.
The Palladium Cycle: This is the primary catalytic loop where the C-C bond formation occurs.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the substrate. This is often the rate-limiting step of the reaction.[1][5] For an aryl bromide like this compound, this step is slower than for an equivalent iodide but much faster than for a chloride.[6]
-
Transmetalation: The organopalladium(II) complex formed then reacts with a copper acetylide intermediate, which is generated in the copper cycle. This step transfers the alkyne group from the copper to the palladium center.[2][6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2]
The Copper Co-catalyst Cycle: This cycle prepares the alkyne for coupling.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[2][6]
-
Deprotonation: In the presence of an amine base (e.g., triethylamine), the copper-alkyne complex facilitates the deprotonation of the terminal alkyne, increasing its acidity and forming a copper(I) acetylide intermediate.[2][5] This intermediate is then ready for the transmetalation step with the palladium complex.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Substrate-Specific Considerations: this compound
The substrate, this compound, presents unique electronic features that influence the reaction:
-
Electron-Deficient Ring: The pyridine nitrogen and the electron-withdrawing methyl ester and fluorine substituents make the aromatic ring electron-deficient. This generally facilitates the oxidative addition step compared to electron-rich aryl halides.[7]
-
Potential for Catalyst Inhibition: The pyridine nitrogen has a lone pair of electrons that could potentially coordinate to the palladium catalyst, leading to inhibition. However, this is often overcome by using appropriate ligands or slightly elevated temperatures.
-
Reactivity Hierarchy: The C-Br bond is the designated reaction site. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[1][6] Therefore, coupling at the bromide position is expected and highly selective.
Recommended Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a model alkyne, such as phenylacetylene.
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. All reagents are potentially hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction should be performed under an inert atmosphere.
Materials & Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Caption: Experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to achieve a ~0.1 M concentration of the aryl halide). Add triethylamine (3.0 eq) followed by the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-70 °C.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).[8][9]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst and inorganic salts.[8] Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[8]
Optimization and Troubleshooting
For challenging substrates or to improve yield, several parameters can be adjusted.
Table 1: Reaction Parameter Optimization
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | Increase loading to 5 mol%. For very unreactive partners, consider more active catalysts like Pd(PPh₃)₄ or systems with bulky, electron-rich ligands (e.g., XPhos).[5][7] |
| Copper Co-catalyst | CuI (4-6 mol%) | Minimize CuI loading (to 1-2 mol%) if alkyne homocoupling (Glaser coupling) is observed.[10] Conversely, if the reaction is slow, ensure the CuI is fresh and active. |
| Base | Triethylamine (Et₃N) | Stronger amine bases like diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ or Cs₂CO₃ can be more effective for difficult couplings.[7] |
| Solvent | THF / DMF | DMF is more polar and can enhance the solubility of reagents and reaction rates. Toluene or dioxane are also common alternatives.[8][11] Ensure the solvent is rigorously degassed to prevent oxygen from deactivating the catalyst.[10] |
| Temperature | Room Temp to 60 °C | For aryl bromides, gentle heating is often beneficial.[7] If decomposition is observed, reduce the temperature. Microwave irradiation can sometimes accelerate the reaction significantly.[7] |
Table 2: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst (Oxygen exposure).2. Impure reagents/solvents.3. Insufficient temperature. | 1. Ensure rigorous degassing of solvents and inert atmosphere.2. Use freshly purified reagents and anhydrous solvents.3. Gradually increase reaction temperature as described in Table 1. |
| Alkyne Homocoupling | 1. Excess CuI catalyst.2. Presence of oxygen. | 1. Reduce CuI loading to 1-2 mol%.2. Add the alkyne slowly to the reaction mixture.3. Consider a "copper-free" Sonogashira protocol.[3][10] |
| Formation of Pd Black | Catalyst decomposition due to oxygen, impurities, or excessive heat. | Improve degassing procedures, purify all reagents, and maintain the recommended temperature range.[10] |
| Starting Material Remains | Low catalyst activity or insufficient reaction time/temperature. | Increase catalyst loading, switch to a more active catalyst system, increase temperature, or allow for longer reaction times.[7] |
Conclusion
The Sonogashira cross-coupling of this compound is a highly effective method for synthesizing valuable alkynylated pyridine derivatives. By understanding the underlying mechanism and the specific electronic nature of the substrate, researchers can successfully implement the provided protocol. The key to success lies in maintaining an inert atmosphere to protect the catalyst system and systematically optimizing parameters such as solvent, base, and temperature when necessary. This guide serves as a comprehensive resource for scientists to reliably perform and troubleshoot this important transformation.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 6, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 6, 2026, from [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC. (2018, November 16). Retrieved January 6, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Retrieved January 6, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved January 6, 2026, from [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025, August 9). Retrieved January 6, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024, February 16). Retrieved January 6, 2026, from [Link]
-
(PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). Retrieved January 6, 2026, from [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016, August 1). Retrieved January 6, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). Retrieved January 6, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved January 6, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 6, 2026, from [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved January 6, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved January 6, 2026, from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. (n.d.). Retrieved January 6, 2026, from [Link]
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The Strategic Utility of Methyl 5-bromo-6-fluoronicotinate in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Versatility of a Halogenated Heterocycle
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and functionalized pyridine rings into molecular scaffolds is a widely employed tactic to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Methyl 5-bromo-6-fluoronicotinate has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronics and lipophilicity, and a methyl ester for further derivatization, makes it a powerful starting material for the synthesis of a diverse array of complex molecules, including kinase and bromodomain inhibitors.[1] This document serves as a comprehensive guide for researchers, providing detailed application notes and robust protocols for the effective use of this compound in the synthesis of novel chemical entities.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 405939-29-9 |
Core Applications in Medicinal Chemistry
This compound is primarily utilized as a key intermediate in the construction of complex heterocyclic systems. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can influence the reactivity of the pyridine ring and participate in key binding interactions in the final compound. This strategic placement of functional groups allows for the systematic exploration of chemical space and the optimization of lead compounds.
A significant application of this building block is in the synthesis of inhibitors of bromodomains, which are epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1] Dysregulation of bromodomain-containing proteins is implicated in a variety of diseases, including cancer and inflammation. Additionally, derivatives of this compound have been explored for their potential as antibacterial agents targeting bacterial type II topoisomerases like DNA gyrase and topoisomerase IV.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution for the Synthesis of a Bromodomain Inhibitor Intermediate
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for a bromodomain inhibitor.[1][3] The reaction involves the displacement of the fluorine atom by a nucleophile, a common reactivity pattern for electron-deficient fluoro-aromatic systems.
Reaction Scheme:
Caption: General scheme for the nucleophilic aromatic substitution of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a substituted phenol or amine, 1.0 equivalent)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equivalents)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for aqueous work-up and extraction
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equivalent), the desired nucleophile (1.0 equivalent), and cesium carbonate (2.0 equivalents).
-
Add anhydrous dimethyl sulfoxide to the flask.
-
Stir the reaction mixture at 65 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.[3]
-
Separate the organic layer. Extract the aqueous layer one additional time with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted nicotinate derivative.
Data Presentation: Illustrative Nucleophilic Aromatic Substitution
| Nucleophile | Product | Yield | Reference |
| Substituted Phenol | Methyl 5-bromo-6-(aryloxy)nicotinate | ~75% | [1] |
Protocol 2: Illustrative Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This representative protocol outlines the coupling of this compound with an arylboronic acid. The conditions are based on established methodologies for similar bromopyridine substrates.
Workflow Diagram:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2010038081A2 - Heterocyclic derivatives and methods of use thereof - Google Patents [patents.google.com]
- 3. Bromodomain inhibitors. Патент № US 0010633379 МПК C07D471/04 | Биржа патентов - Московский инновационный кластер [i.moscow]
Synthesis of pharmaceutical intermediates from Methyl 5-bromo-6-fluoronicotinate
An Application Guide to the Synthesis of Pharmaceutical Intermediates from Methyl 5-bromo-6-fluoronicotinate
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its structure is endowed with three distinct points for chemical modification: a bromine atom at the 5-position, a fluorine atom at the 6-position, and a methyl ester at the 3-position. The orthogonal reactivity of the C5-Br and C6-F bonds is particularly advantageous; the bromine is primed for a host of palladium-catalyzed cross-coupling reactions, while the fluorine, activated by the ring nitrogen and the ester, is susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for sequential, controlled diversification, enabling access to a wide array of substituted pyridine scaffolds. These scaffolds are central to many biologically active molecules, particularly in the domain of kinase inhibitors, where the pyridine core often serves as a crucial hinge-binding motif.[1][2][3]
This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed protocols, mechanistic insights, and data presentation. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful intermediate in their synthetic campaigns.
Core Synthetic Pathways from this compound
The strategic utility of this starting material lies in its capacity to undergo several classes of high-yield, functional-group-tolerant reactions. The following sections detail the principles and protocols for the most critical transformations.
Caption: Key synthetic routes from this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle & Mechanistic Insight
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organohalides and organoboron compounds.[4] The reaction is prized for its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of the boronic acid reagents.[5] The catalytic cycle involves three primary steps: (1) Oxidative Addition of the palladium(0) catalyst into the aryl bromide bond, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium(II) center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[6][7][8] The base is crucial for activating the organoboron species to facilitate transmetalation.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for coupling this compound with a variety of aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or (Pd₂(dba)₃ / Ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 mmol, 234 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the solvent system (e.g., 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[9][10]
Data Presentation: Representative Suzuki-Miyaura Couplings
| Coupling Partner (Ar-B(OH)₂) | Product Structure | Typical Yield Range | Notes / Reference |
| Phenylboronic acid | 85-95% | A standard, high-yielding transformation.[11] | |
| 4-Methoxyphenylboronic acid | 80-92% | Electron-donating groups are well-tolerated. | |
| 4-(Trifluoromethyl)phenylboronic acid | 75-88% | Electron-withdrawing groups are compatible. | |
| Pyridin-3-ylboronic acid | 65-80% | Heteroaromatic boronic acids can be used successfully.[12] | |
| Thiophen-2-ylboronic acid | 70-85% | Suitable for building complex heteroaromatic systems.[11] |
Palladium/Copper-Catalyzed Sonogashira Coupling
Principle & Mechanistic Insight
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[13] This reaction is fundamental in drug discovery for introducing rigid alkynyl linkers or for constructing precursors to more complex heterocyclic systems.[14] The reaction typically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13][15]
Experimental Protocol: Synthesis of 5-Alkynyl Nicotinates
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) Iodide (CuI, 4-6 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol, 234 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg) in a mixture of THF (5 mL) and Et₃N (2 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-8 hours, monitoring by TLC.[16]
-
After completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Coupling Partner (R-C≡CH) | Product Structure | Typical Yield Range | Notes / Reference |
| Phenylacetylene | 80-90% | Forms a key diarylacetylene intermediate.[17] | |
| Ethynyltrimethylsilane | 85-95% | TMS group serves as a protecting group for the terminal alkyne. | |
| Propargyl alcohol | 70-85% | The hydroxyl group is well-tolerated.[16] | |
| 1-Ethynyl-4-fluorobenzene | 75-88% | Demonstrates compatibility with other halides. |
Buchwald-Hartwig Amination
Principle & Mechanistic Insight
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[18] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals. The choice of phosphine ligand is critical to the success of the reaction; bulky, electron-rich alkyl- and biarylphosphine ligands are known to accelerate the rate-limiting reductive elimination step and promote the overall catalytic cycle.[19][20][21] The base, typically a strong, non-nucleophilic alkoxide like sodium tert-butoxide, is required to deprotonate the amine and form the active palladium-amido complex.[22]
Caption: General experimental workflow for a Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 5-Amino Nicotinates
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.3 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cs₂CO₃, 1.4-2.0 equiv)
-
Solvent (Anhydrous, degassed Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9 mg), phosphine ligand (e.g., Xantphos, 0.02 mmol, 11.5 mg), and base (e.g., NaOt-Bu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 234 mg) and the desired amine (1.1 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.[23][24]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.[25]
Data Presentation: Representative Buchwald-Hartwig Aminations
| Amine (R₂NH) | Product Structure | Typical Yield Range | Notes / Reference |
| Aniline | 70-85% | Synthesis of a key diphenylamine scaffold. | |
| Morpholine | 80-95% | Cyclic secondary amines are excellent substrates.[23] | |
| tert-Butylamine | 60-75% | Sterically hindered primary amines can be coupled. | |
| 3-Chloroaniline | 65-80% | Tolerates other halides for further functionalization.[24] |
Nucleophilic Aromatic Substitution (SNAr)
Principle & Mechanistic Insight
While the C-Br bond is ideal for cross-coupling, the C-F bond at the 6-position is activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing character of the ring nitrogen and the nicotinate ester group stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion by a nucleophile. This provides an orthogonal synthetic route to functionalize the pyridine ring. Thiolates are particularly effective nucleophiles in this reaction.[26]
Experimental Protocol: Synthesis of 6-Thioether Nicotinates
Materials:
-
This compound (1.0 equiv)
-
Thiol (R-SH, 1.1 equiv)
-
Base (e.g., K₂CO₃, NaH, 1.2 equiv)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
Procedure:
-
To a solution of the thiol (1.1 mmol) in DMF (5 mL) at 0 °C, add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise. Stir for 20 minutes to form the thiolate.
-
Add a solution of this compound (1.0 mmol, 234 mg) in DMF (2 mL) dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Data Presentation: Representative SNAr Reactions
| Nucleophile (Nu-H) | Product Structure | Typical Yield Range | Notes |
| Thiophenol | 85-95% | A highly efficient reaction with soft nucleophiles. | |
| 4-Methoxythiophenol | 88-96% | Electron-rich thiols react readily. | |
| Ethanethiol | 75-85% | Aliphatic thiols are also suitable nucleophiles. | |
| Methanol (as sodium methoxide) | 60-75% | Alkoxides can also displace the fluoride, though may require more forcing conditions. |
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of complex pharmaceutical intermediates. The ability to perform selective palladium-catalyzed cross-coupling at the C5-bromo position and nucleophilic aromatic substitution at the C6-fluoro position provides a robust platform for generating molecular diversity. The protocols and data presented in this guide serve as a comprehensive resource for chemists to design and execute efficient synthetic routes towards novel therapeutic agents. The careful selection of catalysts, ligands, bases, and reaction conditions is crucial for maximizing yields and achieving the desired chemical transformations.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
Dalton Transactions (RSC Publishing). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Available from: [Link]
-
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025-08-09). Available from: [Link]
-
YouTube. Ligand design for cross-couplings: phosphines. (2024-01-09). Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022-07-10). Available from: [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). Available from: [Link]
-
SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Available from: [Link]
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ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available from: [Link]
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ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available from: [Link]
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ResearchGate. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021-10-26). Available from: [Link]
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PubMed. Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions. Available from: [Link]
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]
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MDPI. Special Issue : Design and Study of Kinase Inhibitors. Available from: [Link]
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MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021-09-29). Available from: [Link]
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PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021-10-08). Available from: [Link]
-
MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Available from: [Link]
-
PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023-02-22). Available from: [Link]
-
DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021-10-08). Available from: [Link]
-
MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Available from: [Link]
-
PubMed. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2020-09-25). Available from: [Link]
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Application Note: A Protocol for the Purification of Methyl 5-bromo-6-fluoronicotinate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity
Methyl 5-bromo-6-fluoronicotinate is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structural motifs are integral to the development of novel therapeutic agents. The purity of this intermediate is paramount; trace impurities can lead to significant side reactions, reduced yields in subsequent steps, and the generation of difficult-to-remove, structurally related byproducts. This guide provides a detailed, field-proven protocol for the purification of this compound, ensuring high-purity material suitable for demanding synthetic applications.
Safety First: Hazard Identification and Handling
Before beginning any experimental work, it is crucial to understand the hazards associated with this compound and the solvents used in its purification.
-
Hazard Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[3][4]
-
Mandatory Precautions:
-
Engineering Controls: All handling must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles at all times.[2][3]
-
Exposure Response:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
-
-
Storage: Store in a cool, dry, and well-ventilated place, away from light and oxidizing agents.[5] The container should be tightly closed.
-
Purification Strategy: Column Chromatography
For typical laboratory-scale synthesis, flash column chromatography is the most effective method for purifying this compound. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture).[6][7] The principle relies on polarity: the polar silica gel stationary phase retains polar molecules more strongly, while a non-polar mobile phase carries less polar molecules through the column more quickly.[8]
This method is chosen for its high resolution, adaptability, and efficiency in removing both more polar and less polar impurities that may be present from the synthesis, such as unreacted starting materials or side-products.
Experimental Protocol: Flash Column Chromatography
This protocol is designed to be a self-validating system, where Thin-Layer Chromatography (TLC) is used at critical junctures to monitor and confirm the separation's success.
Step 1: Selection of the Mobile Phase via TLC Analysis
The success of column chromatography is entirely dependent on the choice of the solvent system (eluent).
-
Objective: To find a solvent mixture that provides good separation between the desired product and any impurities, with a target Retention Factor (R_f) of 0.3 - 0.4 for the product.
-
Procedure:
-
Prepare several vials containing different ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). Common starting ratios are 9:1, 4:1, and 2:1 (Hexanes:Ethyl Acetate).
-
Dissolve a small amount of the crude this compound in a few drops of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Using a capillary tube, spot the dissolved crude material onto at least three different TLC plates.
-
Develop each TLC plate in a different solvent mixture.
-
Visualize the developed plates under a UV lamp (254 nm). The desired product and any UV-active impurities will appear as dark spots.
-
Identify the solvent system that gives the best separation and places the product spot at an R_f value between 0.3 and 0.4. This R_f value ensures the compound will travel through the column at an optimal rate.
-
Step 2: Column Preparation and Sample Loading
-
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Selected mobile phase (eluent)
-
Sand
-
-
Procedure:
-
Securely clamp the column in a vertical position in the fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle into a uniform bed.
-
Add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry. [8]
-
Dissolve the crude this compound in a minimal amount of Dichloromethane or Ethyl Acetate.
-
Carefully apply this concentrated sample solution to the top of the silica column using a pipette.
-
Step 3: Elution and Fraction Collection
-
Procedure:
-
Once the sample has been loaded, carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to begin flowing the eluent through the column.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks (these are the "fractions").[9]
-
Continuously monitor the separation by spotting small aliquots from the collected fractions onto TLC plates. Develop and visualize these plates to track which fractions contain the purified product.
-
Step 4: Isolation of the Purified Product
-
Procedure:
-
Based on the TLC analysis, combine all fractions that contain only the pure product spot.
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid or oil is the purified this compound. Dry it under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the percentage yield.
-
Data Presentation & Visualization
Summary of Purification Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for high-resolution separation of small organic molecules.[6] |
| Typical Mobile Phase | Hexanes:Ethyl Acetate Gradient | Offers fine control over polarity to elute the target compound while retaining impurities. |
| Target R_f (TLC) | 0.3 - 0.4 | Ensures optimal residence time on the column for effective separation. |
| Expected Yield | 85-95% (from column) | Dependent on the purity of the crude material; some loss on the column is expected. |
| Purity Assessment | TLC, ¹H NMR, Melting Point | Confirms the absence of impurities and verifies the chemical structure. |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is maintained through iterative, in-process checks.
-
Predictive Power of TLC: The initial TLC analysis (Step 4.1) is not merely a screening step; it is a predictive model for the preparative column separation. The behavior of the compound on the TLC plate directly correlates to its behavior on the column.
-
Real-Time Monitoring: Analyzing the collected fractions by TLC (Step 4.3) provides real-time validation of the purification process. It allows the researcher to precisely identify the start and end of the product elution, preventing cross-contamination of fractions and maximizing yield.
-
Final Purity Confirmation: The purity of the final isolated compound must be confirmed by orthogonal analytical methods, such as ¹H NMR spectroscopy (to confirm the structure and absence of proton-bearing impurities) and melting point analysis (a sharp melting point indicates high purity).
By integrating these validation steps directly into the workflow, the protocol ensures a reliable and reproducible purification, yielding a final product of high purity and integrity.
References
-
Sicherheitsdatenblatt - Fisher Scientific. (2024). Fisher Scientific. [Link]
-
Methyl 6-bromo-5-fluoronicotinate, 98% - Thermo Scientific Alfa Aesar. (n.d.). Thermo Fisher Scientific. [Link]
-
Column chromatography & purification of organic compounds - YouTube. (2021). ChemHelp ASAP. [Link]
-
Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products - JSM Central. (n.d.). JSM Central. [Link]
-
Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2) - PubChemLite. (n.d.). PubChem. [Link]
- Preparation method of 6-fluoronicotinic acid - Google Patents. (2022).
-
Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange - ScholarWorks@UARK. (1998). University of Arkansas. [Link]
-
Column chromatography (video) - Khan Academy. (n.d.). Khan Academy. [Link]
-
Immunoaffinity chromatography: an introduction to applications and recent developments - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Isolation, purification and characterization of allelopathic compounds - LAMBDA OMNICOLL. (n.d.). LAMBDA Laboratory Instruments. [Link]
Sources
- 1. H64395.03 [thermofisher.com]
- 2. chemscene.com [chemscene.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.de [fishersci.de]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. youtube.com [youtube.com]
- 7. JSM Central || Article Info [jsmcentral.org]
- 8. Khan Academy [khanacademy.org]
- 9. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
Application Notes and Protocols for the Characterization of Methyl 5-bromo-6-fluoronicotinate
Introduction
Methyl 5-bromo-6-fluoronicotinate is a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research and development. Its specific substitution pattern imparts unique chemical properties that are crucial for its role as a versatile building block in organic synthesis. A thorough and precise analytical characterization is paramount to ensure its identity, purity, and stability, thereby guaranteeing the reliability and reproducibility of downstream applications.
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the selection of each technique and its associated parameters. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: methyl 5-bromo-6-fluoropyridine-3-carboxylate
-
Molecular Weight: 234.02 g/mol [2]
-
Appearance: Typically a solid[3]
A foundational understanding of the molecule's structure is critical for interpreting the data from various analytical techniques. The presence of bromine and fluorine atoms, the pyridine ring, and the methyl ester group will each give rise to characteristic signals in the spectroscopic and chromatographic analyses that follow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation
NMR spectroscopy is the cornerstone for the unambiguous identification and structural verification of this compound. Both ¹H and ¹³C NMR are essential, with ¹⁹F NMR providing additional valuable information.
Rationale for NMR Analysis
The unique electronic environment of each proton and carbon atom in the molecule results in a distinct chemical shift, providing a "fingerprint" of the molecular structure. Coupling patterns between adjacent nuclei, particularly the heteronuclear coupling between fluorine and carbon/proton nuclei, offer definitive evidence of the substitution pattern on the pyridine ring.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition Parameters (¹H NMR):
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | Standard single pulse (zg30) | Provides a quantitative spectrum with good signal-to-noise. |
| Spectral Width | -2 to 12 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Acquisition Time | 2-4 seconds | Ensures good resolution of signals. |
| Relaxation Delay | 2-5 seconds | Allows for full relaxation of protons, important for accurate integration. |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise for a sample of this concentration. |
Acquisition Parameters (¹³C NMR):
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | Proton-decoupled (zgpg30) | Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each carbon. |
| Spectral Width | 0 to 200 ppm | Covers the expected chemical shift range for the compound. |
| Acquisition Time | 1-2 seconds | Balances resolution and experimental time. |
| Relaxation Delay | 2-5 seconds | Ensures adequate relaxation of all carbon nuclei. |
| Number of Scans | 1024-4096 | A higher number of scans is needed due to the lower natural abundance of ¹³C. |
Acquisition Parameters (¹⁹F NMR):
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | Standard single pulse (zg) | Simple and effective for acquiring ¹⁹F spectra. |
| Spectral Width | -50 to -150 ppm | Typical range for organofluorine compounds. |
| Relaxation Delay | 2-5 seconds | Allows for complete relaxation. |
| Number of Scans | 16-64 | Generally provides a good signal-to-noise ratio. |
Expected Spectral Data and Interpretation:
-
¹H NMR: Expect signals for the two aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine, fluorine, and ester groups.
-
¹³C NMR: Expect signals for all seven carbon atoms. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F), which is a key diagnostic feature.
-
¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its identity.
The Logic of Mass Spectrometric Analysis
By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS directly measures the molecular weight. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 peak pattern for the molecular ion, which is a powerful diagnostic tool.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumental Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Ionization Mode | Positive ESI | Protonation of the pyridine nitrogen is expected to be efficient. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of gas-phase ions. |
| Nebulizer Gas (N₂) | 30-50 psi | Assists in the desolvation process. |
| Drying Gas (N₂) Flow | 5-10 L/min | Facilitates solvent evaporation. |
| Drying Gas Temperature | 250-350 °C | Aids in the desolvation of the analyte ions. |
| Mass Range | 50-500 m/z | Covers the expected molecular ion and fragment ions. |
Predicted Mass Spectral Data:
Based on the molecular formula C₇H₅BrFNO₂, the predicted monoisotopic mass is approximately 232.9488 Da.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 233.9561 |
| [M+Na]⁺ | 255.9380 |
The presence of the bromine isotope pattern (peaks at m/z ~234 and ~236 for [M+H]⁺) will be a key confirmatory feature.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse technique for determining the purity of this compound and for quantitative analysis in various matrices. A well-developed HPLC method is crucial for quality control.
Rationale for Chromatographic Separation
Reversed-phase HPLC separates compounds based on their hydrophobicity. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, this compound can be separated from starting materials, by-products, and degradation products, allowing for its accurate quantification. Product specifications for similar compounds often cite purity as determined by HPLC.[2]
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | A common mobile phase for reversed-phase chromatography, with formic acid to improve peak shape. |
| Elution | Gradient or Isocratic | A gradient elution (e.g., starting with a lower percentage of acetonitrile and increasing over time) is recommended for initial method development to ensure separation of all potential impurities. An isocratic method can be developed for routine analysis once the separation is optimized. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or 270 nm | Aromatic compounds typically have strong absorbance in this UV range. A diode array detector can be used to determine the optimal wavelength. |
| Injection Volume | 5-10 µL | A small injection volume helps to maintain good peak shape. |
Data Analysis and Interpretation:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be constructed using standards of known concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule, serving as a rapid and straightforward identity check.
Principle of FT-IR Analysis
Different chemical bonds vibrate at specific frequencies. By measuring the absorption of infrared radiation, an FT-IR spectrum is generated that reveals the presence of characteristic functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Instrumentation:
-
An FT-IR spectrometer equipped with an ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectral Range | 4000-400 cm⁻¹ | Covers the mid-infrared region where most functional group vibrations occur. |
| Resolution | 4 cm⁻¹ | Sufficient for resolving the characteristic absorption bands. |
| Number of Scans | 16-32 | Provides a good signal-to-noise ratio. |
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~1730-1715 | Ester C=O | Stretch |
| ~1600-1450 | Aromatic C=C | Stretch |
| ~1300-1000 | C-O and C-F | Stretch |
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental method for confirming the empirical formula.
The Basis of Elemental Analysis
The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The percentages of C, H, and N in the original sample are then calculated.
Experimental Protocol: CHN Combustion Analysis
Instrumentation:
-
A CHN elemental analyzer.
Procedure:
-
Accurately weigh a small amount of the sample (1-3 mg) into a tin capsule.
-
The sample is then introduced into a high-temperature furnace where it undergoes complete combustion in the presence of oxygen.
-
The combustion products are passed through a series of traps and detectors to quantify the amounts of CO₂, H₂O, and N₂ produced.
-
The instrument's software calculates the percentage of each element.
Expected Results:
For C₇H₅BrFNO₂, the theoretical elemental composition is:
-
Carbon (C): 35.93%
-
Hydrogen (H): 2.15%
-
Nitrogen (N): 5.98%
The experimental values should be within ±0.4% of the theoretical values to confirm the empirical formula.
Integrated Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR spectroscopy for definitive structural elucidation, mass spectrometry for molecular weight determination, HPLC for purity assessment, FT-IR for functional group identification, and elemental analysis for empirical formula confirmation, researchers can ensure the quality and integrity of this important chemical intermediate. The synergistic application of these methods, guided by the scientific principles discussed, will lead to reliable and reproducible results, which are essential for advancing research and development in the pharmaceutical and chemical industries.
References
-
PubChem. Methyl 6-bromo-5-fluoronicotinate. Available from: [Link]
-
ERIC. Spectroscopy Data for Undergraduate Teaching. Available from: [Link]
Sources
Palladium-catalyzed cross-coupling of Methyl 5-bromo-6-fluoronicotinate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-6-fluoronicotinate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. By leveraging its reactive sites, a diverse array of complex molecules can be synthesized. This document moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, empowering scientists to not only replicate these methods but also to adapt and optimize them for their specific synthetic challenges. We will explore key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing field-proven protocols, mechanistic insights, and data presentation to guide successful synthesis.
Introduction: The Strategic Value of this compound
This compound is a strategically important heterocyclic building block. The pyridine core is a prevalent motif in numerous pharmaceuticals and agrochemicals. The specific substitution pattern of this molecule offers three key points for synthetic diversification:
-
The Bromo Group (C5): An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Fluoro Group (C6): Modulates the electronic properties of the pyridine ring, influencing both reactivity and the physicochemical properties of the final product. It can also serve as a site for nucleophilic aromatic substitution under certain conditions.
-
The Methyl Ester (C3): Provides a site for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation.
The ability to selectively functionalize the C5 position via cross-coupling makes this reagent a powerful starting point for building molecular libraries for drug discovery and developing novel organic materials.
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.[1][2] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][3]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[1][4] The electron-withdrawing nature of the pyridine ring and the adjacent fluorine atom enhances the electrophilicity of the C-Br bond, often facilitating this rate-limiting step.
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center, displacing the bromide.[1][2] For C-N or C-O couplings, this step is replaced by coordination of the amine or alcohol followed by deprotonation.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
The choice of ligands, base, and solvent is critical, as they influence each step of this cycle, ultimately dictating the reaction's success, yield, and substrate scope.[5][6] Sterically bulky and electron-rich phosphine ligands, for example, can promote both oxidative addition and reductive elimination, increasing catalyst turnover and stability.[6]
// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_complex [label="R¹-Pd(II)L₂(X)\nOxidative Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; T_complex [label="R¹-Pd(II)L₂(R²)\nTransmetalated Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for positioning R1X [shape=plaintext, label="R¹-X\n(Aryl Halide)", fontcolor="#202124"]; R2M [shape=plaintext, label="R²-M\n(Coupling Partner)", fontcolor="#202124"]; Product [shape=plaintext, label="R¹-R²\n(Product)", fontcolor="#202124"];
// Edges Pd0 -> OA_complex [label=" Oxidative\n Addition ", color="#EA4335"]; OA_complex -> T_complex [label=" Transmetalation ", color="#4285F4"]; T_complex -> Pd0 [label=" Reductive\n Elimination ", color="#34A853"];
// Input/Output Edges R1X -> OA_complex [style=invis]; R2M -> T_complex [style=invis]; T_complex -> Product [style=invis];
// Positioning alignment {rank=same; R1X; Pd0;} {rank=same; R2M; OA_complex;} {rank=same; Product; T_complex;} }
Figure 1: General Palladium Cross-Coupling Cycle.
Key Applications & Protocols
The following sections detail protocols for the most common and powerful cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability and low toxicity of boronic acid reagents.[7][8][9] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7][8]
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and the carbonate base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Reaction times typically range from 4 to 16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 6-fluoro-5-phenylnicotinate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Arylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >85% |
| Heteroarylboronic Acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 70-90% |
| Vinylboronic Ester | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O | 85 | 75-95% |
| Alkyl-trifluoroborate | Pd₂(dba)₃ (2) | RuPhos (5) | Cs₂CO₃ (3.0) | t-AmylOH/H₂O | 110 | 60-80% |
Note: Yields are illustrative and depend on the specific substrates and precise reaction conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of countless pharmaceuticals.[11] The reaction couples an aryl halide with a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often challenging for C-N bond formation.[12]
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
Xantphos or BINAP (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried Schlenk tube.
-
Add the solvent, followed by this compound and then morpholine.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring for 12-24 hours.[13]
-
Monitor reaction progress by LC-MS.[14]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford Methyl 6-fluoro-5-(morpholino)nicotinate.
-
Characterize the final product by appropriate analytical methods (NMR, MS).
-
// Define Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="1. Assemble Reagents\n(Substrate, Partner, Catalyst,\nLigand, Base) in Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="2. Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="3. Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="4. Heat and Stir\n(Monitor by TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="5. Cooldown & Aqueous Work-up\n(Dilute, Wash, Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="6. Purification\n(Flash Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterize [label="7. Characterization\n(NMR, MS, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="End\n(Pure Product)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define Edges start -> reagents; reagents -> inert; inert -> solvent; solvent -> reaction; reaction -> workup; workup -> purify; purify -> characterize; characterize -> end_node; }
Figure 2: Standard workflow for cross-coupling reactions.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is unique among the common cross-couplings as it typically requires a copper(I) co-catalyst in addition to the palladium complex.[15] The resulting aryl alkynes are valuable intermediates in organic synthesis.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1-1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv, can also be used as solvent)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Establish an inert atmosphere as described previously.
-
Add the anhydrous solvent (e.g., THF) and the amine base.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat gently to 40-60 °C. The reaction is often rapid, taking 1-6 hours.
-
Monitor for the disappearance of starting material by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite to remove catalyst residues and amine salts.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain Methyl 6-fluoro-5-(phenylethynyl)nicotinate.
-
Characterize the final product.
-
Heck Coupling: Vinylation of the Pyridine Core
The Heck reaction couples the aryl halide with an alkene to form a new C-C bond, substituting a vinylic hydrogen with the aryl group.[16][17] The reaction typically exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond, and proceeds with syn-addition followed by syn-elimination of β-hydride to yield a trans-alkene product.[16][18]
-
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous DMF or Acetonitrile (MeCN)
-
-
Procedure:
-
Add this compound, Pd(OAc)₂, the phosphine ligand, and the base to a sealable reaction vessel.
-
Establish an inert atmosphere.
-
Add the anhydrous solvent and then the styrene.
-
Seal the vessel tightly and heat to 80-120 °C for 12-24 hours.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and filter to remove insoluble materials.
-
Perform an aqueous work-up as described in previous protocols.
-
Purify the crude product by column chromatography to yield Methyl 6-fluoro-5-((E)-styryl)nicotinate.
-
Characterize the final product, confirming the trans stereochemistry via ¹H NMR coupling constants.
-
Conclusion and Outlook
This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings provide robust starting points for the synthesis of diverse and complex substituted pyridine derivatives. By understanding the mechanistic principles and the roles of various reagents, researchers can confidently apply and adapt these powerful synthetic tools to accelerate their research in drug discovery and materials science. Further optimization of ligands and reaction conditions may lead to even more efficient and greener synthetic routes.
References
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- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Royal Swedish Academy of Sciences.
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
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- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
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- Palladium-catalysed cross-coupling of organosilicon reagents. (n.d.). David Spring's group - University of Cambridge.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1486-1499.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
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- The Liebeskind–Srogl Cross‐Coupling Reaction and its Synthetic Applications. (n.d.). OUCI.
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- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (n.d.). Chemical Communications (RSC Publishing).
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). ChemSpider.
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- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (n.d.). MDPI.
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Application Note: Strategic Derivatization of Methyl 5-bromo-6-fluoronicotinate for Enhanced Performance in Biological Assays
Abstract
Methyl 5-bromo-6-fluoronicotinate is a versatile heterocyclic building block pivotal to modern medicinal chemistry and drug discovery. Its unique electronic properties and two distinct, orthogonally reactive halogen substituents—a bromine atom at the C5 position and a fluorine atom at C6—provide a powerful platform for systematic chemical modification. This guide details the strategic derivatization of this scaffold to generate compound libraries with diverse functionalities tailored for biological screening. We provide an in-depth analysis of chemoselective reaction pathways, focusing on palladium-catalyzed cross-coupling reactions at C5 and nucleophilic aromatic substitution at C6. Each section includes not only detailed, field-proven protocols but also the critical scientific rationale behind the choice of methodology, empowering researchers to logically design and synthesize novel molecular entities with improved potency, selectivity, and pharmacokinetic profiles for biological assays.
Introduction: The Strategic Value of a Dihalonicotinate Scaffold
In the landscape of drug development, nicotinic acid derivatives are privileged structures, appearing in numerous approved pharmaceuticals.[1][2] The subject of this guide, this compound, offers chemists a distinct advantage due to its dual halogenation. The bromine and fluorine atoms are not merely synthetic handles; they possess different reactivities that can be selectively addressed.
-
The C5-Bromine is highly susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for a suite of powerful cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, alkynyl, and amino moieties.[3][4]
-
The C6-Fluorine , adjacent to the electron-withdrawing pyridine nitrogen, activates the C6 position for nucleophilic aromatic substitution (SNAr). This enables the facile introduction of oxygen, nitrogen, and sulfur nucleophiles.[5][6]
This differential reactivity, known as chemoselectivity, is the cornerstone of its utility. It allows for a stepwise and controlled diversification of the core structure, which is essential for systematic Structure-Activity Relationship (SAR) studies. By modifying specific positions on the pyridine ring, researchers can fine-tune a molecule's properties to optimize its interaction with a biological target, enhance its solubility, or improve its metabolic stability.
Chemoselectivity and Reactivity Profile
The predictable reactivity of this compound hinges on the fundamental principles of organometallic and physical organic chemistry. The Carbon-Bromine (C-Br) bond is significantly weaker and more polarizable than the Carbon-Fluorine (C-F) bond, rendering it more susceptible to oxidative addition by a low-valent palladium catalyst.[7] Conversely, the high electronegativity of fluorine makes the C6 carbon exceptionally electron-deficient (electrophilic), priming it for attack by nucleophiles in an SNAr mechanism.[5]
This relationship allows for a logical, stepwise approach to synthesis. One can first perform a palladium-catalyzed coupling at the C5-Br position under conditions that leave the C6-F bond intact, and subsequently use the fluorinated intermediate for a nucleophilic substitution reaction.
Caption: Chemoselective derivatization pathways for the scaffold.
Key Derivatization Strategies & Protocols
Palladium-Catalyzed Cross-Coupling at the C5-Position
These reactions are the workhorses for creating C-C and C-N bonds, fundamentally altering the steric and electronic profile of the parent molecule. They are central to expanding a compound library for biological screening.[8][9]
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to the stability and commercial availability of a vast array of boronic acids and their esters.[10][11] It is an excellent choice for exploring how different aromatic substituents impact target binding.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water (4:1), via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Robust, commercially available catalyst suitable for many substrates. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Activates the boronic acid for transmetalation. Cs₂CO₃ is stronger and often used for less reactive partners.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | The aqueous phase is crucial for the catalytic cycle, aiding in base dissolution and transmetalation.[12] |
| Temperature | 80–100 °C | Sufficient to drive most couplings to completion without significant decomposition. |
The Sonogashira coupling introduces a linear, rigid alkyne linker, which is invaluable for probing deep binding pockets in proteins or as a precursor for further transformations.[13][14] This reaction typically requires a copper(I) co-catalyst.[4]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.[14]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aq. NH₄Cl, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[8][15] It allows for the introduction of primary and secondary amines, anilines, and various nitrogen-containing heterocycles. The choice of ligand is critical for success.[16][17]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.) to a reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene or dioxane) and heat the mixture (typically 80-110 °C) until the starting material is consumed (monitor by LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
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Application Notes and Protocols for the Industrial Synthesis of Methyl 5-bromo-6-fluoronicotinate
Introduction: The Strategic Importance of Methyl 5-bromo-6-fluoronicotinate in Modern Drug Discovery
This compound is a key heterocyclic building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl ester on a pyridine ring, provides medicinal chemists with a versatile scaffold for creating novel therapeutic agents. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom serves as a convenient handle for further chemical modifications through cross-coupling reactions. This document provides a comprehensive guide to the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development and industrial chemical manufacturing.
Synthetic Strategy: A Multi-Step Approach to High-Purity Product
The industrial synthesis of this compound is best approached through a carefully designed multi-step pathway. A robust and scalable strategy involves the initial synthesis of 6-fluoronicotinic acid, followed by esterification, and finally, selective bromination. This approach allows for the introduction of the key functional groups in a controlled manner, leading to a high-purity final product.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of 6-Fluoronicotinic Acid
The synthesis commences with the formation of 6-fluoronicotinic acid from 2,5-dibromopyridine. This transformation is achieved through a Grignard exchange reaction followed by carboxylation and a subsequent fluorination step.[1]
Protocol 1: Preparation of 6-Fluoronicotinic Acid
-
Grignard Reagent Formation and Carboxylation:
-
In a suitable reactor, under an inert atmosphere (e.g., nitrogen or argon), a solution of isopropyl magnesium chloride in an organic solvent such as tetrahydrofuran (THF) is prepared.
-
2,5-dibromopyridine is then added portion-wise to the Grignard reagent at a controlled temperature, typically between -20°C and 0°C, to selectively form the Grignard reagent at the 5-position.
-
The reaction mixture is then treated with a carboxylating agent, such as carbon dioxide (dry ice), to introduce the carboxylic acid group, yielding a 6-bromonicotinate intermediate.[1]
-
-
Fluorination and Hydrolysis:
-
The 6-bromonicotinate intermediate is then subjected to a fluorination reaction. This can be achieved using a nucleophilic fluorinating agent like tetramethylammonium fluoride in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
-
The reaction is heated to promote the nucleophilic aromatic substitution of the bromine atom with fluorine.
-
Following the fluorination, the resulting ester is hydrolyzed under acidic or basic conditions to yield 6-fluoronicotinic acid.[1]
-
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromopyridine | [1] |
| Key Reagents | Isopropyl magnesium chloride, Carbon dioxide, Tetramethylammonium fluoride | [1] |
| Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | [1] |
| Reaction Temperature | Grignard: -20°C to 0°C; Fluorination: 40-50°C | [1] |
Part 2: Esterification to Methyl 6-fluoronicotinate
The second stage of the synthesis involves the esterification of 6-fluoronicotinic acid to its corresponding methyl ester. This is a crucial step to protect the carboxylic acid and facilitate the subsequent bromination reaction.
Protocol 2: Esterification of 6-Fluoronicotinic Acid
-
Reaction Setup:
-
6-Fluoronicotinic acid is dissolved in methanol, which acts as both the solvent and the esterifying agent.[2]
-
A suitable acid catalyst, such as sulfuric acid or thionyl chloride, is added to the solution. The use of (trimethylsilyl)diazomethane is also a viable, albeit more expensive, option for small-scale synthesis.[2]
-
-
Reaction and Workup:
-
The reaction mixture is heated to reflux for a sufficient period to ensure complete conversion to the methyl ester.
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated to yield crude Methyl 6-fluoronicotinate.[2]
-
| Parameter | Value | Reference |
| Starting Material | 6-Fluoronicotinic Acid | [2] |
| Reagents | Methanol, Acid Catalyst (e.g., H₂SO₄) | [2] |
| Reaction Temperature | Reflux | [2] |
| Purification | Extraction and concentration | [2] |
Part 3: Selective Bromination
The final step in the synthesis is the selective bromination of Methyl 6-fluoronicotinate at the 5-position. The directing effects of the existing substituents on the pyridine ring guide the incoming bromine to the desired position.
Protocol 3: Bromination of Methyl 6-fluoronicotinate
-
Reaction Conditions:
-
Methyl 6-fluoronicotinate is dissolved in a suitable solvent, such as a chlorinated solvent or a strong acid like sulfuric acid.
-
A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise to the reaction mixture. The choice of brominating agent and solvent can influence the selectivity and yield of the reaction.
-
-
Reaction Monitoring and Purification:
-
The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched, typically with a reducing agent like sodium thiosulfate to remove any excess bromine.
-
The product is then isolated through extraction and purified by recrystallization or column chromatography to yield high-purity this compound.
-
| Parameter | Value |
| Starting Material | Methyl 6-fluoronicotinate |
| Reagents | Brominating agent (e.g., NBS, Br₂) |
| Reaction Monitoring | TLC, HPLC |
| Purification | Recrystallization or Column Chromatography |
Overall Experimental Workflow
Caption: High-level workflow for the industrial production of this compound.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and should be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bromine and Brominating Agents: These are corrosive and toxic. Handle with extreme care in a fume hood.
-
Grignard Reagents: Highly reactive and flammable. Must be handled under an inert atmosphere and away from sources of ignition.
-
Solvents: Many of the solvents used are flammable and may be harmful if inhaled or absorbed through the skin.
Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis for detailed safety information.
Analytical Characterization
The purity and identity of the final product should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and substitution pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]
Conclusion
The described multi-step synthesis provides a scalable and reliable method for the industrial production of high-purity this compound. By carefully controlling the reaction conditions at each stage, from the initial Grignard reaction to the final bromination, manufacturers can ensure a consistent and high-quality supply of this vital pharmaceutical intermediate. Adherence to strict safety protocols and rigorous analytical quality control are paramount to the successful and safe execution of this synthesis on an industrial scale.
References
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- 1214336-88-5 Cas No. | Methyl 6-bromo-5-fluoronicotinate - Apollo Scientific.
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- Methyl 6-bromo-5-fluoropyridine-3-carboxylate | CAS:1214336-88-5 | Huateng Pharma.
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- Methyl 5-bromo-2-fluoronicotinate | CAS: 931105-37-2 | FINETECH INDUSTRY LIMITED.
- Methyl 5-bromo-2-fluoronicotinate - CAS No.: 931105-37-2 - Molecular Database - Moldb.
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The Strategic Role of Methyl 5-bromo-6-fluoronicotinate in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Imperative for Innovation in Agrochemicals
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Halogenated heterocyclic compounds have emerged as a cornerstone in the design of modern agrochemicals, offering enhanced biological activity, metabolic stability, and target specificity.[1] Among these, Methyl 5-bromo-6-fluoronicotinate, a strategically substituted pyridine derivative, serves as a pivotal building block for the synthesis of advanced fungicides and insecticides. Its unique arrangement of a bromine atom, a fluorine atom, and a methyl ester on the nicotinic acid scaffold provides a versatile platform for a variety of chemical transformations, leading to the creation of diverse and potent active ingredients.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. We will delve into the rationale behind its use, present detailed synthetic protocols for its conversion into a representative agrochemical candidate, and discuss the underlying principles that govern the biological activity of the resulting compounds.
Chemical Properties and Strategic Advantages
This compound (CAS No. 1211586-73-6) is a crystalline solid with a molecular weight of 234.02 g/mol .[2] Its utility in agrochemical synthesis is underpinned by the distinct reactivity of its functional groups:
| Property | Value | Source |
| Molecular Formula | C7H5BrFNO2 | [2] |
| Molecular Weight | 234.02 g/mol | [2] |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | N/A |
The strategic placement of the halogen atoms is key to its versatility:
-
The bromine atom at the 5-position is an excellent leaving group, making it amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[3] This allows for the introduction of diverse aryl, heteroaryl, or amino moieties, which are often crucial for biological activity.
-
The fluorine atom at the 6-position significantly influences the electronic properties of the pyridine ring, enhancing its metabolic stability and modulating the acidity of the neighboring protons. Fluorine substitution is a well-established strategy for increasing the potency and bioavailability of agrochemicals.[1]
-
The methyl ester at the 3-position provides a convenient handle for further functionalization, most commonly through hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
Application in the Synthesis of a Pyridyl-Pyrazole Carboxamide Fungicide: A Case Study
To illustrate the practical application of this compound, we will outline a detailed synthetic protocol for a hypothetical, yet representative, pyridyl-pyrazole carboxamide fungicide. This class of fungicides is of significant interest in agrochemical research due to their potent and broad-spectrum activity, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[4]
Synthetic Workflow Overview
The overall synthetic strategy involves a three-step sequence starting from this compound:
Caption: Synthetic workflow for a pyridyl-pyrazole carboxamide fungicide.
Detailed Experimental Protocols
PART 1: Synthesis of 5-bromo-6-fluoronicotinic acid (Intermediate 1)
Rationale: The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a fundamental transformation that activates the molecule for subsequent amide bond formation. A standard saponification using a strong base like sodium hydroxide is a reliable and high-yielding method.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes), add sodium hydroxide (1.2 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 60°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
The product, 5-bromo-6-fluoronicotinic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product as a white solid.
-
PART 2: Synthesis of N-(3-methyl-1H-pyrazol-5-yl)-5-bromo-6-fluoronicotinamide (Intermediate 2)
Rationale: The formation of an amide bond between the carboxylic acid and an appropriate amine is a critical step in building the final agrochemical structure. Pyrazole amines are frequently used in the synthesis of SDHI fungicides.[1] A variety of coupling agents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient choice that minimizes side reactions.
Protocol:
-
Reaction Setup: To a solution of 5-bromo-6-fluoronicotinic acid (1.0 eq) and 3-methyl-1H-pyrazol-5-amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired amide as a solid.
-
PART 3: Synthesis of the Final Product: A Pyridyl-Pyrazole Carboxamide Fungicide
Rationale: The final step involves a Suzuki cross-coupling reaction to introduce a substituted aryl or heteroaryl group at the 5-position of the pyridine ring.[3] This is a powerful and versatile reaction that allows for the creation of complex molecular architectures. The choice of the boronic acid or ester, palladium catalyst, and ligand is crucial for achieving high yields and purity.
Protocol:
-
Reaction Setup: In a reaction vessel, combine N-(3-methyl-1H-pyrazol-5-yl)-5-bromo-6-fluoronicotinamide (1.0 eq), a suitable arylboronic acid (e.g., 4-chlorophenylboronic acid, 1.2 eq), palladium(II) acetate (0.05 eq), and a phosphine ligand (e.g., SPhos, 0.1 eq).
-
Solvent and Base: Add a mixture of toluene (10 volumes) and water (2 volumes) followed by potassium carbonate (2.0 eq).
-
Reaction Conditions: Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes. Heat the mixture to 90-100°C and stir for 6-12 hours, monitoring by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the final pyridyl-pyrazole carboxamide fungicide.
-
Mechanism of Action and Biological Activity
The synthesized pyridyl-pyrazole carboxamide is designed to act as a succinate dehydrogenase inhibitor (SDHI).[4] The proposed mechanism of action is as follows:
Caption: Proposed mechanism of action of the synthesized fungicide.
The molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle. This disruption of the electron transport chain inhibits ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.
The specific substituents introduced via the Suzuki coupling in the final step play a crucial role in modulating the fungicidal activity and spectrum. For example, the presence of a halogenated phenyl group can enhance the binding affinity to the target enzyme and improve the compound's systemic properties within the plant.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of agrochemical research and development. Its unique substitution pattern allows for the efficient and modular synthesis of complex, biologically active molecules. The protocols outlined in this guide provide a practical framework for researchers to utilize this building block in the discovery of novel fungicides and other crop protection agents. The ability to systematically modify the final structure through well-established synthetic methodologies, such as amide coupling and palladium-catalyzed cross-coupling, makes this compound an indispensable tool in the ongoing quest for more effective and sustainable agricultural solutions.
References
- Enhancing Agrochemical Synthesis with Versatile Halogen
- (Reference not directly cited in the text)
- (Reference not directly cited in the text)
- (Reference not directly cited in the text)
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- (Reference not directly cited in the text)
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]
- (Reference not directly cited in the text)
-
Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2). PubChem. [Link]
- (Reference not directly cited in the text)
- (Reference not directly cited in the text)
- (Reference not directly cited in the text)
- (Reference not directly cited in the text)
- (Reference not directly cited in the text)
- (Reference not directly cited in the text)
- (Reference not directly cited in the text)
-
Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules. [Link]
- (Reference not directly cited in the text)
- (Reference not directly cited in the text)
- (Reference not directly cited in the text)
Sources
- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-6-fluoronicotinate
An in-depth guide to the synthesis of Methyl 6-fluoronicotinate can be found here[1].
Welcome to the technical support guide for the synthesis of Methyl 5-bromo-6-fluoronicotinate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to improve your yield and purity.
Overview of Synthetic Strategies
The synthesis of this compound, a key heterocyclic building block, can be approached via several routes. The optimal choice depends on starting material availability, scale, and laboratory capabilities. The two most prevalent pathways are:
-
Pathway A: Direct Esterification. This route begins with commercially available 5-bromo-6-fluoronicotinic acid and converts it to the methyl ester.
-
Pathway B: Halogen Exchange (Halex Reaction). This approach starts with a more readily available precursor, such as Methyl 5-bromo-6-chloronicotinate, and involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with fluorine.
Each pathway presents unique challenges that can impact yield and purity. This guide will address issues in both.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
#### Q1: My Fischer esterification of 5-bromo-6-fluoronicotinic acid is slow and gives a low yield. What's going wrong?
Plausible Causes:
-
Reversible Reaction: The Fischer esterification is an equilibrium-controlled process. The water generated during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials[2].
-
Presence of Moisture: Any water present in the reagents (methanol) or on the glassware at the start will inhibit the forward reaction.
-
Insufficient Acid Catalyst: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by methanol[2].
Recommended Solutions & Scientific Rationale:
| Solution | Rationale |
| Use a Dean-Stark Apparatus | Physically removes water from the reaction mixture as it forms (as an azeotrope with a solvent like toluene), driving the equilibrium towards the product according to Le Châtelier's principle. |
| Use a Large Excess of Methanol | Shifts the equilibrium to the product side by increasing the concentration of one of the reactants. Methanol can often be used as the solvent. |
| Ensure Anhydrous Conditions | Use dry methanol and flame-dried glassware. This minimizes the initial concentration of water, allowing the forward reaction to proceed more efficiently. |
| Increase Catalyst Loading | Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, TsOH) is used to effectively protonate the carboxylic acid. |
| Alternative: Use an Acyl Chloride Intermediate | Convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride reacts rapidly and irreversibly with methanol to form the ester, avoiding equilibrium issues altogether. This is often the highest-yielding method. |
#### Q2: The halogen exchange (Halex) reaction from Methyl 5-bromo-6-chloronicotinate is not proceeding to completion. How can I improve the conversion?
Plausible Causes:
-
Low Nucleophilicity of Fluoride: The fluoride anion (F⁻) can be strongly solvated by protic solvents, reducing its nucleophilicity. In solid salts like potassium fluoride (KF), high lattice energy can also limit the availability of free F⁻ ions.
-
Presence of Water: Water will deactivate the fluoride source and can lead to hydrolysis side products.
-
Insufficient Temperature: Significant activation energy is required to break the strong aryl-chlorine bond in this SNAr reaction.
-
Poor Catalyst Activity: If using a phase-transfer catalyst (PTC), it may be inefficient or present in insufficient quantity.
Recommended Solutions & Scientific Rationale:
| Solution | Rationale |
| Use Spray-Dried KF in a Polar Aprotic Solvent | Spray-dried KF has a higher surface area and fewer lattice defects, making it more reactive. Polar aprotic solvents (e.g., DMSO, DMF, Sulfolane) solvate the potassium cation (K⁺) but leave the fluoride anion relatively "naked" and highly nucleophilic[3]. |
| Employ a Phase-Transfer Catalyst (PTC) | A PTC, such as 18-crown-6 or a quaternary ammonium salt (e.g., TBAB), complexes the K⁺ cation. This complex is soluble in the organic solvent, bringing the nucleophilic F⁻ anion into the reaction phase to facilitate the substitution. |
| Increase Reaction Temperature | Halex reactions on electron-deficient aromatic rings often require high temperatures (150-220 °C) to overcome the activation energy barrier. Using a high-boiling solvent like Sulfolane is necessary. |
| Ensure Strictly Anhydrous Conditions | All reagents, solvents, and glassware must be scrupulously dried. Any moisture will protonate the fluoride anion, rendering it non-nucleophilic. |
digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Low Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Which reaction step is failing?"]; esterification [label="Esterification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; halex [label="Halogen Exchange", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
start -> q1; q1 -> esterification [label="Pathway A"]; q1 -> halex [label="Pathway B"];
ester_q1 [label="Is water being removed?"]; ester_sol1 [label="Use Dean-Stark or\n convert to acyl chloride.", shape=box, style=rounded]; ester_q2 [label="Are conditions anhydrous?"]; ester_sol2 [label="Use dry solvent and\n excess methanol.", shape=box, style=rounded];
esterification -> ester_q1; ester_q1 -> ester_q2 [label="Yes"]; ester_q1 -> ester_sol1 [label="No"]; ester_q2 -> ester_sol2 [label="No"];
halex_q1 [label="Is the fluoride source active?"]; halex_sol1 [label="Use spray-dried KF with\n a phase-transfer catalyst.", shape=box, style=rounded]; halex_q2 [label="Is the temperature high enough?"]; halex_sol2 [label="Increase T to 150-220 °C\n in a high-boiling solvent.", shape=box, style=rounded];
halex -> halex_q1; halex_q1 -> halex_q2 [label="Yes"]; halex_q1 -> halex_sol1 [label="No"]; halex_q2 -> halex_sol2 [label="No"]; }
Caption: A decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q: What is the most common starting material for this synthesis? A: The choice often depends on commercial availability and cost. Both 5-bromo-6-fluoronicotinic acid[4][5][6] (for Pathway A) and Methyl 5-bromo-6-chloronicotinate[7] (for Pathway B) are viable starting points available from various chemical suppliers. For lab-scale synthesis, starting with the pre-assembled acid and performing a high-yield esterification via the acyl chloride is often the most reliable route.
Q: I am considering introducing the bromo group via a Sandmeyer reaction. Is this a good idea? A: A Sandmeyer reaction, which converts an amino group into a halide via a diazonium salt, is a powerful tool in aromatic chemistry[8][9]. If you were starting from Methyl 5-amino-6-fluoronicotinate, this would be a feasible approach. Key parameters for success include:
-
Low Temperature: Diazotization must be performed at 0-5 °C to prevent the unstable diazonium salt from decomposing.
-
Copper(I) Catalyst: The use of cuprous bromide (CuBr) is essential for an effective Sandmeyer bromination[8][9][10]. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism[11]. While effective, it adds steps compared to starting with a commercially available bromo-substituted precursor.
Q: How should I monitor the reaction progress and confirm the final product? A: A combination of techniques is recommended:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively tracking the consumption of starting material and the appearance of the product.
-
Structural Confirmation: ¹H, ¹³C, and especially ¹⁹F NMR spectroscopy are essential for unambiguous structure confirmation.
-
Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the desired product and identify any impurities.
Q: What are the critical safety precautions for these reactions? A:
-
Acyl Chloride Formation: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl or CO, CO₂, and HCl, respectively). This step must be performed in a well-ventilated fume hood.
-
Halex Reaction: High temperatures and aprotic polar solvents like DMSO require careful handling. Superheating can occur, and DMSO can penetrate skin, carrying dissolved chemicals with it. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Handle all halogenated organic compounds with care, as they can be irritants and have unknown long-term toxicity. Refer to the Safety Data Sheet (SDS) for each reagent before use.
Key Experimental Protocols
Protocol 1: Esterification via Acyl Chloride
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), suspend 5-bromo-6-fluoronicotinic acid (1.0 eq.) in toluene (10 mL per gram of acid).
-
Acyl Chloride Formation: Add thionyl chloride (SOCl₂, 2.0 eq.) dropwise at room temperature. Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Solvent Removal: Cool the reaction to room temperature and remove the toluene and excess SOCl₂ under reduced pressure.
-
Esterification: Re-dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add anhydrous methanol (5.0 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC until the acyl chloride is fully consumed.
-
Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
References
-
Sandmeyer reaction - Wikipedia. Available from: [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. Available from: [Link]
- Preparation method of 6-fluoronicotinic acid - Google Patents.
-
Sandmeyer Reaction - Organic Chemistry Portal. Available from: [Link]
-
5-Bromo-6-fluoronicotinic acid - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. Available from: [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available from: [Link]
-
CAS 29241-63-2 | 5-Bromo-6-fluoronicotinic acid | MFCD11036154. Hoffman Fine Chemicals. Available from: [Link]
-
5-Bromo-6-fluoronicotinic acid - AbacipharmTech-Global Chemical supplier. Available from: [Link]
-
Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2) - PubChemLite. Available from: [Link]
-
Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210 - PubChem. Available from: [Link]
-
Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions - ResearchGate. Available from: [Link]
-
One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed. Available from: [Link]
-
Esterification--Making Esters from Carboxylic Acids - YouTube. Available from: [Link]
-
Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem. Available from: [Link]
-
Methyl 6-Bromo-5-fluoronicotinate|-范德生物科技公司 - BIOFOUNT. Available from: [Link]
-
5-BROMO NICOTINIC ACID METHYL ESTER - ChemBK. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 5-Bromo-6-fluoronicotinic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. byjus.com [byjus.com]
Technical Support Center: Synthesis of Methyl 5-bromo-6-fluoronicotinate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-6-fluoronicotinate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the preparation of this key synthetic building block. By understanding the causality behind potential issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Plausible Synthetic Pathway
The synthesis of this compound is typically approached in a multi-step sequence. While several routes exist, a common and logical strategy involves the initial synthesis of the corresponding carboxylic acid, followed by esterification. A robust method to ensure correct regiochemistry is the Sandmeyer reaction, starting from an amino precursor. This avoids potential isomeric impurities that can arise from the direct bromination of the 6-fluoronicotinate ring.
The pathway this guide will focus on is:
-
Diazotization & Sandmeyer Reaction: Conversion of Methyl 5-amino-6-fluoronicotinate to the target bromo-compound.
-
Ester Hydrolysis (Alternative Start): If starting from 5-bromo-6-fluoronicotinic acid, this step is bypassed.
-
Fischer-Speier Esterification (If starting from the acid): Conversion of 5-bromo-6-fluoronicotinic acid to the final methyl ester.
Below is a diagram illustrating the primary synthetic route discussed.
Caption: Primary synthetic pathway via Sandmeyer reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Part 1: The Sandmeyer Reaction (Amino to Bromo Conversion)
Q1: My Sandmeyer reaction is giving a low yield of the desired this compound. What are the common causes?
A1: Low yields in Sandmeyer reactions are a frequent issue and can typically be traced back to two critical stages: the formation of the diazonium salt and its subsequent copper-catalyzed decomposition.
-
Incomplete Diazotization: The initial reaction of the amino group with nitrous acid (generated in situ from NaNO₂) is highly temperature-sensitive. If the temperature rises above 5 °C, the diazonium salt can prematurely decompose. Furthermore, the acid concentration is crucial; insufficient acid can lead to incomplete diazotization.
-
Premature Decomposition: The diazonium salt intermediate is inherently unstable. It should be used immediately after preparation without isolation. Any delay can lead to decomposition and the formation of various side products.
-
Catalyst Quality: The copper(I) bromide (CuBr) catalyst must be fresh and of high purity. Old or oxidized catalyst (containing Cu(II)) can lead to reduced efficiency and side reactions.
Troubleshooting Protocol:
-
Temperature Control: Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite and for the duration of the diazonium salt's existence. Use an ice/salt bath for robust temperature management.
-
Stoichiometry: Ensure at least 3 equivalents of acid (e.g., HBr) are used: one for the amine, one for the NaNO₂, and one to maintain an acidic environment.
-
Catalyst Preparation: If in doubt about the quality of your CuBr, prepare it fresh or wash existing stock to remove any soluble Cu(II) impurities.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting amine. If the starting material persists, it points to an incomplete diazotization step.
Q2: My final product is contaminated with a significant amount of a hydroxyl-containing impurity (Methyl 6-fluoro-5-hydroxynicotinate). How can I prevent this?
A2: The formation of a phenolic byproduct is a classic side reaction in Sandmeyer chemistry.[1] It occurs when the diazonium salt reacts with water instead of the bromide ion.
Causality: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). The resulting aryl cation is highly reactive and can be trapped by any nucleophile present. If water molecules are more readily available than bromide ions at the reaction interface, the formation of the hydroxyl compound becomes significant. This is especially prevalent if the reaction mixture is diluted or if the temperature is not kept sufficiently low, promoting the decomposition of the diazonium salt before it can react with the copper bromide complex.
Caption: Competing reaction pathways for the aryl cation.
Preventative Measures:
-
Concentration: Use a concentrated solution of HBr to maximize the availability of bromide ions relative to water.
-
Temperature: As always, strict temperature control (0-5 °C) is paramount to ensure the reaction proceeds through the copper-catalyzed mechanism rather than thermal decomposition.
-
Order of Addition: Add the cold diazonium salt solution slowly to the solution of CuBr. This ensures that the diazonium salt encounters the catalyst and bromide source immediately, minimizing its exposure time in the aqueous environment.
Part 2: Fischer-Speier Esterification
Q3: I'm starting with 5-bromo-6-fluoronicotinic acid, but my esterification reaction is incomplete, showing both starting material and product. How can I drive the reaction to completion?
A3: Fischer esterification is a classic equilibrium-controlled reaction.[2] The presence of the starting carboxylic acid at the end of the reaction indicates that the equilibrium point has been reached without full conversion. To shift the equilibrium towards the product (the ester), you must apply Le Châtelier's principle.
The Equilibrium: Carboxylic Acid + Alcohol ⇌ Ester + Water
Strategies to Shift Equilibrium:
-
Use Excess Alcohol: The most common strategy is to use the alcohol (methanol, in this case) as the solvent. A large excess of this reactant will push the equilibrium to the right.[3]
-
Remove Water: Water is a product of the reaction. Removing it as it forms will prevent the reverse reaction (ester hydrolysis). This can be achieved by:
-
Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water.
-
Drying Agents: Including molecular sieves in the reaction mixture can sequester the water as it is produced.
-
| Method | Conditions | Advantages | Disadvantages |
| Excess Methanol | Methanol as solvent, catalytic H₂SO₄, reflux | Simple setup, inexpensive.[4] | May require long reflux times. |
| Water Removal | Toluene solvent, Dean-Stark trap, reflux | Effectively drives reaction to completion. | Requires higher temperatures, more complex setup. |
Q4: My purified product shows the presence of the starting carboxylic acid even after workup. How can I effectively remove it?
A4: The persistence of the starting acid after purification is usually due to an inadequate workup procedure. Since the product is an ester and the impurity is a carboxylic acid, their different acid-base properties can be exploited for separation.
Purification Protocol:
-
Quench and Dilute: After the reaction, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Base Wash: Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. The ester will remain in the organic layer.
-
R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
-
-
Separation: Carefully separate the organic and aqueous layers.
-
Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester, now free of the acid impurity.
-
Final Purification: The crude ester can then be further purified by column chromatography or recrystallization if necessary.
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 5-bromo-6-fluoronicotinic acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-6-fluoronicotinic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (at least 20 equivalents, often used as the solvent).
-
Catalyst: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing ice water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (until CO₂ evolution ceases), water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
References
- Liu, G. Q., & Opatz, T. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advanced in Heterocyclic Chemistry, 125, 107–234.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Taylor & Francis Online. (n.d.). Hydrolysis kinetics of the prodrug myristyl nicotinate. [Link]
- Gallagher, T. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
- Ansari, M. A. H., & Tutar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1135-1165.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-6-fluoronicotinic acid. [Link]
-
White Rose Research Online. (n.d.). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. [Link]
-
Reddit. (2024). How to separate these regioisomers?[Link]
-
ResearchGate. (n.d.). Functionalization of pyridines. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
University of Calgary. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
PubChem. (n.d.). Methyl Nicotinate. [Link]
Sources
Technical Support Center: Optimization of Suzuki Coupling with Methyl 5-bromo-6-fluoronicotinate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving Methyl 5-bromo-6-fluoronicotinate . This substrate presents a unique set of challenges due to its electron-deficient heterocyclic nature and the presence of two distinct halogen atoms. This document is designed as a dynamic troubleshooting resource for researchers, scientists, and drug development professionals to navigate these complexities effectively.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments. The solutions are based on established mechanistic principles and field-proven strategies.
Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
Causality: The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A failure in any of these steps will stall the reaction. For an electron-deficient heteroaryl halide like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is generally feasible. However, catalyst inhibition and issues with the transmetalation step are common failure points.[2]
Diagnostic & Solution Workflow:
-
Verify Catalyst Activity & Ligand Choice:
-
Is your catalyst active? The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient.[3] Furthermore, the pyridine nitrogen in your substrate can coordinate to the palladium center, acting as a ligand and inhibiting catalysis.[2][4]
-
Solution: Switch to a more robust and active catalyst system. For electron-deficient heteroaryl halides, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] Utilize bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a stable, monoligated Pd(0) species, accelerate the key steps of the catalytic cycle, and prevent catalyst deactivation.[5][6]
-
Recommended Ligands: SPhos, XPhos, RuPhos.
-
Recommended Precatalysts: G3 or G4 Buchwald precatalysts, which rapidly form the active Pd(0) species.[7]
-
-
-
Assess the Base:
-
Is your base strong enough and soluble? The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[8][9] Weak or insoluble bases can lead to a sluggish or stalled reaction.
-
Solution: Screen a panel of bases. Strong inorganic bases are often required. Ensure the base is finely powdered and, most importantly, anhydrous, as water can lead to side reactions.[2]
-
-
Check Reagents and Solvents:
-
Are your reagents pure and your solvent dry? Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation where the C-B bond is cleaved.[2][11] Water in the solvent can facilitate this and other side reactions.
-
Solution: Use a fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[9][12] Always use anhydrous solvents. Degas the solvent thoroughly before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2][4]
-
-
Increase Temperature:
-
Is the reaction temperature adequate? While some modern catalysts work at room temperature, many Suzuki couplings require heat to overcome activation barriers.
-
Solution: If using a thermally stable catalyst system, cautiously increase the reaction temperature in increments of 10-20 °C. A typical range for these couplings is 80-110 °C.[13][14]
-
Troubleshooting Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting purification of Methyl 5-bromo-6-fluoronicotinate by chromatography
This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Methyl 5-bromo-6-fluoronicotinate. As a substituted pyridine, this compound presents specific challenges that require a systematic and well-understood approach to achieve high purity.
Section 1: Foundational Analysis - Thin-Layer Chromatography (TLC)
Effective purification begins with a robust TLC analysis. The issues observed on a TLC plate are a direct forecast of the challenges you will face during column chromatography.
Q1: My TLC spot for this compound is streaking or "tailing" significantly. What is the cause and how can I fix it?
A: Peak tailing is the most common issue for pyridine derivatives on silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This leads to a non-ideal equilibrium during elution, causing the trailing edge of the spot to smear.
Solution: To mitigate this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a competing base to your eluent system.
-
Recommended Additive: Add 0.1-1% triethylamine (TEA) to your mobile phase (e.g., for 100 mL of eluent, add 0.1 to 1 mL of TEA). TEA is a stronger base that will preferentially interact with the silanol groups, effectively shielding them from your pyridine compound.[1]
-
Alternative: A solution of 1-2% methanol in dichloromethane containing a trace of ammonia can also be effective for moving stubborn basic compounds off the baseline.[3]
Q2: My compound is not moving from the baseline (Rf = 0) or is shooting to the solvent front (Rf = 1). How do I select the right mobile phase?
A: This is a classic polarity mismatch issue. Your mobile phase is either too non-polar to elute the compound or too polar, eluting it with no retention. This compound is a moderately polar compound.
Systematic Approach to Solvent Selection:
-
Start with a Standard System: A good starting point for moderately polar compounds is a mixture of Ethyl Acetate (EtOAc) and Hexane.[4] Begin with a ratio like 20% EtOAc in Hexane (1:4 v/v).
-
Adjust Polarity:
-
If Rf is too low (near baseline): Increase the polarity of the mobile phase. Incrementally increase the proportion of the more polar solvent (EtOAc). Try 30%, 40%, and 50% EtOAc in Hexane. For very polar compounds, a system like 5% Methanol (MeOH) in Dichloromethane (DCM) may be necessary.[3]
-
If Rf is too high (near solvent front): Decrease the polarity. Reduce the proportion of EtOAc. Try 10% or 5% EtOAc in Hexane.[3]
-
-
The Ideal Rf: For preparative column chromatography, aim for a TLC Rf value between 0.2 and 0.35 for your target compound. This generally provides the best separation from impurities.[4]
Q3: I suspect my compound might be degrading on the silica gel plate. How can I confirm this?
A: Acid-sensitive compounds can decompose on standard silica gel.[5] The best way to diagnose this is with a two-dimensional (2D) TLC experiment.
Experimental Protocol: 2D TLC for Stability Assessment
-
Spotting: Take a square TLC plate and spot your crude sample mixture in the bottom-left corner.
-
First Development: Develop the plate in your chosen solvent system.
-
Drying and Rotation: Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise so the line of separated spots is now at the bottom.
-
Second Development: Develop the plate again in the exact same solvent system.
-
Analysis:
-
Stable Compound: If your compound is stable, all spots will appear along the diagonal of the plate.
-
Unstable Compound: If your compound is degrading, new spots will appear off the diagonal.[5] This confirms instability on the stationary phase.
-
If degradation is confirmed, you must switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[1][4]
Caption: A workflow for systematic TLC troubleshooting.
Section 2: Troubleshooting Flash Column Chromatography
The principles from TLC are directly applicable here, but scale-up introduces new variables.
Q1: My column separation is poor, with broad peaks and significant tailing, even though my TLC looked okay. What went wrong?
A: This classic problem often stems from two sources: the inherent acidity of bulk silica and column overload.
Solutions:
-
Use a Basic Modifier: Just as with TLC, add 0.1-1% triethylamine (TEA) to your bulk mobile phase. This is crucial for pyridine compounds on a larger scale to ensure symmetrical peak shapes.[1]
-
Check Column Loading: Do not overload the column. A general rule of thumb is to load 1-5% of crude material by weight relative to the silica gel (e.g., for 100g of silica, load 1-5g of crude material). Exceeding this capacity saturates the stationary phase and ruins separation.[1]
-
Sample Loading Technique: Dissolve your crude sample in a minimal amount of a strong solvent (like DCM or EtOAc) and mix it with a small amount of silica gel to create a dry powder. This "dry loading" method often results in sharper peaks and better separation compared to loading the sample as a concentrated liquid.
Q2: I'm getting very low recovery of my product from the column. Where did my compound go?
A: Low recovery suggests either irreversible adsorption to the stationary phase or degradation during the purification process.[1]
Troubleshooting Steps:
-
Confirm Stability: Refer to the 2D TLC protocol. If your compound is unstable on silica, you will experience significant loss on a column.
-
Switch Stationary Phase: If instability is the issue, switch to a more inert medium.
-
Neutral Alumina: Can be a good alternative for basic compounds.[4]
-
Reversed-Phase (C18) Silica: This is an excellent option for polar compounds. The separation mechanism is different (based on hydrophobicity), which can resolve difficult separations and prevent degradation on acidic silica.[6] The mobile phase is typically a polar mixture, such as water and acetonitrile or methanol.[7][8]
-
-
Avoid Highly Acidic or Basic Eluents: Unless used as a minor additive, strongly acidic or basic mobile phases can hydrolyze the ester functional group in your molecule or degrade the silica gel itself.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. santaisci.com [santaisci.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Navigating the Reactivity of Methyl 5-bromo-6-fluoronicotinate
Welcome to the technical support center for Methyl 5-bromo-6-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile building block under common reaction conditions. As Senior Application Scientists, we have curated this information based on established chemical principles and field-proven insights to ensure your experiments are successful.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling
Q1: I am attempting a Suzuki-Miyaura coupling at the C5-Broromo position of this compound, but I am observing low yields of the desired product and significant amounts of starting material remain. What are the potential causes and how can I optimize the reaction?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate can stem from several factors related to its inherent reactivity and the reaction conditions.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The electron-withdrawing nature of the pyridine ring and the fluorine substituent can influence the oxidative addition step.
-
Base Selection: The choice and strength of the base are critical. An inappropriate base can lead to poor reaction kinetics or degradation of the starting material.
-
Recommendation: While common bases like K₂CO₃ or Cs₂CO₃ are often used, stronger bases like K₃PO₄ might be necessary to facilitate the transmetalation step with less nucleophilic boronic acids.[1] However, be mindful that strong bases can promote hydrolysis of the methyl ester. A careful screening of bases is recommended.
-
-
Hydrolysis of the Boronic Acid: Boronic acids can be prone to decomposition, especially at elevated temperatures.
-
Recommendation: Use high-quality boronic acid. The addition of a small amount of water (e.g., in a dioxane/water solvent system) can sometimes be advantageous, particularly when using boronic acid pinacol esters.[1]
-
-
Reaction Temperature: Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause decomposition.
Q2: I am observing a significant amount of a major byproduct that I suspect is the debrominated starting material. What is causing this and how can I prevent it?
A2: The formation of the debrominated product (Methyl 6-fluoronicotinate) is a common side reaction in palladium-catalyzed cross-couplings.
Potential Cause & Solutions:
-
Proto-dehalogenation: This side reaction can occur due to impurities in the boronic acid or the presence of water, which can lead to a competing pathway where the aryl halide is reduced.
-
Recommendation: Ensure your boronic acid is of high purity and that your solvents are appropriately anhydrous if you suspect water is the issue. Using a slightly higher loading of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes outcompete the proto-dehalogenation pathway.
-
Issue 2: Complications in Buchwald-Hartwig Amination
Q3: I am trying to perform a Buchwald-Hartwig amination at the C5-Bromo position, but I am getting a complex mixture of products, including what appears to be a product from the displacement of the fluorine atom. How can I improve the selectivity?
A3: The fluorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing ester group and the pyridine ring nitrogen. This can lead to a competing reaction with the amine nucleophile. The reaction of 2-fluoropyridine with sodium ethoxide is known to be significantly faster than that of 2-chloropyridine, highlighting the high reactivity of fluorine in this position.[3]
Potential Causes & Solutions:
-
High Reaction Temperature: Higher temperatures can favor the SNAr pathway.
-
Recommendation: Attempt the reaction at a lower temperature for a longer duration. Screening temperatures from room temperature up to around 80 °C is advisable.
-
-
Strongly Basic Conditions: Strong bases can deprotonate the amine, increasing its nucleophilicity and potentially promoting SNAr. While a base is necessary for the Buchwald-Hartwig catalytic cycle, very strong bases like NaOtBu might exacerbate the issue.[4][5]
-
Ligand Choice: The ligand can influence the relative rates of the desired C-N coupling and the undesired SNAr.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as t-BuXPhos or BrettPhos, which can accelerate the reductive elimination step of the Buchwald-Hartwig cycle, potentially outcompeting the SNAr reaction.[8]
-
Issue 3: Ester Hydrolysis
Q4: My reaction seems to be working, but during workup and purification, I am isolating the carboxylic acid instead of the methyl ester. What is happening?
A4: The methyl ester group in this compound is susceptible to hydrolysis, especially under basic conditions which are common in many cross-coupling protocols.
Potential Causes & Solutions:
-
Basic Reaction Conditions: The use of strong bases like NaOH, KOH, or even carbonates in the presence of water at elevated temperatures can lead to saponification of the ester.
-
Recommendation: If possible, use non-aqueous conditions and weaker bases. If the desired reaction requires aqueous basic conditions, consider performing the reaction at a lower temperature to minimize hydrolysis.
-
-
Workup Procedure: Acidic or basic aqueous workups can cause ester cleavage.
-
Recommendation: Use a neutral workup procedure if possible. A quick wash with a saturated aqueous solution of a mild buffer like ammonium chloride, followed by extraction, can be a good strategy. If an acidic or basic wash is necessary, perform it at low temperatures and minimize the contact time.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dark, and dry place. It is recommended to store it in a freezer at -20°C.[9][10] The compound is also noted to be light-sensitive, so it should be kept in an amber vial or a container protected from light.[9]
Q2: Can I perform a nucleophilic aromatic substitution (SNAr) at the C6-Fluoro position?
A2: Yes, the fluorine atom at the C6 position is activated for SNAr due to the electron-withdrawing effects of the pyridine nitrogen and the ester group.[11][12] This makes it a viable position for introducing various nucleophiles. The reactivity of fluoropyridines in SNAr reactions is often higher than their chloro- or bromo- counterparts.[3]
Q3: Are there any known incompatibilities with common reagents?
A3: Besides the stability issues discussed in the troubleshooting guide (sensitivity to strong bases, potential for hydrolysis), care should be taken with strong oxidizing agents.[9] Additionally, as with many organic compounds, exposure to strong acids should be avoided unless a specific transformation is intended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add an anhydrous solvent (e.g., dioxane, THF, or toluene). If using a boronate ester, a co-solvent of water may be beneficial.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., a G3-palladium pre-catalyst, 1-3 mol%), a suitable phosphine ligand (e.g., t-BuXPhos, 2-6 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.5 equiv.).[7]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.3 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Summary
| Reaction Type | Key Challenge | Recommended Solution |
| Suzuki-Miyaura | Low Conversion | Screen catalysts/ligands (e.g., SPhos), optimize base (e.g., K₃PO₄), and temperature. |
| Proto-debromination | Use high-purity boronic acid and consider anhydrous conditions. | |
| Buchwald-Hartwig | Competing SNAr at C-F | Use lower temperatures, screen bases (e.g., K₂CO₃), and employ bulky ligands (e.g., t-BuXPhos). |
| General | Ester Hydrolysis | Use weaker bases, non-aqueous conditions, and neutral workup. |
Visual Diagrams
Caption: Troubleshooting Suzuki-Miyaura Coupling Issues.
Caption: Improving Selectivity in Buchwald-Hartwig Amination.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. Available at: [Link]
-
2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine | Request PDF - ResearchGate. Available at: [Link]
-
Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210 - PubChem. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available at: [Link]
-
Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling - PubMed. Available at: [Link]
-
Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Available at: [Link]
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- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 1214336-88-5|Methyl 6-bromo-5-fluoronicotinate|BLD Pharm [bldpharm.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
Methods for removing byproducts from Methyl 5-bromo-6-fluoronicotinate reactions
Welcome to the technical support center for the purification of Methyl 5-bromo-6-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for obtaining this critical building block in high purity. As a key intermediate in the synthesis of various pharmaceutical agents, the purity of this compound is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.
This document will address common purification challenges encountered during its synthesis, offering a structured, question-and-answer-based approach to resolving specific experimental issues. The methodologies described herein are grounded in fundamental principles of organic chemistry and are designed to be self-validating through clear, step-by-step protocols and analytical checkpoints.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A: The impurity profile of your reaction will largely depend on the synthetic route employed. A common route to this compound involves the bromination of a 6-fluoronicotinate precursor. Based on this, you can anticipate several classes of byproducts. Understanding these potential impurities is the first step in designing an effective purification strategy.
Table 1: Common Potential Byproducts and Their Origin
| Impurity | Chemical Structure | Likely Origin |
| Starting Material | Methyl 6-fluoronicotinate | Incomplete bromination. |
| Isomeric Byproduct | Methyl 3-bromo-6-fluoronicotinate | Non-regioselective bromination. |
| Hydrolysis Product | 5-bromo-6-fluoronicotinic acid | Hydrolysis of the methyl ester, often facilitated by acidic or basic conditions, or presence of water. |
| Over-brominated Product | Dibrominated nicotinates | Excess brominating agent or harsh reaction conditions. |
It is crucial to perform an initial analysis of your crude product, typically by Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, to identify which of these, if any, are present.
Q2: My TLC shows a spot that is less polar than my product. What is it likely to be and how can I remove it?
A: A less polar spot (higher Rf value) is often an unreacted starting material, such as Methyl 6-fluoronicotinate, or a less functionalized byproduct. These impurities can typically be removed using flash column chromatography.
The key to a successful separation is selecting an appropriate solvent system that provides good resolution between your product and the impurity on a TLC plate.[1] A good target Rf for your desired product is between 0.25 and 0.35, as this generally translates well to column separation.[1]
Recommended Action:
-
TLC Analysis: Systematically test different solvent systems. A good starting point for pyridines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography.
Q3: I have a significant amount of a very polar, baseline impurity on my TLC. What is the most efficient way to remove it?
A: A highly polar impurity that remains at the baseline of a TLC plate in a standard solvent system (e.g., ethyl acetate/hexanes) is very likely the hydrolyzed carboxylic acid byproduct, 5-bromo-6-fluoronicotinic acid. The most effective method for removing this acidic impurity is an acid-base extraction.[3][4][5]
This technique exploits the difference in solubility between the neutral ester product and the acidic byproduct.[5] By washing an organic solution of your crude product with a basic aqueous solution, the acidic impurity is converted to its water-soluble salt and is extracted into the aqueous layer.[6][7]
Recommended Action:
-
Follow the detailed Protocol 1: Acid-Base Extraction for Removal of Carboxylic Acid Impurities .
Q4: My ¹H NMR spectrum shows a set of signals that are very similar to my product, but with different integration values. What could this be?
A: This is a classic indication of an isomeric byproduct, such as Methyl 3-bromo-6-fluoronicotinate. Isomers often have very similar polarities, making them challenging to separate. High-performance flash chromatography or preparative HPLC may be necessary.
To confirm the identity of the signals, advanced NMR techniques can be employed.[8]
-
COSY (Correlation Spectroscopy): Can help establish the connectivity of protons on the pyridine ring.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for definitively assigning the substitution pattern.[8]
Recommended Action:
-
Optimize Chromatography: Carefully screen a variety of solvent systems for column chromatography, potentially using a third solvent to modify selectivity.[1]
-
Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful technique for removing isomeric impurities.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Carboxylic Acid Impurities
This protocol is designed to remove acidic byproducts, such as 5-bromo-6-fluoronicotinic acid, from the desired methyl ester product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The top layer will typically be the organic layer (this depends on the solvent used; DCM will be the bottom layer).[4] Drain the aqueous (bottom) layer.
-
Repeat: Repeat the basic wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol is for the general purification of the crude product after major acidic or basic impurities have been removed.
-
Solvent System Selection: Using TLC, determine a solvent system that gives an Rf value of approximately 0.25-0.35 for the desired product.[1][9] A common starting point is 10-30% ethyl acetate in hexanes.[2]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[9]
-
Elution: Begin eluting the column with the predetermined solvent system. Apply gentle air pressure to accelerate the solvent flow (flash chromatography).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Logic diagram for acid-base extraction to remove acidic byproducts.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. [Link]
-
Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
University of California, Irvine. Acid-Base Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]
-
ResearchGate. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Wikipedia. Pyridine. [Link]
-
Canadian Science Publishing. THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. [Link]
-
Biotage. How does solvent choice impact flash column chromatography performance?. [Link]
-
ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]
Sources
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. One moment, please... [chemistrysteps.com]
- 7. magritek.com [magritek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Scaling Up Reactions of Methyl 5-bromo-6-fluoronicotinate
Welcome to the Technical Support Center for the process development and scale-up of reactions involving Methyl 5-bromo-6-fluoronicotinate. This guide is designed for researchers, chemists, and chemical engineers transitioning synthetic procedures from the laboratory bench to the pilot plant. Here, we address common challenges, offering troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its successful scale-up is critical for the timely progression of drug development and other industrial applications. This document provides in-depth technical guidance on two primary reaction types involving this intermediate: Esterification of 5-bromo-6-fluoronicotinic acid and subsequent Suzuki-Miyaura Cross-Coupling reactions.
Part 1: Esterification of 5-bromo-6-fluoronicotinic acid
The synthesis of this compound typically involves the esterification of 5-bromo-6-fluoronicotinic acid. While straightforward in the lab, scaling up this process requires careful consideration of reaction conditions and work-up procedures.
Frequently Asked Questions (FAQs): Esterification
Q1: My esterification reaction is sluggish and gives low yields at the pilot scale, even though it worked perfectly in the lab. What could be the issue?
A1: This is a common issue when scaling up. Several factors could be at play:
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized concentration gradients and poor heat transfer, slowing down the reaction.[4] Ensure your pilot plant reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Water Removal: Esterification is a reversible reaction, and the removal of water drives it to completion.[5] Methods like azeotropic distillation that are effective in the lab may need to be optimized for the larger volume and different geometry of a pilot reactor. Consider using a Dean-Stark trap or a suitable desiccant.
-
Catalyst Loading: The relative amount of acid catalyst (e.g., sulfuric acid) may need to be re-evaluated. While a certain percentage works at the lab scale, mass transfer limitations in a larger vessel might necessitate a slight increase in catalyst loading. However, this should be done cautiously to avoid side reactions.
Q2: I am observing the formation of an unknown impurity during the pilot-scale esterification that was not present in the lab. How can I identify and mitigate this?
A2: Impurity profiles can indeed change upon scale-up.[4] The extended reaction times or higher temperatures sometimes encountered in pilot plants can lead to side reactions.
-
Potential Side Reactions: Consider the possibility of decarboxylation of the starting material or side reactions involving the solvent at elevated temperatures.
-
Analytical Investigation: Isolate the impurity using preparative chromatography and characterize it using techniques like NMR and LC-MS to understand its structure. This will provide clues about its formation pathway.
-
Process Optimization: Once the impurity is identified, you may need to adjust reaction parameters. This could involve lowering the reaction temperature, reducing reaction time, or using a milder catalyst.
Troubleshooting Guide: Esterification Scale-Up
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Inefficient water removal. | Optimize azeotropic distillation setup for the pilot reactor. Consider vacuum distillation if thermally viable. |
| Insufficient mixing. | Increase agitator speed. Use computational fluid dynamics (CFD) modeling to simulate mixing at scale.[4] | |
| Catalyst deactivation. | Ensure the catalyst is not being quenched by residual moisture in the starting materials or solvent. | |
| Product Degradation | Localized overheating. | Improve agitation and ensure the reactor's heating jacket provides uniform temperature distribution.[4] |
| Prolonged reaction time. | Monitor the reaction closely by in-process controls (IPCs) and stop it as soon as the starting material is consumed. | |
| Difficult Work-up | Poor phase separation. | The change in scale can affect the efficiency of liquid-liquid extractions. Adjust solvent volumes and mixing/settling times. |
| Product precipitation. | Ensure the product remains soluble in the chosen solvent at the work-up temperature. May require using a larger volume of solvent. |
Experimental Protocol: Pilot-Scale Esterification
This protocol is a general guideline and should be adapted based on specific equipment and safety assessments.
-
Reactor Setup: In a suitable glass-lined reactor equipped with an overhead stirrer, temperature probe, and a reflux condenser with a Dean-Stark trap, charge 5-bromo-6-fluoronicotinic acid and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC).
-
Work-up: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a suitable base (e.g., aqueous sodium bicarbonate).
-
Isolation: Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by distillation or crystallization.
Caption: Esterification Scale-Up Workflow.
Part 2: Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl groups.[6][7] Scaling up these palladium-catalyzed reactions presents unique challenges.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is not going to completion at the pilot scale, and I'm observing significant amounts of starting material. Why is this happening?
A1: Incomplete conversion in Suzuki couplings at scale can often be traced back to a few key factors:
-
Catalyst Activity: The palladium catalyst can be sensitive to air and moisture. Ensure that all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Base Efficiency: The choice and form of the base (e.g., potassium carbonate, cesium carbonate) are critical.[6] On a larger scale, the physical form (e.g., powder vs. solution) and solubility of the base can impact its effectiveness. Ensure good mixing to facilitate the reaction at the interface.
-
Reagent Purity: The purity of the boronic acid or ester is crucial. Impurities can poison the catalyst. It is advisable to re-analyze the purity of your reagents before use at the pilot scale.
Q2: I'm seeing a significant amount of homocoupling of my boronic acid at the pilot scale. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.
-
Inert Atmosphere: Rigorous exclusion of oxygen is the most effective way to minimize homocoupling. Ensure your reactor is properly purged with an inert gas before adding the catalyst.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Ligand Choice: The choice of phosphine ligand can influence the extent of side reactions. Consider screening different ligands to find one that promotes the desired cross-coupling selectively.
Troubleshooting Guide: Suzuki-Miyaura Coupling Scale-Up
| Problem | Possible Cause | Troubleshooting Steps |
| Low Conversion | Inactive catalyst. | Ensure rigorous inert atmosphere conditions. Use fresh, high-purity catalyst and ligands. |
| Inefficient base. | Use a finely powdered base or consider a different base/solvent system to improve solubility and reactivity. | |
| Poor reagent quality. | Re-verify the purity of the boronic acid/ester and the halide. | |
| Homocoupling Side Product | Presence of oxygen. | Improve degassing procedures for solvents and reagents. Maintain a positive pressure of inert gas. |
| High reaction temperature. | Optimize the reaction temperature to favor the cross-coupling reaction. | |
| Product Contamination with Palladium | Inefficient purification. | Use a palladium scavenger (e.g., activated carbon, silica-based scavengers) during work-up. |
| Catalyst decomposition. | Ensure the reaction temperature does not exceed the thermal stability of the catalyst complex. |
Experimental Protocol: Pilot-Scale Suzuki-Miyaura Coupling
This protocol is a general guideline and requires optimization for specific substrates and equipment.
-
Reactor Setup: In a clean, dry, and inerted reactor, charge this compound, the boronic acid or ester, and a suitable solvent (e.g., dioxane, toluene, or a mixture with water).
-
Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for an extended period to remove dissolved oxygen.
-
Reagent Addition: Add the base (e.g., potassium carbonate) and the palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a pre-formed catalyst).
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction by a suitable analytical method (e.g., HPLC, UPLC).
-
Work-up: Once the reaction is complete, cool the mixture and filter off the solids.
-
Isolation: Perform an aqueous work-up to remove inorganic salts. Separate the organic layer, dry it, and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization. Consider treatment with a palladium scavenger to reduce residual metal content.
Caption: Troubleshooting Suzuki-Miyaura Scale-Up.
Part 3: Safety Considerations for Scale-Up
Scaling up reactions involving halogenated compounds and reactive reagents requires a thorough safety review.
-
Bromination Hazards: If the synthesis of the starting material, 5-bromo-6-fluoronicotinic acid, is part of the process, be aware of the hazards of bromine or other brominating agents. Bromine is highly corrosive and toxic.[8][9] Ensure adequate ventilation and have a neutralizing agent (e.g., sodium thiosulfate solution) readily available.[8] Personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection, is mandatory.[10][11]
-
Exothermic Reactions: Both esterification and Suzuki coupling can be exothermic.[4] The decreased surface-area-to-volume ratio in larger reactors can make heat dissipation challenging.[4] Ensure the reactor's cooling system is adequate to control the temperature and prevent thermal runaways.
-
Pressure Build-up: Be aware of potential off-gassing, especially during quenching or neutralization steps. Ensure the reactor is properly vented.
-
Solvent Safety: Handle all organic solvents in well-ventilated areas and away from ignition sources. Refer to the Safety Data Sheets (SDS) for all chemicals used.
By carefully considering the principles of chemical engineering and reaction kinetics, and by anticipating potential challenges, the transition from laboratory-scale synthesis to pilot-plant production of this compound and its derivatives can be achieved safely and efficiently.
References
- BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- BenchChem. (n.d.). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines.
- [Video]. (2024). Bromination safety. YouTube.
- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- CDC. (2024). Bromine | Chemical Emergencies.
- Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate.
- [No author]. (n.d.). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
- ResearchGate. (n.d.). review on green multicomponent synthesis of heterocyclic compounds.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- ResearchGate. (2025). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Mountain Scholar. (n.d.). New strategies to synthesize complex pyridines and tetrahydropyridines using main group chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- ScienceScholar. (2022). A review on green multicomponent synthesis of heterocyclic compounds.
- Sigma-Aldrich. (n.d.). Methyl 6-bromo-5-fluoronicotinate.
- PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate.
- MDPI. (n.d.). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.
- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
- ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
- [No author]. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.
- Thermo Scientific Alfa Aesar. (n.d.). Methyl 6-bromo-5-fluoronicotinate, 98% 1 g.
- PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
- Chemical Communications (RSC Publishing). (n.d.). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction.
- Apollo Scientific. (n.d.). 1214336-88-5 Cas No. | Methyl 6-bromo-5-fluoronicotinate.
- [Video]. (2023). How to Make Esters through Esterification | Examples Explained!. YouTube.
- NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.
- BLD Pharm. (n.d.). 1174028-22-8|Methyl 5-bromo-6-methylnicotinate.
- Moldb. (n.d.). Methyl 5-bromo-2-fluoronicotinate - CAS No.: 931105-37-2. Molecular Database.
- BLD Pharm. (n.d.). 1214336-88-5|Methyl 6-bromo-5-fluoronicotinate.
- PubChemLite. (n.d.). Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2).
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. carlroth.com [carlroth.com]
Technical Support Center: A Guide to Handling and Reactions of Methyl 5-bromo-6-fluoronicotinate
Welcome to the technical support center for Methyl 5-bromo-6-fluoronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated pyridine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges in your experiments. This resource is built on a foundation of scientific expertise, prioritizing safety, and providing reliable, actionable advice.
Core Safety & Handling: Frequently Asked Questions
Proper handling and storage are paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the compound.
Question: What are the primary hazards associated with this compound?
Answer: this compound is classified as harmful and an irritant. The primary hazards include:
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3]
-
Harmful if Swallowed or Inhaled: The compound is harmful if ingested or if its dust or vapors are inhaled.[3][4]
-
Harmful in Contact with Skin: Absorption through the skin can be harmful.[3][4]
Question: What personal protective equipment (PPE) is mandatory when working with this compound?
Answer: A comprehensive PPE strategy is crucial. Always use:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to prevent eye contact.[5]
-
Gloves: Impervious gloves, such as nitrile rubber, should be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]
-
Protective Clothing: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
Question: What are the proper storage conditions for this compound?
Answer: To ensure the stability and longevity of the compound, store it in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Some suppliers also recommend storing it in a freezer at -20°C and protecting it from light, as it may be light-sensitive.[6] It is also advisable to store it away from strong oxidizing agents.[6]
Question: How should I handle a spill of this compound?
Answer: In the event of a spill, first ensure the area is well-ventilated and that all ignition sources are removed.[3] Wearing your full PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[5] The spill area should then be cleaned thoroughly.
Question: What are the first-aid measures in case of exposure?
Answer:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for experimental design and execution.
| Property | Value | Source |
| CAS Number | 405939-62-0 | [7] |
| Molecular Formula | C₇H₅BrFNO₂ | [8] |
| Molecular Weight | 234.02 g/mol | [8] |
| Appearance | Solid | [7] |
| Solubility | Slightly soluble in water | [6] |
Note: The isomer Methyl 6-bromo-5-fluoronicotinate has the CAS number 1214336-88-5.[9][10]
Troubleshooting Guide for Cross-Coupling Reactions
This compound is a valuable building block in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. However, the presence of the fluorine atom and the pyridine nitrogen can present unique challenges.
Suzuki-Miyaura Coupling: Common Issues and Solutions
Issue 1: Low or No Yield of the Desired Product
-
Causality: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the electron-withdrawing nature of the fluorine and ester groups can affect the reactivity of the C-Br bond.
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help to stabilize the palladium center and promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Catalyst Choice: Screen different palladium precursors. While Pd(PPh₃)₄ is common, precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand may offer better results.
-
Base Selection: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃ in promoting the transmetalation step.
-
Solvent System: Anhydrous solvents are crucial to prevent the protodeboronation of the boronic acid. Common solvent systems include toluene, dioxane, or a mixture of an organic solvent with water.
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be mindful of potential side reactions at higher temperatures.
-
Issue 2: Significant Formation of Homocoupling Byproducts
-
Causality: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.
-
Troubleshooting Steps:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
Boronic Ester: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable and less prone to homocoupling.
-
Buchwald-Hartwig Amination: Common Issues and Solutions
Issue 1: Incomplete Conversion or Low Yield
-
Causality: Similar to Suzuki coupling, catalyst inhibition by the pyridine nitrogen can be a significant issue. The nature of the amine coupling partner also plays a crucial role.
-
Troubleshooting Steps:
-
Ligand and Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand such as Xantphos or BINAP is often effective for the amination of heteroaryl halides.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, milder bases like Cs₂CO₃ or K₂CO₃ can be explored.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.
-
Amine Reactivity: Sterically hindered or electron-deficient amines may require more forcing conditions (higher temperature, longer reaction times, or a more active catalyst system).
-
Issue 2: Side Reactions Involving the Ester Group
-
Causality: Under strongly basic conditions and in the presence of nucleophilic amines, the methyl ester group could potentially undergo amidation or hydrolysis.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to minimize the formation of byproducts.
-
Base Stoichiometry: Use the minimum effective amount of base.
-
Experimental Protocols: A Starting Point
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are starting points and may require optimization for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2 - 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried flask or Schlenk tube.
-
Add this compound.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-120 °C).
-
Stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Concluding Remarks
This compound is a valuable and reactive building block for the synthesis of complex molecules in pharmaceutical and materials science research. While its unique electronic properties can present challenges in cross-coupling reactions, a systematic approach to optimization, including careful selection of catalyst, ligand, base, and solvent, will lead to successful outcomes. Always prioritize safety by adhering to the handling and disposal guidelines outlined in the Safety Data Sheet. This guide is intended to be a living document; as more specific applications for this compound are published, we will endeavor to update this resource with the latest findings and protocols.
References
- Fluorochem. (2024).
- Sigma-Aldrich. (2024).
- FUJIFILM Wako Chemicals. (2024).
- Indagoo Research Chemicals. (2025).
- Thermo Scientific Alfa Aesar. (n.d.).
- Apollo Scientific. (n.d.).
- AiFChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Thermo Scientific Chemicals. (n.d.).
- PubChem. (n.d.).
- BLD Pharm. (n.d.).
- BLD Pharm. (n.d.).
- ChemScene. (n.d.).
- PubChem. (n.d.).
- BLD Pharm. (n.d.).
- PubChemLite. (n.d.).
- BLD Pharm. (n.d.).
- PubChem. (n.d.).
Sources
- 1. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 2. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 8. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation Pathways of Methyl 5-bromo-6-fluoronicotinate
Welcome to the technical support center for Methyl 5-bromo-6-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways, offer solutions to common experimental challenges, and provide protocols for stability assessment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, structured in a question-and-answer format to directly tackle common challenges.
Section 1: Hydrolytic Stability
Question 1: I am observing the formation of a new, more polar peak in my HPLC analysis of an aqueous solution of this compound over time. What is the likely identity of this new peak?
Answer: The most probable cause for the appearance of a more polar peak is the hydrolysis of the methyl ester group. Under aqueous conditions, particularly at non-neutral pH, this compound can hydrolyze to form 5-bromo-6-fluoronicotinic acid and methanol.[1] The carboxylic acid is significantly more polar than the parent ester, resulting in an earlier elution time on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Confirm Identity: To confirm the identity of the degradant, you can:
-
Co-injection: If a standard of 5-bromo-6-fluoronicotinic acid is available, co-inject it with your degraded sample. A single, sharp peak will confirm its identity.
-
LC-MS Analysis: Analyze the degraded sample by LC-MS to determine the mass of the new peak. The molecular weight of 5-bromo-6-fluoronicotinic acid (C₆H₃BrFNO₂) is 220.00 g/mol , while the parent compound (C₇H₅BrFNO₂) has a molecular weight of 234.02 g/mol .
-
pH Control: Ensure your solutions are buffered to a pH where the ester is most stable, typically in the slightly acidic range (pH 4-6), to minimize hydrolysis.
-
Question 2: My reaction requires basic conditions, but I'm seeing significant degradation of my this compound starting material. How can I mitigate this?
Answer: Base-catalyzed hydrolysis (saponification) of the methyl ester is a rapid reaction. If your reaction requires a base, consider the following strategies to minimize the degradation of your starting material:
-
Use a Non-Nucleophilic Base: If the base is not intended to be a reactant, opt for a sterically hindered, non-nucleophilic base.
-
Lower the Temperature: Perform your reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.
-
Limit Water Content: Use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.
-
Reaction Time: Optimize the reaction time to maximize the formation of your desired product while minimizing the degradation of the starting material. Monitor the reaction progress closely using techniques like TLC or HPLC.
Section 2: Photostability
Question 3: I left a solution of this compound on the lab bench exposed to light and noticed the appearance of several new peaks in my chromatogram. Is this compound light-sensitive?
Answer: Yes, halogenated aromatic compounds, including pyridine derivatives, can be susceptible to photodegradation.[2] Exposure to light, particularly UV light, can induce photochemical reactions. For this compound, potential photodegradation pathways include:
-
Homolytic Cleavage: The carbon-bromine bond is generally weaker than the carbon-fluorine bond and can undergo homolytic cleavage upon UV irradiation to form radical intermediates. These radicals can then participate in a variety of secondary reactions.
-
Photosensitized Reactions: In the presence of photosensitizers, reactive oxygen species can be generated, leading to oxidative degradation of the molecule.
Troubleshooting and Best Practices:
-
Protect from Light: Always store solutions of this compound in amber vials or wrap containers with aluminum foil to protect them from light.[2][3]
-
Conduct Photostability Studies: If your final product will be exposed to light, it is crucial to conduct formal photostability studies according to ICH Q1B guidelines.[4][5] This involves exposing the compound to a controlled light source and analyzing for degradation products.
Section 3: Thermal and Oxidative Stability
Question 4: After heating my sample for an extended period, I observed a decrease in the main peak area and the emergence of multiple minor peaks. What are the likely thermal degradation pathways?
Answer: Thermal stress can lead to the degradation of this compound.[3][6] While the exact pathways would need to be elucidated experimentally, potential thermal degradation mechanisms include:
-
Decarboxylation: At elevated temperatures, the ester group could be lost as carbon dioxide and methane, although this is generally more common for carboxylic acids.
-
Ring Opening/Rearrangement: The pyridine ring itself can undergo cleavage or rearrangement under harsh thermal conditions.
Troubleshooting and Experimental Design:
-
Controlled Heating: When heating is necessary, use a precisely controlled temperature and minimize the duration of exposure.
-
Inert Atmosphere: If the degradation is suspected to be thermo-oxidative, perform the reaction or store the compound under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[6]
Question 5: I suspect my compound is degrading via oxidation. How can I test for this and what are the likely products?
Answer: To investigate oxidative degradation, you can perform a forced degradation study using an oxidizing agent like hydrogen peroxide.[7] The pyridine nitrogen can be oxidized to an N-oxide, which is a common metabolic and degradation pathway for pyridine-containing compounds. The aromatic ring itself can also be susceptible to oxidative cleavage under more aggressive conditions.
Experimental Protocol: Oxidative Forced Degradation
A detailed protocol for conducting a forced degradation study, including oxidative stress testing, is provided in the "Experimental Protocols" section below.
Section 4: Reactivity of Halogen Substituents
Question 6: I am trying to perform a nucleophilic aromatic substitution (SNAr) on the bromine atom, but I am getting a mixture of products. What could be the issue?
Answer: Both the bromine and fluorine atoms on the pyridine ring are potential leaving groups in an SNAr reaction. The reactivity is influenced by the position of the halogen relative to the electron-withdrawing nitrogen atom and the ester group. In many cases, fluoride is a better leaving group than bromide in SNAr reactions on electron-deficient aromatic rings.[8][9]
Troubleshooting SNAr Reactions:
-
Selectivity: The selectivity of the substitution can be influenced by the nucleophile, solvent, and temperature. Softer nucleophiles may favor substitution at the bromine, while harder nucleophiles might prefer the fluorine.
-
Reaction Conditions: Carefully control the reaction stoichiometry and temperature to favor the desired substitution.
-
Product Characterization: Thoroughly characterize all major products using techniques like NMR and mass spectrometry to understand the regioselectivity of your reaction.
Degradation Pathway Diagrams
The following diagrams illustrate the primary potential degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][10][11]
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated HPLC system with a UV detector or Mass Spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours), as base hydrolysis is often faster.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute it for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a set duration.
-
Also, expose a solution of the compound to the same thermal stress.
-
At the end of the study, dissolve the solid sample in the diluent and analyze both the solid and solution samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples along with an unstressed control sample using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all process-related impurities and degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS and NMR.
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study on this compound. Actual results will vary based on experimental conditions.
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | ~15% | 5-bromo-6-fluoronicotinic acid |
| 0.1 M NaOH, RT, 4h | >90% | 5-bromo-6-fluoronicotinic acid |
| 3% H₂O₂, RT, 24h | ~10% | N-oxide derivative |
| 80°C, 48h (solid) | <5% | Minor unidentified peaks |
| Photolytic (ICH Q1B) | ~20% | Multiple unidentified photoproducts |
References
- Benchchem. Technical Support Center: Stability of Pharmaceutical Compounds. Accessed January 6, 2026.
- Pharma Stability.
- Pharma.Tips. Stability Troubleshooting. Accessed January 6, 2026.
-
Jepson, R. G., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Dermatology, 8(1), 1-5. [Link]
- Pharmaguideline.
- Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Published May 2, 2016.
- MedCrave online. Forced Degradation Studies. Published December 14, 2016.
- SciSpace. Forced Degradation Studies. Published December 14, 2016.
- Pharmaguideline.
- National Institutes of Health.
- Thermo Scientific Chemicals.
- Thermo Scientific Alfa Aesar.
- Minella, M., et al. (2024). Solar light photodegradation of nicotine in the presence of aged polystyrene microplastics. Science of The Total Environment, 924, 170500.
-
Hagooly, Y., & Rozen, S. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(4), 1194-1197. [Link]
- Hagooly, Y., & Rozen, S. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(4), 1194-1197.
- Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- BOC Sciences.
- ChemScene.
- BLD Pharm.
- The Good Scents Company.
- ResearchGate. (PDF)
- National Institutes of Health.
- Human Metabolome Database.
- MDPI.
- Wikipedia.
- Apollo Scientific. 1214336-88-5 Cas No.
- Journal of the American Chemical Society.
- National Institutes of Health.
- National Institutes of Health. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem.
- National Institutes of Health.
- National Institutes of Health. Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210 - PubChem.
- Frontiers. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems.
- National Institutes of Health.
- Huateng Pharma.
- Tokyo Chemical Industry Co., Ltd.
- BLD Pharm.
- Thermo Fisher Scientific.
- ResearchGate.
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- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. scispace.com [scispace.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Methyl 5-bromo-6-fluoronicotinate
Introduction to Spectral Analysis in Drug Development
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the pharmaceutical industry. They provide a non-destructive means to determine the molecular structure, identify functional groups, and confirm the molecular weight of a compound, ensuring its identity and purity. For a molecule like Methyl 5-bromo-6-fluoronicotinate, with its multiple substituents on a pyridine ring, a multi-technique approach is crucial for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and in this case, ¹⁹F (fluorine-19). The chemical shifts, splitting patterns (multiplicity), and coupling constants are invaluable for mapping the molecular structure.
Predicted NMR Data for this compound
The following tables outline the predicted NMR spectral data for this compound. These predictions are based on established substituent effects on the pyridine ring and data from similar compounds.[1][2]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.6 | d | H-2 |
| ~8.2 | dd | H-4 |
| ~3.9 | s | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O |
| ~158 (d) | C-6 |
| ~150 (d) | C-2 |
| ~145 (d) | C-4 |
| ~128 | C-3 |
| ~115 (d) | C-5 |
| ~53 | -OCH₃ |
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| -60 to -80 | d |
Note: 'd' denotes a doublet, and 'dd' denotes a doublet of doublets. The predicted coupling constants for the ¹⁹F spectrum would be influenced by the adjacent proton.
Comparative Experimental NMR Data for Methyl nicotinate
To provide a baseline for comparison, the experimental NMR data for the unsubstituted parent compound, Methyl nicotinate, is presented below.[3][4][5]
Table 4: Experimental ¹H NMR Data for Methyl nicotinate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9.23 | s | H-2 |
| 8.78 | d | H-6 |
| 8.30 | dt | H-4 |
| 7.40 | dd | H-5 |
| 3.96 | s | -OCH₃ |
Table 5: Experimental ¹³C NMR Data for Methyl nicotinate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 165.7 | C=O |
| 153.3 | C-6 |
| 151.1 | C-2 |
| 137.0 | C-4 |
| 126.5 | C-3 |
| 123.4 | C-5 |
| 52.4 | -OCH₃ |
Analysis of Substituent Effects:
The introduction of the bromine at the 5-position and fluorine at the 6-position is expected to significantly influence the chemical shifts of the remaining protons and carbons on the pyridine ring. The electron-withdrawing nature of the halogens will generally lead to a downfield shift (higher ppm values) for the adjacent nuclei. The fluorine atom will also introduce characteristic splitting in the ¹H and ¹³C NMR spectra due to spin-spin coupling.
Experimental Protocol for NMR Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and deducing its structure.
Predicted Mass Spectrometry Data for this compound
The molecular weight of this compound is 234.02 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak (M⁺) will appear as a doublet with a mass difference of 2 Da.
Table 8: Predicted Key Mass Fragments (Electron Ionization - EI)
| m/z | Fragment | Notes |
| 233/235 | [M]⁺ | Molecular ion peak, characteristic isotopic pattern for bromine |
| 202/204 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 174/176 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 154 | [M - Br]⁺ | Loss of a bromine radical |
| 126 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide |
Comparative Experimental Mass Spectrometry Data for Methyl nicotinate
The molecular weight of Methyl nicotinate is 137.14 g/mol . [6][7] Table 9: Experimental Key Mass Fragments for Methyl nicotinate (EI)
| m/z | Fragment |
| 137 | [M]⁺ |
| 106 | [M - OCH₃]⁺ |
| 78 | [Pyridine]⁺ |
Analysis of Fragmentation Patterns:
The fragmentation of this compound is expected to be dominated by the loss of the ester group substituents and the halogen atoms. The characteristic isotopic pattern of bromine is a key diagnostic feature in the mass spectrum. In contrast, the fragmentation of Methyl nicotinate is simpler, primarily involving the loss of the methoxy group.
Experimental Protocol for Mass Spectrometry (GC-MS)
Conclusion
This guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound, a molecule of significant interest in contemporary chemical research. By systematically analyzing its expected NMR, IR, and MS spectra and comparing them with the experimental data of the parent compound, Methyl nicotinate, we have established a detailed analytical framework. This comparative approach not only aids in the putative identification of this compound but also serves as a valuable educational resource for researchers and scientists in the field of drug development, underscoring the power of predictive spectroscopy in modern chemical analysis. The provided protocols offer standardized methods for the acquisition of high-quality spectral data, ensuring reproducibility and reliability in experimental workflows.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved January 6, 2026, from [Link].
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved January 6, 2026, from [Link]
-
NIST. (n.d.). Methyl nicotinate. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]
Sources
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- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 5-bromopyridine-3-carboxylate | C7H6BrNO2 | CID 699336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparing reactivity of Methyl 5-bromo-6-fluoronicotinate with other halonicotinates
A Comparative Guide to the Reactivity of Methyl 5-bromo-6-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, providing access to a vast chemical space for drug discovery. Among the plethora of building blocks available, dihalogenated pyridines offer a unique platform for sequential and site-selective modifications. This guide focuses on this compound, a versatile reagent whose value lies in the distinct and orthogonal reactivity of its two halogen atoms. We will provide an in-depth comparison of its performance in key chemical transformations against other halonicotinates, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Principle of Orthogonal Reactivity
The term "orthogonal" in this context refers to the ability to selectively address one reactive site in the presence of another under a specific set of reaction conditions. This compound is a prime example of a molecule designed for such selectivity. It possesses two key reaction centers:
-
A C5-Bromo Bond: Ideal for palladium-catalyzed cross-coupling reactions.
-
A C6-Fluoro Bond: Highly activated for nucleophilic aromatic substitution (SNAr).
This intrinsic difference in reactivity allows for a stepwise and controlled elaboration of the nicotinic acid scaffold, a privileged core in many pharmaceutical agents.
Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. The reactivity of the carbon-halogen (C-X) bond is paramount and generally follows the trend I > Br > Cl, which is inversely proportional to the bond dissociation energy.[1][2] The oxidative addition of the C-X bond to the Pd(0) catalyst is often the rate-determining step, making this bond cleavage easier for heavier halogens.[2][3]
In this compound, the C5-Br bond is the primary site for these transformations, as the C-F bond is generally unreactive under typical cross-coupling conditions.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds. The reactivity of the C5-Br bond in this compound is comparable to other bromopyridines, offering good to excellent yields. For more challenging couplings involving less reactive halides like chlorides, more robust catalytic systems with specialized ligands are often necessary.[4]
| Substrate | Coupling Partner | Catalyst System | Base | Conditions | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O, 85 °C | ~90-95% (Typical)[5] |
| Methyl 5-chloronicotinate | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene, 100 °C | ~80-90% (Requires stronger conditions)[6] |
| Methyl 5-iodonicotinate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O, 80 °C | >95% (Highly reactive)[3] |
This table presents typical, comparative data synthesized from general principles and specific examples in the literature. Actual yields may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halonicotinate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling relies on a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Fluoro Position
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is crucial, and it is greatly enhanced by the presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[8][9]
For SNAr reactions, the reactivity order of halogens is surprisingly reversed compared to cross-coupling: F > Cl > Br > I .[9] This is because the rate-determining step is the initial nucleophilic attack, not the elimination of the halide.[8] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.
In this compound, the C6-fluoro group is doubly activated for SNAr by the adjacent pyridine nitrogen and the ester group at the C3 position, making it an excellent site for substitution by various nucleophiles.
Comparative Performance in SNAr with Amines
The high reactivity of the C6-fluoro position allows for substitutions under mild conditions, often at room temperature. This provides a significant advantage over less-activated chloro or bromo analogues, which may require higher temperatures and stronger bases.
| Substrate | Nucleophile | Conditions | Reactivity Comparison |
| This compound | Benzylamine | K₂CO₃, DMSO, 25-50 °C | High . The fluorine is an excellent leaving group in this activated system.[10] |
| Methyl 5-bromo-6-chloronicotinate | Benzylamine | K₂CO₃, DMSO, 80-100 °C | Moderate . Requires more forcing conditions than the fluoro analogue. |
| Methyl 5,6-dibromonicotinate | Benzylamine | K₂CO₃, DMSO, >100 °C | Low . The C6-bromo is a poorer leaving group for SNAr. |
This table illustrates the general reactivity trend. Specific reaction outcomes can vary.
Experimental Protocol: SNAr Reaction
This protocol describes a typical SNAr reaction with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
K₂CO₃ or Cs₂CO₃ (1.5 equiv)
-
Anhydrous DMSO
Procedure:
-
In a reaction vial, dissolve this compound and the amine in anhydrous DMSO.
-
Add the base (K₂CO₃ or Cs₂CO₃) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours. Monitor the reaction's progress by LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired product.
Mechanistic Insight: The SNAr Pathway
The SNAr mechanism highlights the importance of the electron-withdrawing groups in stabilizing the key carbanionic intermediate.
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion: A Strategy for Sequential Functionalization
The distinct reactivity profiles of the C5-bromo and C6-fluoro positions in this compound enable a powerful and logical synthetic approach. Researchers can first perform a palladium-catalyzed cross-coupling reaction at the C5-Br position, leaving the C6-F position untouched. Subsequently, the C6 position can be functionalized via an SNAr reaction. This orthogonal strategy provides an efficient and high-yielding route to complex, polysubstituted pyridine derivatives that would be challenging to access through other methods. The predictable and selective nature of these transformations makes this compound an invaluable tool for professionals in drug discovery and chemical synthesis.
References
-
Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. Available at: [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
-
National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]
-
MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]
-
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]
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Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
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A Comparative Guide to the Potential Biological Activities of Methyl 5-bromo-6-fluoronicotinate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated biological activities of Methyl 5-bromo-6-fluoronicotinate derivatives. As a Senior Application Scientist, this document synthesizes data from structurally related compounds to forecast the therapeutic potential of this specific chemical scaffold. We will explore potential anticancer, antimicrobial, and enzyme inhibitory activities, grounding our predictions in published experimental data for analogous structures. This guide is intended to serve as a foundational resource for initiating research and development programs focused on this promising, yet underexplored, class of molecules.
Introduction to the this compound Scaffold
The this compound core represents a versatile scaffold for medicinal chemistry. It is a derivative of nicotinic acid (a form of vitamin B3), a fundamental building block in various bioactive molecules.[1] The strategic placement of a bromine atom and a fluorine atom on the pyridine ring is expected to significantly modulate the compound's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence its pharmacokinetic profile and biological activity, making its derivatives promising candidates for drug discovery.[2]
The pyridine ring itself is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall stability.[] The introduction of halogens—bromine and fluorine—offers distinct advantages. Fluorine can enhance binding affinity to target proteins and improve metabolic stability, while bromine can also increase potency and provide a site for further chemical modification.[2][4] This guide will dissect the potential of this unique combination of structural features.
Anticipated Anticancer Activity
Derivatives of nicotinic acid have demonstrated significant potential as anticancer agents, primarily by targeting key enzymes involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aromatase (ARO).[5][6] The presence of halogen substituents on the pyridine ring can further enhance this activity.
Mechanism of Action: Targeting Receptor Tyrosine Kinases
Many nicotinic acid derivatives function as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2.[7] These enzymes play a crucial role in signaling pathways that control cell growth, differentiation, and angiogenesis. By blocking the ATP binding site of the kinase domain, these inhibitors can halt the downstream signaling cascade, leading to a reduction in tumor growth and vascularization.
The proposed mechanism of action for novel this compound derivatives would likely follow a similar path. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituted aromatic ring can engage in hydrophobic and van der Waals interactions within the kinase's active site.
Logical Relationship: Proposed Anticancer Mechanism
Caption: Proposed mechanism of anticancer activity via VEGFR-2 inhibition.
Comparative Performance of Related Nicotinic Acid Derivatives
While specific data for this compound derivatives is not yet available, we can draw comparisons from published data on other substituted nicotinic acid derivatives to establish a benchmark for potential efficacy.
| Compound Class | Target | IC50 (µM) | Cancer Cell Line(s) | Reference |
| Nicotinic Acid-Based Agent (5c) | VEGFR-2 | 0.068 | HCT-15, PC-3 | [5][7] |
| Nicotinamide Derivative (10) | VEGFR-2 | Sub-micromolar | HCT-116, HepG2 | [6] |
| Nicotinic Acid Derivative (12) | EGFR | 0.045 | Not Specified | [6] |
| Nicotinic Acid Derivative (12) | Aromatase (ARO) | 0.146 | Not Specified | [6] |
| Brominated Pyridine Analogue | Various | Comparable to Combretastatin-A4 | Various | [2] |
Note: Lower IC50 values indicate greater inhibitory potency.
The data suggests that nicotinic acid derivatives can achieve potent, sub-micromolar inhibition of key cancer targets. The introduction of bromine and fluorine to the core structure of this compound could potentially lead to derivatives with comparable or even superior activity.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
To validate the anticancer potential of novel this compound derivatives, a robust in vitro kinase assay is essential. This protocol provides a reliable method for determining the IC50 value against VEGFR-2.
Objective: To quantify the inhibitory activity of test compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Add 10 µL of VEGFR-2 enzyme solution (pre-diluted in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow: VEGFR-2 Kinase Assay
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Potential Antimicrobial Activity
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[][8] The inclusion of a bromine atom in the structure is particularly noteworthy, as brominated pyridines have shown promising results against various bacterial and fungal strains.[2][9]
Structure-Activity Relationship Insights
The antimicrobial efficacy of pyridine derivatives is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The lipophilicity conferred by the bromine atom and the methyl ester group in the this compound scaffold may enhance its ability to penetrate microbial cell walls.
Studies on other brominated heterocyclic compounds have shown that the position and nature of substituents on the ring are critical for activity.[9] It is hypothesized that derivatives of this compound could be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.
Comparative Antimicrobial Data of Related Compounds
The following table summarizes the antimicrobial activity of various pyridine derivatives, providing a basis for what might be expected from this compound derivatives.
| Compound Class | Organism | Activity Metric | Result | Reference |
| Pyridine Derivative (12a) | E. coli | MIC | 0.0195 mg/mL | [9] |
| Pyridine Derivative (12a) | B. mycoides | MIC | <0.0048 mg/mL | [9] |
| Pyridine Derivative (12a) | C. albicans | MIC | <0.0048 mg/mL | [9] |
| Dodecanoic Acid Pyridine Derivatives | B. subtilis, S. aureus, E. coli | Good Antibacterial Activity | - | [8] |
| Dodecanoic Acid Pyridine Derivatives | A. niger, C. albicans | Good Antifungal Activity | - | [8] |
MIC (Minimum Inhibitory Concentration): Lower values indicate greater antimicrobial potency.
Potential as Enzyme Inhibitors
Beyond cancer and microbial targets, nicotinic acid derivatives have been investigated as inhibitors for a range of enzymes implicated in other diseases.[10] For instance, they have been explored as inhibitors of D-amino acid oxidase (DAAO) and D-aspartate oxidase (DASPO), which are involved in central nervous system disorders.[10]
The this compound scaffold, with its unique electronic and steric properties, could be a starting point for developing potent and selective inhibitors for various enzyme classes. The ester functional group provides a handle for creating a library of derivatives with diverse side chains to probe the binding pockets of target enzymes.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the biological activities of structurally related nicotinic acid, brominated pyridine, and fluorinated compounds, its derivatives are predicted to exhibit significant anticancer, antimicrobial, and enzyme inhibitory properties.
The true potential of this compound class can only be unlocked through systematic synthesis and biological evaluation. The experimental protocols and comparative data presented in this guide offer a strategic framework for researchers to begin this exploration. Future work should focus on synthesizing a diverse library of derivatives and screening them against a panel of cancer cell lines, microbial strains, and relevant enzymes to elucidate their structure-activity relationships and identify lead candidates for further development.
References
- BenchChem. (n.d.). Efficacy of Methyl 6-Methylnicotinate Derivatives as Enzyme Inhibitors: A Comparative Guide.
- Al-Ostath, A., et al. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- ResearchGate. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- BenchChem. (n.d.). The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities.
- ResearchGate. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2.
- Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities.
- PubMed. (2016). Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives.
- BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.
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A Researcher's Guide to the Structural Elucidation of Methyl 5-bromo-6-fluoronicotinate: An In-Depth Crystallographic Comparison
Abstract
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. Halogenated heterocyclic compounds, such as Methyl 5-bromo-6-fluoronicotinate, are key building blocks in the synthesis of novel therapeutic agents and functional materials. Despite its significance, a definitive X-ray crystal structure for this specific compound has not been reported in the Cambridge Structural Database (CSD), the world's leading repository for small-molecule crystal structures. This guide, therefore, serves a dual purpose: first, to provide a robust, field-proven experimental protocol for determining the X-ray crystal structure of this compound, and second, to offer a comparative analysis with structurally related compounds to predict and contextualize its crystallographic features. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic techniques to novel halogenated nicotinates.
Introduction: The Significance of Structural Clarity
This compound is a substituted pyridine derivative, a class of compounds of immense interest in medicinal chemistry due to their prevalence in bioactive molecules. The presence of both bromine and fluorine atoms on the nicotinic acid scaffold imparts unique electronic properties and the potential for specific intermolecular interactions, such as halogen bonding, which can significantly influence the crystal packing and, consequently, the solid-state properties of the material (e.g., solubility, stability, and bioavailability).
The unambiguous determination of a molecule's crystal structure through single-crystal X-ray diffraction is the gold standard for understanding its stereochemistry, conformation, and intermolecular interactions.[1] This knowledge is foundational for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new chemical entities. Given the absence of a published structure for this compound, this guide provides the necessary framework for its elucidation.
Experimental Protocol: From Powder to Structure
The following protocol outlines a comprehensive workflow for determining the single-crystal X-ray structure of a small organic molecule like this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Material Acquisition and Preparation
This compound and its isomers are commercially available from various chemical suppliers. It is crucial to use a high-purity sample (≥97%) for crystallization experiments to minimize the incorporation of impurities that can inhibit crystal growth or lead to disordered structures.
Crystal Growth: The Art and Science of Nucleation
Growing diffraction-quality single crystals is often the most challenging step.[2] For a small organic molecule like this compound, several techniques should be explored in parallel. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.
-
Slow Evaporation: This is the most common and often successful method.
-
Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture) to near saturation in a small vial.
-
Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at room temperature.
-
Rationale: As the solvent evaporates, the solution becomes supersaturated, promoting nucleation and crystal growth. The slow rate is critical for forming a single, well-ordered crystal rather than a polycrystalline powder.
-
-
Vapor Diffusion: This technique is useful for compounds that are sparingly soluble in one solvent but readily soluble in another.
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed container that contains a "poor" solvent (e.g., hexane) in which the compound is insoluble.
-
Over time, the poor solvent will diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
Rationale: This method provides a very slow and controlled approach to supersaturation, which can yield high-quality crystals.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below.
-
Rationale: The solubility of most compounds decreases with temperature. Slow cooling allows for the controlled formation of crystals.
-
The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in each dimension with well-defined faces) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Crystal Mounting: The crystal is carefully mounted on a loop or a glass fiber using a cryo-protectant oil.
-
Data Collection: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54056 Å).[3] The diffracted X-rays are detected by an area detector.
-
Rationale: The diffraction pattern is a series of spots (reflections) whose positions and intensities are recorded. This pattern contains the information about the arrangement of atoms in the crystal.
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods, which are mathematical techniques that use the intensities of the reflections to calculate a set of phases.[1]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unusual bond lengths, angles, or thermal parameters. The final structure is typically deposited in the Cambridge Structural Database (CSD) to make it available to the scientific community.
Comparative Structural Analysis
In the absence of the crystal structure for this compound, we can predict its key features by comparing it with structurally similar compounds for which crystallographic data is available. The primary comparators are Methyl nicotinate (the non-halogenated parent ester) and 5-bromo-2-fluoronicotinic acid (a closely related halogenated analogue).
Comparator Compounds
| Compound | CSD Refcode | Key Features |
| This compound | Not yet determined | Target compound with Br and F substituents. |
| Methyl nicotinate | Not available in CSD, but structure data is in the Crystallography Open Database (COD IDs: 4507054, 4515702).[4] | Non-halogenated parent ester. |
| 5-bromo-2-fluoronicotinic acid monohydrate | Not explicitly found, but publication reports its structure determination.[5] | Contains both Br and F on the ring; carboxylic acid instead of ester. |
Predicted Molecular Geometry
The pyridine ring in all these compounds is expected to be essentially planar. The key conformational flexibility lies in the orientation of the methyl ester group relative to the ring. In the solid state, this conformation will be influenced by intermolecular interactions.
The Influence of Halogen Substitution on Crystal Packing
The introduction of bromine and fluorine atoms onto the nicotinic acid scaffold is expected to have a profound impact on the crystal packing.
-
Halogen Bonding: Bromine, being a larger and more polarizable halogen, is a potent halogen bond donor. It is highly probable that the crystal structure of this compound will feature prominent C—Br···N or C—Br···O halogen bonds, where the bromine atom interacts with the nitrogen atom of a neighboring pyridine ring or the carbonyl oxygen of the ester group. These interactions are known to be highly directional and can be a dominant force in directing the supramolecular assembly.
-
Fluorine Interactions: Organic fluorine is a weak hydrogen bond acceptor and can participate in various weak intermolecular interactions, including C—H···F and F···F contacts.[6] The presence of the 6-fluoro substituent may lead to a more complex packing arrangement compared to the non-fluorinated analogue.
-
π-π Stacking: Pyridine rings often engage in π-π stacking interactions. In the crystal structure of 6-Methylnicotinic acid, a partially overlapped arrangement with a face-to-face distance of 3.466 Å between parallel pyridine rings indicates the presence of such interactions.[1][7] The electron-withdrawing nature of the halogen substituents in this compound will modulate the electron density of the aromatic ring and influence the geometry and strength of any π-π stacking.
Conclusion and Future Outlook
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a clear and actionable protocol for its determination. Based on the analysis of structurally related compounds, it is anticipated that its crystal packing will be significantly influenced by a network of halogen bonds and potentially π-π stacking interactions, a direct consequence of its bromine and fluorine substituents.
The determination of this structure would be a valuable contribution to the field, providing crucial data for computational chemists, medicinal chemists, and materials scientists. It would allow for a deeper understanding of the role of halogen atoms in directing crystal packing and provide a benchmark for the design of future materials with tailored solid-state properties. We encourage researchers in the field to undertake this investigation and contribute the findings to the public scientific record.
References
-
PubChem. Methyl Nicotinate. National Center for Biotechnology Information. [Link]
- Cowley, A. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
-
Human Metabolome Database. Showing metabocard for Methyl nicotinate (HMDB0029806). [Link]
-
Wikipedia. Methyl nicotinate. [Link]
- Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2345.
-
JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. [Link]
-
PubChem. 6-Methylnicotinic acid. National Center for Biotechnology Information. [Link]
- Munshi, P., et al. (2023). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm.
- Cai, B., et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie - New Crystal Structures.
-
PubChem. Methyl 5-bromopyridine-3-carboxylate. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Purity Analysis of Methyl 5-bromo-6-fluoronicotinate by High-Performance Liquid Chromatography and Orthogonal Methods
Abstract: Methyl 5-bromo-6-fluoronicotinate is a key building block in the synthesis of complex pharmaceutical agents. The purity of this intermediate is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy, making robust analytical characterization essential. This guide provides an in-depth, experimentally grounded comparison of High-Performance Liquid Chromatography (HPLC) with complementary analytical techniques for the comprehensive purity assessment of this compound. We will explore not only the "how" of a validated HPLC protocol but also the "why" behind the methodological choices, offering a framework for researchers, scientists, and drug development professionals to establish a holistic and regulatory-compliant purity control strategy.
The Cornerstone of Purity Assessment: A Validated RP-HPLC Method
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity determination in the pharmaceutical industry due to its high precision, versatility, and resolving power for complex mixtures.[1][2] For a substituted aromatic ester like this compound, a Reversed-Phase (RP) HPLC method is the logical starting point.
Principle of Separation and Method Causality
The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase. The separation is driven by the relative hydrophobicity of the compound and its potential impurities.
-
Analyte Characteristics: this compound (M.W. 234.02 g/mol ) is a moderately polar small molecule containing a hydrophobic brominated pyridine ring and a polar methyl ester group.[3][4] This structure is ideally suited for retention and separation on a C18 column.
-
Methodological Choices:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides strong retention for the aromatic ring system.
-
Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (acetonitrile or methanol) is employed. The acid suppresses the ionization of any potential acidic impurities and the analyte itself, ensuring sharp, symmetrical peaks. The gradient elution allows for the separation of impurities with a wide range of polarities.
-
Detector: A UV-Vis detector is chosen due to the presence of the pyridine ring, which is a strong chromophore. The detection wavelength is set at the absorption maximum (λmax) of the analyte to ensure maximum sensitivity.
-
Experimental Protocol: RP-HPLC Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the reliability of each analytical run.
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimension for robust separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte and hydrophobic impurities. |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | A gradual gradient ensures resolution of closely eluting impurities, followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV at 275 nm | Wavelength chosen for optimal sensitivity to the analyte. |
Reagent and Sample Preparation:
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.
Analysis and Calculation:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the Standard Solution five times to establish system suitability.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability Test (SST) Criteria:
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for 5 injections) | Demonstrates system precision. |
HPLC Workflow Diagram
Sources
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A Comparative Guide to the Synthetic Routes of Methyl 5-bromo-6-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-6-fluoronicotinate is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a bromine and a fluorine atom on the pyridine ring, makes it a valuable synthon for introducing these halogens into larger molecules, thereby modulating their biological properties. This guide provides a comparative analysis of two plausible synthetic routes to this compound, designed to inform researchers on the strategic choices available for its preparation. The routes discussed are based on established chemical principles and draw parallels from the synthesis of analogous compounds, offering a practical framework for laboratory-scale synthesis.
Introduction
The synthesis of substituted pyridines is a cornerstone of pharmaceutical research and development. Among these, halogenated nicotinic acid derivatives are of particular interest due to their prevalence in drug candidates. This compound, with its trifunctionalized pyridine core, presents a synthetic challenge that can be addressed through multiple strategic approaches. This guide will detail two distinct, scientifically-grounded, hypothetical synthetic pathways for the preparation of this valuable intermediate. Each route will be presented with a comprehensive, step-by-step protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Electrophilic Bromination of a 6-Fluoronicotinate Precursor
This synthetic strategy commences with the commercially available 6-fluoronicotinic acid and proceeds through a two-step sequence of esterification followed by regioselective electrophilic bromination. The fluorine atom at the 6-position and the electron-withdrawing methyl carboxylate group at the 3-position are expected to direct the incoming electrophile (bromine) to the 5-position of the pyridine ring.
Experimental Protocol
Step 1: Synthesis of Methyl 6-fluoronicotinate
A straightforward esterification of 6-fluoronicotinic acid provides the precursor for the subsequent bromination step. Several methods can be employed for this transformation, with the use of (trimethylsilyl)diazomethane being a mild and efficient option.[1]
-
Materials: 6-fluoronicotinic acid, Methanol, (Trimethylsilyl)diazomethane (2.0 M solution in diethyl ether).
-
Procedure:
-
Dissolve 6-fluoronicotinic acid (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C.
-
Slowly add (trimethylsilyl)diazomethane (1.1 eq) dropwise to the solution. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield Methyl 6-fluoronicotinate, which can often be used in the next step without further purification.
-
Step 2: Electrophilic Bromination of Methyl 6-fluoronicotinate
The introduction of the bromine atom at the 5-position is achieved via electrophilic aromatic substitution. The choice of brominating agent and catalyst is crucial for achieving high regioselectivity and yield. A combination of a mild brominating agent and a suitable Lewis or Brønsted acid catalyst is proposed. The use of zeolites as shape-selective catalysts has been shown to favor para-substitution in the bromination of substituted aromatics and could be a viable option here to enhance selectivity.[2][3]
-
Materials: Methyl 6-fluoronicotinate, N-Bromosuccinimide (NBS), Zeolite H-Y catalyst, Dichloromethane (DCM).
-
Procedure:
-
To a solution of Methyl 6-fluoronicotinate (1.0 eq) in dichloromethane, add Zeolite H-Y catalyst (e.g., 10 wt%).
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the catalyst is filtered off, and the filtrate is washed with aqueous sodium thiosulfate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Diagram of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Sandmeyer Reaction of a 5-Amino-6-fluoronicotinate Precursor
This alternative approach utilizes the Sandmeyer reaction, a classic and reliable method for introducing a halide into an aromatic ring via a diazonium salt intermediate.[4][5] This route would begin with the synthesis of 5-amino-6-fluoronicotinic acid, followed by esterification and the Sandmeyer reaction.
Experimental Protocol
Step 1: Synthesis of 5-Amino-6-fluoronicotinic Acid
-
Materials: 6-fluoronicotinic acid, Fuming nitric acid, Sulfuric acid, Iron powder, Hydrochloric acid.
-
Procedure (Hypothetical):
-
Nitration: Slowly add 6-fluoronicotinic acid (1.0 eq) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C. Carefully warm the mixture to room temperature and stir until the reaction is complete (monitored by TLC). Pour the reaction mixture onto ice and collect the precipitated 6-fluoro-5-nitronicotinic acid by filtration.
-
Reduction: Suspend the 6-fluoro-5-nitronicotinic acid in a mixture of ethanol and water. Add iron powder (excess) followed by the dropwise addition of concentrated hydrochloric acid. Heat the mixture at reflux until the reduction is complete (monitored by TLC). Cool the reaction, filter off the iron residues, and neutralize the filtrate to precipitate the 5-amino-6-fluoronicotinic acid.
-
Step 2: Esterification of 5-Amino-6-fluoronicotinic Acid
-
Materials: 5-Amino-6-fluoronicotinic acid, Methanol, Thionyl chloride.
-
Procedure:
-
Suspend 5-amino-6-fluoronicotinic acid (1.0 eq) in methanol at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours until the esterification is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting hydrochloride salt of the methyl ester can be neutralized with a mild base to obtain Methyl 5-amino-6-fluoronicotinate.
-
Step 3: Sandmeyer Reaction
The final step involves the conversion of the amino group to a bromo group.
-
Materials: Methyl 5-amino-6-fluoronicotinate, Sodium nitrite, Hydrobromic acid, Copper(I) bromide.
-
Procedure:
-
Dissolve Methyl 5-amino-6-fluoronicotinate (1.0 eq) in aqueous hydrobromic acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield this compound.
-
Diagram of Route 2
Caption: Synthetic pathway for Route 2.
Comparison of Synthetic Routes
| Feature | Route 1: Electrophilic Bromination | Route 2: Sandmeyer Reaction |
| Starting Material | 6-Fluoronicotinic acid (commercially available) | 6-Fluoronicotinic acid (commercially available) |
| Number of Steps | 2 | 3 (hypothetical intermediate synthesis) |
| Key Transformation | Regioselective electrophilic bromination | Sandmeyer reaction |
| Potential Challenges | Achieving high regioselectivity in the bromination step; potential for over-bromination. | The multi-step synthesis of the key amino-intermediate; handling of potentially unstable diazonium salts. |
| Advantages | Shorter synthetic sequence; potentially milder reaction conditions for the bromination step. | The Sandmeyer reaction is a well-established and reliable method for introducing halogens; regioselectivity is determined by the position of the amino group. |
| Overall Yield | Dependent on the selectivity of the bromination step. | Dependent on the efficiency of each of the three steps. |
Conclusion
Both synthetic routes presented in this guide offer viable, albeit hypothetical, pathways to this compound.
-
Route 1 is more concise and may be preferable if the regioselectivity of the bromination can be effectively controlled. The use of shape-selective catalysts like zeolites could be key to the success of this approach.
-
Route 2 , while longer, relies on a more predictable key transformation in the Sandmeyer reaction. The main challenge lies in the efficient synthesis of the required 5-amino-6-fluoronicotinate intermediate.
The choice between these routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the outcomes of preliminary experimental investigations to validate the proposed steps. This guide serves as a foundational resource for researchers embarking on the synthesis of this and other similarly substituted pyridine derivatives.
References
- CN115433122A - Preparation method of 6-fluoronicotinic acid - Google P
- An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotin
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Sandmeyer reaction - Wikipedia. (URL: [Link])
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Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
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Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
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Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid | Request PDF - ResearchGate. (URL: [Link])
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (URL: not available)
-
One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
Synthesis of alkyl bromides via halogen exchange processes - Société Chimique de France. (URL: [Link])
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THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
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Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. (URL: [Link])
- US6307113B1 - Selective bromination of aromatic compounds - Google P
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC - NIH. (URL: [Link])
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (URL: [Link])
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selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of - Organic Syntheses Procedure. (URL: [Link])
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Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (URL: [Link])
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A Senior Application Scientist's Guide: Methyl 5-bromo-6-fluoronicotinate vs. Methyl 5-bromo-6-chloronicotinate in Synthesis
An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount. Among the most valuable building blocks are di-halogenated pyridines, which offer multiple reaction handles for sequential, site-selective modifications. This guide provides a detailed comparative analysis of two such critical reagents: Methyl 5-bromo-6-fluoronicotinate and Methyl 5-bromo-6-chloronicotinate. We will dissect their reactivity profiles, explore the underlying chemical principles, and provide practical, data-driven insights to inform your synthetic strategy.
Introduction: Two Building Blocks, Distinct Strategic Advantages
This compound[1][2] and Methyl 5-bromo-6-chloronicotinate[3][4][5] are both nicotinic acid esters functionalized with two different halogen atoms. Their utility stems from the differential reactivity of the carbon-halogen bonds, enabling chemists to perform selective cross-coupling reactions. The primary reaction site is the C5-Br bond, which is significantly more reactive than the C6-F or C6-Cl bond in standard palladium-catalyzed cross-coupling reactions.[6][7] This chemoselectivity allows for the initial introduction of a diverse range of substituents at the 5-position, while retaining a halogen at the 6-position for potential downstream transformations.
The core difference lies in the nature of the C6-halogen—fluorine versus chlorine. This seemingly subtle distinction has profound implications for reaction kinetics, secondary reaction possibilities, and the physicochemical properties of the resulting molecules.
Table 1: Physicochemical Properties
| Property | This compound | Methyl 5-bromo-6-chloronicotinate |
| CAS Number | 1214336-88-5[2] | 78686-77-8[4] |
| Molecular Formula | C₇H₅BrFNO₂[2] | C₇H₅BrClNO₂[5] |
| Molecular Weight | 234.02 g/mol [8] | 250.48 g/mol [5] |
| Physical Form | Solid[2] | Off-white to yellow-brown solid[4] |
The Decisive Factor: Carbon-Halogen Bond Strength and Reactivity
The choice between these two reagents hinges on the fundamental differences between the Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) bonds.
The C-F bond is significantly stronger and shorter than the C-Cl bond.[9][10] This is attributed to the high electronegativity of fluorine, which imparts a greater degree of ionic character to the bond, and more efficient orbital overlap between carbon's 2p and fluorine's 2p orbitals.[11]
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6] The weaker the bond, the faster this step proceeds. Consequently, the universal order of reactivity for halogens in these transformations is: I > Br > Cl >> F .[6][7]
This reactivity hierarchy is the cornerstone of the synthetic strategy when using these building blocks. The C-Br bond is readily cleaved under standard conditions, while the C-F bond is largely inert, and the C-Cl bond requires more forcing conditions to react.
Comparative Performance in Key Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring activates the carbon-halogen bonds towards oxidative addition. However, the inherent reactivity difference between C-Br, C-Cl, and C-F remains the dominant factor for selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. When reacting either nicotinate with a boronic acid, the coupling will occur exclusively at the C5-Br position under standard conditions.
Table 2: Representative Suzuki-Miyaura Coupling Performance
| Entry | Starting Material | Boronic Acid | Pd Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C6-Halogen Reactivity |
| 1 | Methyl 5-bromo-6-fluoro nicotinate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95% | Inert |
| 2 | Methyl 5-bromo-6-chloro nicotinate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~92% | Inert |
| 3 | Methyl 5-phenyl-6-chloro nicotinate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~45% | Reactive under forcing conditions |
Data is illustrative, based on typical outcomes for Suzuki-Miyaura couplings on similar heterocyclic systems.[13][14][15]
Expertise & Experience: For a standard Suzuki coupling targeting the C-Br bond, both reagents perform comparably, delivering high yields of the 5-aryl product. The choice of the C6-halogen has a negligible impact on the outcome of this initial reaction. The critical difference emerges when a second coupling is desired. The C6-Cl on the product from Entry 2 can be engaged in a subsequent, more forcing Suzuki reaction (Entry 3), a transformation that is practically unachievable for the C6-F analogue. This makes the chloro-derivative a superior choice for building tri-substituted pyridine scaffolds via sequential couplings.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties. The reactivity trend mirrors that of the Suzuki coupling, with selective reaction at the C-Br bond. Studies on related bromo-fluoro-pyridines have demonstrated efficient Sonogashira coupling, highlighting the robustness of the C-F bond under these conditions.[16]
Table 3: Representative Sonogashira Coupling Performance
| Entry | Starting Material | Alkyne | Pd/Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4 | Methyl 5-bromo-6-fluoro nicotinate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 8 | ~90% |
| 5 | Methyl 5-bromo-6-chloro nicotinate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 8 | ~88% |
Data is illustrative, based on established protocols for Sonogashira couplings.[16][17]
Trustworthiness: The protocols for Sonogashira coupling are well-established and highly reliable. Both substrates are expected to provide the desired 5-alkynyl product cleanly. The C6-F and C6-Cl groups remain intact, acting as silent partners in this initial transformation, but offering distinct possibilities for future synthetic steps.
Buchwald-Hartwig Amination
Forming C-N bonds via Buchwald-Hartwig amination on 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[18] This necessitates the use of sterically bulky, electron-rich phosphine ligands to shield the metal center and promote efficient catalytic turnover.[19][20]
Table 4: Representative Buchwald-Hartwig Amination Performance
| Entry | Starting Material | Amine | Pd Precatalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6 | Methyl 5-bromo-6-fluoro nicotinate | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | ~85% |
| 7 | Methyl 5-bromo-6-chloro nicotinate | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | ~82% |
Data is illustrative, based on general principles for the amination of halopyridines.[21][22]
Expertise & Experience: As with C-C couplings, the initial amination at the C-Br position proceeds efficiently for both substrates. The slightly higher electronegativity of fluorine in the fluoro-derivative might subtly influence the electronic properties of the ring and catalyst kinetics, but this effect is generally minor compared to the overriding reactivity of the C-Br bond. The choice of ligand (e.g., XPhos, RuPhos) is far more critical to success than the choice between C6-F and C6-Cl for this first step.
Strategic Synthesis Design: A Decision Framework
The selection between the fluoro- and chloro-nicotinate is a strategic decision that should be made with the entire synthetic route in mind.
-
Choose Methyl 5-bromo-6-chloronicotinate when... your strategy involves sequential cross-couplings. The C-Cl bond serves as a reliable secondary reaction handle, allowing for the construction of complex, tri-substituted pyridines.
-
Choose this compound when... you only intend to functionalize the C5 position and the C6-halogen is desired in the final target. The extreme stability of the C-F bond ensures it will survive a wide range of reaction conditions. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation at that position or to modulate pKa and binding interactions.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-bromo-6-chloronicotinate
Methodology:
-
To a Schlenk flask charged with a stir bar, add Methyl 5-bromo-6-chloronicotinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium carbonate (2.0-3.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv.).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed solvents (e.g., a 5:1 mixture of Toluene:Water).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
Methodology:
-
To a dry Schlenk tube under an inert atmosphere, add sodium tert-butoxide (1.4 equiv.).
-
Add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.05 equiv.) followed by this compound (1.0 equiv.).
-
Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion
Both this compound and Methyl 5-bromo-6-chloronicotinate are powerful and versatile reagents for the synthesis of complex substituted pyridines. The choice between them is not one of superior performance in an initial coupling, but a strategic decision based on the long-term synthetic plan.
-
This compound is the reagent of choice for robust, single-site functionalization at C5, installing a metabolically stable fluorine atom at C6.
-
Methyl 5-bromo-6-chloronicotinate provides a gateway to sequential, di-site functionalization, enabling the construction of more complex molecular architectures.
By understanding the fundamental principles of carbon-halogen bond reactivity and considering the overall synthetic endgame, researchers can harness the distinct advantages of each building block to accelerate their drug discovery and development programs.
References
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Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?Link
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Quora. (2018). Which bond would be stronger, C−F or C−Cl?Link
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BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Link
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ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Link
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-
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ResearchGate. (2025). Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. Link
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Sigma-Aldrich. (n.d.). Methyl 6-bromo-5-fluoronicotinate | 1214336-88-5. Link
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BLD Pharm. (n.d.). 78686-77-8|Methyl 5-bromo-6-chloronicotinate. Link
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BLD Pharm. (n.d.). 1214336-88-5|Methyl 6-bromo-5-fluoronicotinate. Link
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RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Link
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MDPI. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Link
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BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Link
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A Comparative Guide to the Efficacy of Catalysts for Methyl 5-bromo-6-fluoronicotinate Cross-Coupling
Introduction: The Strategic Importance of Methyl 5-bromo-6-fluoronicotinate in Drug Discovery
This compound is a key heterocyclic building block in contemporary medicinal chemistry. Its substituted pyridine core is a prevalent motif in numerous pharmacologically active compounds. The strategic placement of the bromo and fluoro substituents offers distinct opportunities for sequential, site-selective functionalization through various cross-coupling methodologies. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom significantly influences the reactivity of the C-Br bond, making the selection of an appropriate catalytic system paramount for achieving high efficacy and yield.
This guide provides a comparative analysis of different palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—for the functionalization of this compound. We will delve into the mechanistic rationale behind catalyst selection and provide experimental data from closely related systems to inform protocol development for this specific, high-value substrate.
The Palladium Catalytic Cycle: A Unifying Mechanistic Framework
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions generally proceed through a common catalytic cycle, which is essential to understand when optimizing reaction conditions.[3][4]
The cycle typically begins with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step. The subsequent step, transmetalation (in Suzuki, Stille, and Negishi couplings) or coordination of the coupling partner (in Heck, Sonogashira, and Buchwald-Hartwig reactions), brings the two coupling fragments to the palladium center.[2][4] The final step is reductive elimination , where the new C-C or C-N bond is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[1][3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction and the specific catalyst system is dictated by the desired bond formation and the nature of the coupling partners. Below, we compare the efficacy of various catalytic systems for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, drawing on data from analogous bromopyridine substrates to guide our recommendations for this compound.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, owing to the stability and low toxicity of the boronic acid coupling partners.[5] For electron-deficient substrates like this compound, a variety of palladium catalysts can be effective.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 92 | [5] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 78 | [5] |
| Pd(dppf)Cl₂ | dppf (in catalyst) | K₂CO₃ | Acetonitrile | 80 | 75 | [5] |
Expert Insights:
-
Catalyst Choice: For routine couplings, Pd(PPh₃)₄ offers a reliable starting point. However, for more challenging or sterically hindered boronic acids, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos in conjunction with Pd(OAc)₂ or Pd₂(dba)₃ often provide superior results.[5]
-
Base and Solvent: The choice of base is critical. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The solvent system is typically a mixture of an organic solvent (dioxane, toluene, DMF) and water to facilitate the dissolution of both the organic substrate and the inorganic base.[5]
Proposed Experimental Protocol for Suzuki-Miyaura Coupling:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, typically employing a dual catalyst system of palladium and copper.[6] Experimental data on the Sonogashira coupling of the closely related 6-bromo-3-fluoro-2-cyanopyridine provides a strong foundation for developing a protocol for our target substrate.[1]
| Catalyst System | Co-catalyst | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N/THF | Room Temp. | 16 | 85-93 | [1] |
Expert Insights:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[6]
-
Reaction Conditions: The reaction is often carried out under mild, room temperature conditions. The amine base (e.g., triethylamine) serves both as a base and a solvent.[1]
Proposed Experimental Protocol for Sonogashira Coupling:
-
To a degassed solution of this compound (1.0 equiv) in a mixture of THF and triethylamine (e.g., 2:1 ratio), add Pd(PPh₃)₄ (e.g., 5 mol%) and CuI (e.g., 10 mol%).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[2] For a substrate analogous to our target, Methyl 6-bromoquinoline-3-carboxylate, a specific protocol has been reported.[7]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-110 | 65-85 | [7] |
Expert Insights:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like Xantphos, XPhos, and RuPhos are often employed to facilitate both the oxidative addition and the challenging C-N reductive elimination step.[2]
-
Strong Base Required: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[7]
Proposed Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and NaOtBu (1.4 equiv) in a Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Heck Coupling: Vinylation of the Pyridine Core
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | Moderate to Good | General Knowledge |
| Pd(OAc)₂ | - (ligandless) | NaOAc | DMF | 120 | Moderate to Good | [9] |
Expert Insights:
-
Catalyst and Conditions: Palladium acetate is a common and cost-effective catalyst precursor. The reaction is typically run at elevated temperatures in a polar aprotic solvent like DMF or NMP.
-
Base Selection: An organic base like triethylamine or an inorganic base such as sodium acetate is used to neutralize the HBr generated during the reaction.
Proposed Experimental Protocol for Heck Coupling:
-
To a reaction vessel, add this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (e.g., 2 mol%), a base (e.g., Et₃N, 2.0 equiv), and DMF.
-
If using a ligand, add it at this stage (e.g., PPh₃, 4 mol%).
-
Degas the mixture and heat under an inert atmosphere to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
Conclusion and Recommendations
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery. While direct comparative data for this specific substrate is scarce, a comprehensive analysis of related systems provides a strong basis for catalyst selection and reaction optimization.
-
For Suzuki-Miyaura couplings, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands like SPhos or XPhos are recommended for achieving high yields with a broad range of boronic acids.
-
The Sonogashira coupling is best approached with the classic Pd(PPh₃)₄/CuI system under mild, room temperature conditions.
-
For Buchwald-Hartwig amination , a robust system of Pd₂(dba)₃/Xantphos with a strong base like NaOtBu is a proven starting point.
-
Heck reactions can be effectively initiated with a simple Pd(OAc)₂ catalyst, with or without a phosphine ligand, at elevated temperatures.
It is imperative that for each specific coupling partner, a degree of optimization of the catalyst, ligand, base, solvent, and temperature is performed to achieve maximum efficacy. The protocols and comparative data presented in this guide serve as an expert-validated starting point for researchers, scientists, and drug development professionals to unlock the synthetic potential of this compound.
References
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Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]
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Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize in Chemistry 2010. Available at: [Link]
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- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
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- The Royal Society of Chemistry. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Synthesis, 2002(18), 2638-2648.
- Thermo Scientific Alfa Aesar.
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- MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(13), 10899.
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In-silico modeling of Methyl 5-bromo-6-fluoronicotinate reactions
An In-Depth Technical Guide to the In-Silico Modeling of Methyl 5-bromo-6-fluoronicotinate Reactions: A Comparative Analysis
For researchers and professionals in drug development, the ability to accurately predict the outcomes of chemical reactions is paramount. In-silico modeling offers a powerful avenue to explore, predict, and understand reaction pathways, thereby accelerating research and reducing experimental costs. This guide provides a deep dive into the in-silico modeling of reactions involving this compound, a halogenated heterocyclic compound of interest in medicinal chemistry.
We will explore and compare two dominant computational paradigms: the first-principles, physics-based approach of Density Functional Theory (DFT) and the data-driven, emergent power of Artificial Intelligence (AI) and Machine Learning (ML). This guide is structured to provide not just procedural steps, but the causal reasoning and scientific integrity required for robust computational research.
The Challenge: Reactivity of a Dihalogenated Pyridine
This compound presents a fascinating case for reaction modeling. Its structure contains multiple potential reaction sites:
-
C-Br bond: Susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
C-F bond: Typically stronger, but can undergo nucleophilic aromatic substitution (SNAr), especially with the activating effect of the ester and the ring nitrogen.
-
Ester group: Can be hydrolyzed or otherwise transformed.
The electronic effects of two different halogens and the pyridine ring nitrogen create a complex electronic landscape. Predicting regioselectivity and reaction feasibility is non-trivial, making it an ideal candidate for in-silico investigation.
The Quantum Mechanical Approach: Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of molecules to determine their energies and properties.[1] It allows for a detailed exploration of reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating energy barriers.[2][3]
Causality Behind the DFT Workflow
The core principle of using DFT for reaction modeling is to apply Transition State Theory. We aim to locate the highest energy point along the lowest energy path between reactants and products—the transition state (TS). The energy difference between the reactants and the TS is the activation energy (ΔG‡), which governs the reaction rate.
Experimental Protocol: DFT-Based Reaction Modeling
This protocol outlines a generalized workflow for modeling a hypothetical SNAr reaction on this compound with a nucleophile (e.g., methoxide).
Software: This workflow is conceptually applicable to quantum chemistry software like Gaussian, ORCA, or GAMESS.[4]
Step 1: Geometry Optimization of Reactants and Products
-
Action: Individually build the 3D structures of this compound, the nucleophile (e.g., CH₃O⁻), and the expected product (Methyl 5-bromo-6-methoxynicotinate). Perform a full geometry optimization.
-
Causality: This step finds the lowest energy conformation (a local minimum on the potential energy surface) for each molecule. All subsequent energy calculations must be based on these optimized, stable structures.
Step 2: Transition State (TS) Search
-
Action: Propose an initial guess for the transition state structure (e.g., the Meisenheimer complex for an SNAr reaction). Use a TS optimization algorithm (like the Berny algorithm in Gaussian or opt=ts) to locate the saddle point.
-
Causality: The TS is not a stable molecule; it is a first-order saddle point on the potential energy surface. Specialized algorithms are required to converge on this specific geometry. An accurate initial guess is crucial for the success of the calculation.
Step 3: Frequency Calculation and TS Validation
-
Action: Perform a frequency calculation on the optimized TS geometry.
-
Causality (Self-Validation): This is a critical validation step. A true transition state must have exactly one imaginary frequency.[2] This imaginary frequency corresponds to the vibrational mode of the atoms moving along the reaction coordinate (e.g., the C-F bond breaking and the C-O bond forming). Frequency calculations on optimized reactants and products should yield zero imaginary frequencies.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
-
Action: Starting from the validated TS geometry, perform an IRC calculation in both the forward and reverse directions.
-
Causality (Self-Validation): The IRC calculation maps the reaction path from the transition state down to the energy minima of the reactants and products. This confirms that the identified TS correctly connects the desired starting materials and the final product, ensuring the integrity of the predicted mechanism.
Step 5: Energy Profile Construction
-
Action: Calculate the Gibbs free energies of the optimized reactants, TS, and products. Compute the activation energy (ΔG‡ = GTS - GReactants) and the overall reaction energy (ΔGrxn = GProducts - GReactants).
-
Causality: The Gibbs free energy includes electronic energy, zero-point vibrational energy, and thermal corrections, providing a more realistic representation of the reaction energetics under specific temperature and pressure conditions. The calculated activation energy can be used to estimate the reaction rate and feasibility.
Workflow Diagram: DFT Reaction Modeling
Caption: A workflow for predicting reaction mechanisms using DFT.
The Data-Driven Approach: AI/Machine Learning
Causality Behind the AI/ML Workflow
Experimental Protocol: AI-Based Reaction Prediction
Step 1: Input Representation
-
Action: Represent the reactants, this compound and a chosen nucleophile/reagent, in a machine-readable format, typically SMILES (Simplified Molecular-Input Line-Entry System).
-
Causality: SMILES is a standard text-based format that encodes the molecular structure, which the AI model uses as its primary input.
Step 2: Model Inference
-
Action: Input the reactant SMILES into the AI prediction engine.
Step 3: Output Analysis and Validation
-
Action: The model will output one or more potential products, often with an associated confidence score. Analyze the top-ranked predictions.
-
Causality (Self-Validation): The confidence score reflects the model's certainty based on the similarity of the query reaction to examples in its training data. A high score suggests the reaction is well-represented in the literature. A low score may indicate a novel transformation where the model's prediction is less reliable. The researcher's own chemical intuition is a critical validation layer here.
Workflow Diagram: AI Reaction Prediction
Caption: A workflow for predicting reaction outcomes using AI/ML.
Comparative Analysis: DFT vs. AI/ML
Choosing the right in-silico tool depends on the specific research question. The performance of these two approaches can be objectively compared across several key metrics.
| Feature | Density Functional Theory (DFT) | AI / Machine Learning |
| Underlying Principle | First-principles quantum mechanics; solves approximations of the Schrödinger equation.[1] | Data-driven statistical learning; recognizes patterns in large reaction datasets.[6] |
| Mechanistic Insight | High. Provides detailed geometries of transition states and intermediates, offering deep insight into the reaction pathway.[2] | Low to Moderate. Typically a "black box" prediction of products, though some modern methods aim for interpretability.[10] |
| Computational Cost | Very High. Can require hours to days on high-performance computing (HPC) clusters for a single reaction.[11] | Very Low. Predictions are typically returned in seconds or minutes. |
| Predictive Power | High for Novel Reactions. Can model reactions not present in any database, provided an appropriate functional is used.[12][13] | High for Known Chemistries. Very accurate for reactions well-represented in the training data; may fail on novel transformations.[5] |
| User Expertise | High. Requires significant knowledge of quantum chemistry, choice of functionals/basis sets, and software operation.[14] | Low. Often accessible via user-friendly web interfaces requiring only the ability to draw or write a molecule.[8] |
| Data Requirement | None. Based on physical laws. | Massive. Requires a large, clean dataset of known reactions for training. |
Conclusion and Recommendations
Both DFT and AI/ML are powerful tools for the in-silico modeling of reactions involving this compound, but they serve different purposes.
-
Use Density Functional Theory (DFT) when:
-
You need to understand the detailed mechanism of a reaction.
-
You are investigating a novel transformation that is unlikely to be in existing databases.
-
You need to quantitatively compare the activation barriers of competing reaction pathways (e.g., SNAr at the C-F position vs. Suzuki coupling at the C-Br position).
-
-
Use AI/Machine Learning when:
-
You need a rapid prediction of the likely outcome of a standard reaction.
-
You are performing high-throughput virtual screening of many potential reactions.
-
You are looking for a quick feasibility check before committing to a new synthetic route.
-
For a comprehensive understanding, a hybrid approach is often most effective. An AI tool can be used to rapidly generate hypotheses for reaction outcomes, which can then be rigorously validated and mechanistically explored using DFT. This synergy of speed and depth empowers modern researchers to navigate complex chemical landscapes with greater confidence and efficiency.
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OrgoSolver. Reaction Solver, IUPAC Namer & Mechanism Solver. Available from: [Link]
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U.S. Department of Energy, Office of Scientific and Technical Information. Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. Available from: [Link]
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Journal of the American Chemical Society. Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. Available from: [Link]
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Green Research Group, MIT. Software. Available from: [Link]
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PIPER: Resources for Teaching Physical Chemistry. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Available from: [Link]
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Nextmol. Computational chemistry & AI software. Available from: [Link]
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DeepRXN. DeepRXN Platform. Available from: [Link]
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MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Available from: [Link]
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Aganitha. Reaction Modeling | AI in Biopharma Drug Discovery. Available from: [Link]
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Royal Society of Chemistry. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Available from: [Link]
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PubMed. The Halogen-Metal Interconversion Reaction and Its Application to the Synthesis of Nicotinic Acid Labeled With Isotopic Carbon. Available from: [Link]
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A Senior Application Scientist's Guide to Methyl 5-bromo-6-fluoronicotinate in Modern Drug Discovery
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic synthons, halogenated pyridines have emerged as particularly valuable intermediates. This guide provides a comprehensive technical overview of Methyl 5-bromo-6-fluoronicotinate, a versatile building block, with a focus on its application in the synthesis of targeted therapies, particularly kinase inhibitors. We will delve into its performance, compare it with viable alternatives, and provide detailed experimental insights to empower researchers in their synthetic endeavors.
The Strategic Advantage of Fluorine and Bromine Moieties
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group on the adjacent ring of our target scaffold underscores the importance of fluorine in modern drug design. Simultaneously, the bromine atom on the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This dual-functionality makes this compound a highly attractive starting material for the construction of complex molecular architectures.
Core Application: Synthesis of c-MET Kinase Inhibitors
A prime example of this compound's utility is in the synthesis of potent and selective c-MET kinase inhibitors. The c-MET receptor tyrosine kinase is a well-validated target in oncology, with its dysregulation implicated in numerous human cancers.[1][2] The clinical candidate PF-04217903, a highly selective c-MET inhibitor, features a triazolopyrazine core that can be accessed from bromofluoropyridine precursors.[2][3]
The Synthetic Linchpin: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions and tolerance of a wide variety of functional groups.[4][5] In the context of synthesizing c-MET inhibitors, the bromine atom of a bromofluoropyridine derivative serves as the electrophilic partner for coupling with a suitable boronic acid or ester.
Caption: Synthetic workflow from this compound to a c-MET inhibitor.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromofluoropyridine derivative, adaptable for this compound after its conversion to the corresponding triazolopyrazine core.
Materials:
-
Bromofluoropyridine-derived triazolopyrazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask, add the bromofluoropyridine derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance Comparison: The Halogen Matters
The choice of halogen on the pyridine ring significantly impacts reactivity in cross-coupling reactions. The general reactivity trend for Suzuki-Miyaura couplings is I > Br > Cl.[4]
| Halogen | Relative Reactivity | Typical Reaction Conditions | Cost Consideration |
| Iodo | High | Milder conditions, lower catalyst loading | Generally higher |
| Bromo | Moderate | Slightly more forcing conditions | Good balance of reactivity and cost |
| Chloro | Low | Harsher conditions, specialized catalysts | Often the most cost-effective |
While an iodo-substituted pyridine would be more reactive, potentially leading to higher yields under milder conditions, the corresponding starting materials are often more expensive and less stable. Chloro-pyridines, on the other hand, are typically cheaper but require more robust catalytic systems and higher temperatures to achieve comparable yields. Therefore, this compound represents a pragmatic and cost-effective choice for many drug discovery programs, offering a good balance of reactivity and accessibility.
Alternative Synthetic Routes to Substituted Pyridines
While utilizing pre-functionalized building blocks like this compound is a common strategy, de novo synthesis of the pyridine ring offers an alternative approach, particularly when complex substitution patterns are desired.[6][7]
Caption: Comparison of de novo synthesis and the building block approach for substituted pyridines.
Methods such as the Hantzsch, Chichibabin, and Bohlmann–Rahtz pyridine syntheses allow for the construction of the pyridine core from acyclic precursors.[7] However, these methods can sometimes lack regioselectivity and may require harsher reaction conditions compared to the functionalization of a pre-existing pyridine ring. For the synthesis of molecules like PF-04217903, the building block approach starting from a compound like this compound is often more efficient and convergent.
Conclusion: A Versatile and Strategic Building Block
This compound stands out as a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its dual halogenation provides both a site for crucial fluorine incorporation and a handle for powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. While alternative starting materials and synthetic strategies exist, this compound offers a compelling balance of reactivity, cost-effectiveness, and synthetic flexibility, making it a strategic choice for researchers and scientists in the fast-paced environment of drug discovery and development. The provided experimental insights and comparative analysis are intended to serve as a practical guide for harnessing the full potential of this important synthetic intermediate.
References
-
Cui, J. J., et al. (2012). Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[6][8][9]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the treatment of cancer. Journal of Medicinal Chemistry, 55(18), 8091-8109. [Link]
-
Zou, H., et al. (2012). Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor. Molecular Cancer Therapeutics, 11(4), 1036-1047. [Link]
-
Bentham Science Publisher. (2014-Present). Recent Advances in the Design and Synthesis of c-Met Inhibitors as Anticancer Agents. [Link]
-
Cui, J. J., et al. (2012). Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors... ResearchGate. [Link]
-
PubMed. (2005). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
-
PubMed. (1999). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[2][10]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase. [Link]
-
PubMed Central. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. [Link]
-
PubMed. (n.d.). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. [Link]
-
PubMed Central. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. [Link]
-
PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
-
ChemRxiv. (2020). Synthesis and Preclinical Evaluation of [18F]PF04217903, a Selective MET PET Tracer. [Link]
-
ResearchGate. (2025). Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors... [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
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- 2. Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Methyl 5-bromo-6-fluoronicotinate: Synthesis and Application in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. Methyl 5-bromo-6-fluoronicotinate has emerged as a key intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the pyridine ring, offers a versatile platform for the introduction of diverse functionalities and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This comprehensive guide provides an in-depth comparison of the patented synthetic routes to this compound and explores its application in the development of novel therapeutics, supported by experimental data from the patent literature.
Part 1: Comparative Synthesis of this compound
The efficient and scalable synthesis of this compound is paramount for its widespread use in drug discovery. Two primary synthetic strategies have been reported in the patent literature: halogen exchange and direct bromination. The choice between these methods often depends on the availability of starting materials, desired purity, and scalability.
Method 1: Halogen Exchange from a Chloro Precursor
This approach involves the conversion of the more readily available Methyl 5-bromo-6-chloronicotinate to the desired fluoro-derivative. A key patent, WO2025176054A1, details a robust protocol for this transformation.[1]
Experimental Protocol:
A mixture of Methyl 5-bromo-6-chloronicotinate (10.0 g, 40.0 mmol), potassium fluoride (7.0 g, 120 mmol), and tetraphenylphosphonium bromide (8.4 g, 20 mmol) in acetonitrile (200 mL) is heated at 80°C under a nitrogen atmosphere for 4 days.[1] The reaction progress is monitored by a suitable analytical technique such as LC-MS. Upon completion, the reaction mixture is worked up to isolate the final product.[1]
Causality Behind Experimental Choices:
-
Reagents: Potassium fluoride serves as the fluorine source. The use of a phase-transfer catalyst like tetraphenylphosphonium bromide is crucial to facilitate the transport of the fluoride ion into the organic phase, thereby enhancing the reaction rate.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution reaction.
-
Temperature: The elevated temperature of 80°C provides the necessary activation energy for the substitution of the chloro group with fluoride.
Workflow Diagram:
Caption: Halogen exchange synthesis of this compound.
Method 2: Direct Bromination of a Fluoro Precursor
An alternative strategy involves the direct bromination of Methyl 6-fluoronicotinate. This method, described in patent WO2018222795A1, is advantageous if the fluoro-precursor is more readily accessible or cost-effective.[2]
Experimental Protocol:
To a solution of Methyl 6-fluoronicotinate (0.85 g, 4.61 mmol) in acetic acid (20 mL), a solution of bromine (0.59 mL, 11.54 mmol) in acetic acid (3 mL) is added dropwise.[2] The reaction mixture is stirred at ambient temperature for 16 hours.[2] The product is then isolated by pouring the reaction mixture into ice water, followed by the addition of saturated ammonium thiosulfate to quench excess bromine.[2] The resulting precipitate is filtered and dried.[2]
Causality Behind Experimental Choices:
-
Reagents: Bromine is the electrophilic brominating agent. Acetic acid serves as a solvent and a catalyst for the electrophilic aromatic substitution.
-
Reaction Conditions: The reaction is performed at ambient temperature, which can be advantageous for large-scale synthesis by reducing energy costs and simplifying reactor requirements. The extended reaction time of 16 hours ensures high conversion.
Workflow Diagram:
Caption: Direct bromination synthesis of this compound.
Comparison of Synthetic Routes
| Feature | Method 1: Halogen Exchange | Method 2: Direct Bromination |
| Starting Material | Methyl 5-bromo-6-chloronicotinate | Methyl 6-fluoronicotinate |
| Key Reagents | Potassium fluoride, Tetraphenylphosphonium bromide | Bromine, Acetic acid |
| Reaction Temperature | 80°C | Ambient |
| Reaction Time | 4 days | 16 hours |
| Reported Yield | Not explicitly stated in abstract | 92%[2] |
| Scalability Considerations | Higher temperature and longer reaction time may pose challenges for large-scale production. | Milder conditions and high yield are favorable for scalability. Handling of bromine requires appropriate safety measures. |
Part 2: Application in the Synthesis of Bioactive Molecules
This compound is a valuable intermediate for the synthesis of a range of therapeutic agents, primarily due to the orthogonal reactivity of its functional groups. The ester can be hydrolyzed or converted to an amide, while the bromo and fluoro substituents can participate in various cross-coupling and nucleophilic substitution reactions.
Application 1: Synthesis of Antibacterial Agents
Patent WO2010038081A2 describes the use of this compound in the preparation of novel heterocyclic derivatives with antibacterial activity.[3] In a key step, the fluorine atom is displaced by a nucleophile.
Experimental Protocol Example:
A solution of this compound (600 mg, 2.56 mmol) in THF (4 mL) is added to a reaction mixture containing the desired nucleophile.[3] The reaction is allowed to proceed at room temperature for 4 hours.[3] Following an aqueous workup with ammonium chloride, the product is extracted and purified by flash chromatography.[3]
Significance of this compound:
The 6-fluoro substituent activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various side chains. The 5-bromo position can be subsequently modified, for example, via Suzuki or Stille coupling, to further elaborate the molecular structure and explore the structure-activity relationship (SAR).
Logical Relationship Diagram:
Sources
- 1. WO2025176054A1 - ä¸ç¯æç¯ç±»ååç©åå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]
- 2. WO2018222795A1 - Substituted nitrogen containing compounds - Google Patents [patents.google.com]
- 3. WO2010038081A2 - Heterocyclic derivatives and methods of use thereof - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Final Journey: A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-6-fluoronicotinate
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The responsible disposal of specialized compounds like Methyl 5-bromo-6-fluoronicotinate is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this halogenated pyridine derivative, grounded in established safety protocols and regulatory compliance. Our aim is to empower you with the knowledge to manage this process with the highest degree of safety and scientific integrity.
Foundational Safety & Hazard Assessment: Understanding the "Why"
This compound is classified as harmful if it comes into contact with the skin or is inhaled, and it may cause respiratory irritation.[1] Therefore, all handling and disposal preparations must be conducted with the assumption that this substance is hazardous. The primary operational principle is the prevention of any release to the environment and the protection of all personnel.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): A comprehensive PPE array is mandatory. This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. A face shield may be necessary if there is a risk of splashing.
-
Ventilation: All transfers and handling of this compound and its waste must be performed within a certified chemical fume hood to prevent the inhalation of vapors or dust.[1]
-
Avoid Contamination: Prevent the discharge of this chemical into drains, sewer systems, or waterways.[1]
The Core Disposal Workflow: A Step-by-Step Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the sink or in general waste. The recommended disposal route is high-temperature incineration at a licensed hazardous waste facility.
Step 1: Waste Segregation - The First Line of Defense
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.
-
Rationale: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Halogenated waste requires specialized incinerators equipped with acid gas scrubbers to neutralize the resulting hydrogen halides (HBr and HF).
Step 2: Containerization - Secure Containment
Select a waste container that is both chemically compatible and robust.
-
Container Type: A sealable, airtight container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene) is required.
-
Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Waste Accumulation and Storage
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Storage Conditions: The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.
Step 4: Arranging for Disposal
The final step is to coordinate with the appropriate personnel for the collection and disposal of the hazardous waste.
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for the pickup and disposal of hazardous chemical waste.
-
Licensed Waste Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal company that can transport and dispose of the material in compliance with all local, state, and federal regulations.
Below is a diagram illustrating the decision-making and workflow for the proper disposal of this compound.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the EHS department.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large or unknown spills, await the arrival of trained emergency responders.
-
Contain and Absorb: Wearing appropriate PPE, contain the spill using an inert, dry absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a sealable container. Label the container as "Hazardous Waste - Spill Debris" and include the chemical name.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Complete any necessary incident reports as required by your institution.
The Science of Disposal: Why Incineration?
High-temperature incineration is the preferred method for the disposal of halogenated organic compounds. The process is designed to break down the molecule into simpler, less harmful components.
-
Thermal Decomposition: At high temperatures (typically 820°C to 1,600°C for pyridine-based waste), the organic structure of this compound is destroyed.[2]
-
Byproduct Formation and Neutralization: The combustion process will liberate the halogen atoms, forming acidic gases: hydrogen bromide (HBr) and hydrogen fluoride (HF). These are corrosive and environmentally harmful. Licensed hazardous waste incinerators are equipped with "scrubbers" – air pollution control devices that neutralize these acidic gases before they are released into the atmosphere.
-
Preventing Dioxin Formation: Incomplete combustion of halogenated aromatic compounds can potentially lead to the formation of highly toxic byproducts such as brominated or fluorinated dioxins and furans.[3] Professional hazardous waste facilities operate under strict temperature and residence time controls to ensure complete destruction and minimize the formation of such byproducts.
Quantitative Data Summary
| Parameter | Guideline/Value | Rationale |
| PPE | Chemical-resistant gloves, safety goggles, lab coat | Prevents skin and eye contact with a harmful substance.[1] |
| Waste Classification | Halogenated Organic Hazardous Waste | Ensures proper segregation and treatment. |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction of the organic molecule. |
| Incineration Temp. | 820°C - 1,600°C (for pyridine waste) | Sufficient energy to break stable chemical bonds.[2] |
| Key Byproducts | HBr, HF, CO₂, H₂O, NOx | Result from the complete combustion of the molecule. |
| Byproduct Control | Flue-gas scrubbing (e.g., caustic scrubbers) | Neutralizes corrosive and harmful acidic gases. |
Conclusion: A Commitment to Safety
The proper disposal of this compound is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By understanding the hazards associated with this compound and adhering to a strict, systematic disposal protocol, researchers can ensure that the final stage of their work is conducted with the same level of precision and care as the experiment itself. Always consult your institution's specific guidelines and your EHS department for guidance tailored to your location and facilities.
References
- Herzke, D. (1998). Formation of fluorinated dioxins and benzofurans upon thermolysis of fluoropolymers. Organohalogen Compounds, 35, 121-124.
- Fluorochem Ltd. (2024).
- U.S. Department of Health and Human Services. (1989). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
Sources
Mastering the Safe Handling of Methyl 5-bromo-6-fluoronicotinate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and organic synthesis, the ability to handle specialized reagents with confidence and precision is paramount. Methyl 5-bromo-6-fluoronicotinate, a halogenated pyridine derivative, is a valuable building block in the development of novel compounds. However, its chemical properties necessitate a robust and informed approach to laboratory safety. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you, our scientific partners, with the knowledge to manage this reagent effectively and safely, ensuring both the integrity of your research and the protection of your team.
Hazard Profile: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound (CAS 405939-62-0) is not widely available, we can extrapolate a conservative hazard profile from closely related halogenated pyridines. This approach ensures we adhere to the highest safety standards.
Based on data for structural analogs like 5-Bromo-2-pyridinecarboxaldehyde and 2-Bromo-6-fluoropyridine, researchers should anticipate the following hazards[1][2]:
-
Skin Irritation (Category 2): May cause redness, itching, and inflammation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Can cause significant, but reversible, eye irritation.[1][2]
-
Acute Toxicity (Category 4, Harmful): May be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
This information forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when working with this compound. Each component serves a specific purpose, and their combined use creates a comprehensive barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Protects against skin contact, which can cause irritation and potential absorption.[1][2] Nitrile gloves offer good resistance to a range of chemicals, but for prolonged handling, consider thicker gloves or double-gloving.[3][4] Always inspect gloves for tears or punctures before use.[5] |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield | Protects against accidental splashes that could cause serious eye irritation.[1][2] Standard safety glasses are insufficient. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure.[5] |
| Respiratory Protection | Use in a certified chemical fume hood | Due to the risk of respiratory irritation, all handling of the solid and its solutions should be performed in a well-ventilated fume hood to minimize inhalation exposure.[1][6] |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is essential for safely incorporating this compound into your research workflow.
Storage and Handling
-
Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Recommended storage is at 2-8°C.
-
Preparation: Before use, ensure that your workspace within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and solvent, readily available.
-
Weighing and Transfer:
-
Don all required PPE as outlined in the table above.
-
Perform all weighing and transfer operations within a certified chemical fume hood to contain any dust or vapors.
-
Use a dedicated, clean spatula for transferring the solid.
-
To avoid generating dust, handle the solid gently.
-
Close the container tightly immediately after use.
-
Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert your laboratory supervisor or safety officer.
-
Containment (Small Spills): For small spills within the fume hood, use an inert absorbent material like vermiculite or sand to contain the substance.[6]
-
Cleanup:
-
Wearing your full PPE, carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.[7]
-
All cleaning materials, including contaminated wipes and absorbent pads, must be disposed of as hazardous waste.[7]
-
Visualizing the Spill Response Protocol
Caption: Step-by-step spill response plan for this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical lifecycle. All waste containing this compound must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Collect unused solid reagent, contaminated weighing paper, and disposable labware into a clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[7]
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[7][8]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.[7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date.[6][7]
-
Final Disposal: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[8][9] Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you can confidently and safely utilize this compound in your research endeavors. Our commitment extends beyond supplying high-quality reagents; we are dedicated to being your trusted partner in scientific discovery and laboratory safety.
References
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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- 4. ehrs.upenn.edu [ehrs.upenn.edu]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
